molecular formula C13H15ClN2O4 B6288528 H-L-Phe(4-NH-Poc)-OH hydrochloride

H-L-Phe(4-NH-Poc)-OH hydrochloride

货号: B6288528
分子量: 298.72 g/mol
InChI 键: PKNZLMSSIPKCPT-MERQFXBCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-L-Phe(4-NH-Poc)-OH hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2O4 and its molecular weight is 298.72 g/mol. The purity is usually 95%.
The exact mass of the compound H-Phe(4-NH-Poc) HCl is 298.0720347 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4.ClH/c1-2-7-19-13(18)15-10-5-3-9(4-6-10)8-11(14)12(16)17;/h1,3-6,11H,7-8,14H2,(H,15,18)(H,16,17);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNZLMSSIPKCPT-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to H-L-Phe(4-NH-Poc)-OH Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-L-Phe(4-NH-Poc)-OH hydrochloride is a synthetically modified, non-canonical amino acid derivative of L-phenylalanine. Its strategic design incorporates a propargyloxycarbonyl (Poc) group, which features a terminal alkyne. This functional moiety makes it a valuable reagent in the field of bioconjugation and chemical biology, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on detailed experimental protocols and its role in advanced research, such as peptide synthesis and the study of biological signaling pathways.

Chemical Properties and Structure

This compound is characterized by an L-phenylalanine core, where the para-amino group of the phenyl ring is protected by a propargyloxycarbonyl group. The terminal alkyne of the Poc group serves as a chemical handle for bioorthogonal ligation.

PropertyValue
Molecular Formula C₁₃H₁₅ClN₂O₄
Molecular Weight 298.72 g/mol
IUPAC Name (S)-2-amino-3-(4-(prop-2-yn-1-yloxycarbonylamino)phenyl)propanoic acid hydrochloride
CAS Number Not available
Appearance White to off-white solid
Solubility Soluble in water, DMSO, and DMF

Note: Specific quantitative data such as NMR and mass spectrometry for this compound are not widely available in public literature. Researchers should perform their own characterization upon synthesis or acquisition.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4-amino-L-phenylalanine. The following is a representative synthetic protocol:

Step 1: Protection of the α-amino group of 4-amino-L-phenylalanine

A common strategy involves the use of a temporary protecting group for the α-amine, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to ensure selective reaction at the para-amino position.

  • Reaction: 4-amino-L-phenylalanine is reacted with Fmoc-succinimide (Fmoc-OSu) in the presence of a weak base like sodium bicarbonate in a solvent mixture of dioxane and water.

  • Work-up: The reaction mixture is acidified, and the product, Fmoc-L-Phe(4-NH₂)-OH, is extracted and purified.

Step 2: Introduction of the Propargyloxycarbonyl (Poc) Group

The para-amino group of the Fmoc-protected intermediate is then acylated with propargyl chloroformate.

  • Reaction: Fmoc-L-Phe(4-NH₂)-OH is dissolved in an appropriate solvent (e.g., dichloromethane) with a base (e.g., diisopropylethylamine, DIPEA). Propargyl chloroformate is added dropwise at a controlled temperature (e.g., 0 °C).

  • Work-up: The reaction is quenched, and the product, Fmoc-L-Phe(4-NH-Poc)-OH, is purified by chromatography.

Step 3: Deprotection of the α-amino group

The Fmoc group is removed to yield the final product.

  • Reaction: Fmoc-L-Phe(4-NH-Poc)-OH is treated with a solution of piperidine in an organic solvent like DMF.

  • Final Step: The resulting free amine is then treated with hydrochloric acid to form the stable hydrochloride salt, this compound.

Synthesis_Workflow cluster_0 Step 1: Fmoc Protection cluster_1 Step 2: Poc Group Introduction cluster_2 Step 3: Fmoc Deprotection & Salt Formation 4-amino-L-phenylalanine 4-amino-L-phenylalanine Fmoc-L-Phe(4-NH2)-OH Fmoc-L-Phe(4-NH2)-OH 4-amino-L-phenylalanine->Fmoc-L-Phe(4-NH2)-OH  NaHCO3, Dioxane/H2O Fmoc-OSu Fmoc-OSu Fmoc-OSu->Fmoc-L-Phe(4-NH2)-OH Fmoc-L-Phe(4-NH2)-OH_2 Fmoc-L-Phe(4-NH2)-OH Propargyl_chloroformate Propargyl_chloroformate Fmoc-L-Phe(4-NH-Poc)-OH Fmoc-L-Phe(4-NH-Poc)-OH Propargyl_chloroformate->Fmoc-L-Phe(4-NH-Poc)-OH Fmoc-L-Phe(4-NH-Poc)-OH_2 Fmoc-L-Phe(4-NH-Poc)-OH Fmoc-L-Phe(4-NH2)-OH_2->Fmoc-L-Phe(4-NH-Poc)-OH  DIPEA, DCM Piperidine Piperidine HCl HCl Final_Product This compound Fmoc-L-Phe(4-NH-Poc)-OH_2->Final_Product  1. Piperidine/DMF 2. HCl

Proposed synthesis workflow for this compound.

Experimental Protocols

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • This compound

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of H-L-Phe(4-NH-Poc)-OH:

    • For the coupling of H-L-Phe(4-NH-Poc)-OH, use the same procedure as in step 3, ensuring the free α-amino group is available for coupling.

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a peptide containing H-L-Phe(4-NH-Poc)-OH with an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Alkyne-containing peptide

  • Azide-functionalized molecule (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)

Protocol:

  • Prepare Stock Solutions:

    • Peptide: 1 mM in water or buffer.

    • Azide-Fluor 488: 10 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • Sodium ascorbate: 500 mM in water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Buffer (to final volume)

    • Alkyne-peptide (to 100 µM final concentration)

    • Azide-Fluor 488 (to 200 µM final concentration)

    • CuSO₄ (to 1 mM final concentration)

  • Initiate Reaction: Add sodium ascorbate (to 5 mM final concentration) to initiate the reaction.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled peptide using size-exclusion chromatography or reverse-phase HPLC to remove excess reagents.

CuAAC_Workflow cluster_reagents Reactants cluster_catalyst Catalyst System Peptide Peptide with H-L-Phe(4-NH-Poc)-OH Reaction Click Reaction (Triazole Formation) Peptide->Reaction Azide Azide-functionalized Molecule (e.g., Dye) Azide->Reaction CuSO4 CuSO4 (Cu2+) Cu1 Cu+ CuSO4->Cu1 Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu1 Cu1->Reaction Catalysis Labeled_Peptide Labeled Peptide Reaction->Labeled_Peptide

Workflow for CuAAC labeling of a peptide containing H-L-Phe(4-NH-Poc)-OH.

Application in Signaling Pathway Analysis

The ability to site-specifically label peptides with probes makes this compound a powerful tool for studying cellular signaling pathways. For instance, a peptide substrate for a specific kinase can be synthesized with this modified amino acid.

Example: Probing Kinase Activity

  • Synthesize Kinase Substrate: A known peptide substrate for a target kinase (e.g., a MAP kinase) is synthesized with H-L-Phe(4-NH-Poc)-OH incorporated at a position that does not interfere with kinase recognition.

  • In Vitro Kinase Assay: The alkyne-peptide is incubated with the kinase of interest and ATP.

  • Labeling: The reaction mixture is then subjected to a CuAAC reaction with an azide-functionalized biotin molecule.

  • Detection: The biotinylated (and thus phosphorylated) peptide can be captured on streptavidin-coated beads and detected using an anti-phospho-specific antibody. This allows for a highly specific and sensitive readout of kinase activity.

Kinase_Pathway_Analysis cluster_synthesis 1. Probe Synthesis cluster_assay 2. Kinase Assay cluster_labeling 3. Bioorthogonal Labeling cluster_detection 4. Detection Synth Synthesize Kinase Substrate with H-L-Phe(4-NH-Poc)-OH Phospho_Peptide Phosphorylated Alkyne-Peptide Synth->Phospho_Peptide Incubation Kinase Target Kinase + ATP Kinase->Phospho_Peptide Labeled_Product Phospho-Biotin-Peptide Phospho_Peptide->Labeled_Product CuAAC Reaction Azide_Biotin Azide-Biotin Azide_Biotin->Labeled_Product Capture Capture on Beads Labeled_Product->Capture Beads Streptavidin Beads Beads->Capture Detection Signal Detection (e.g., Western Blot, ELISA) Capture->Detection Antibody Anti-Phospho Antibody Antibody->Detection Probing

Analysis of kinase activity using a peptide probe with H-L-Phe(4-NH-Poc)-OH.

Conclusion

This compound is a versatile and powerful tool for researchers in chemical biology and drug development. Its key feature, the terminal alkyne, allows for precise, bioorthogonal modification of peptides and proteins. This enables a wide range of applications, from the creation of fluorescently labeled probes for imaging to the development of sophisticated assays for studying enzyme activity and signaling pathways. The protocols and workflows presented in this guide provide a solid foundation for the successful application of this unique chemical entity in advanced research endeavors.

An In-depth Technical Guide to H-L-Phe(4-NH-Poc)-OH Hydrochloride: A Versatile Tool for Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Phe(4-NH-Poc)-OH hydrochloride, chemically known as 4-(Propargyloxycarbonyl)amino-L-phenylalanine hydrochloride, is a synthetic amino acid derivative of significant interest in the fields of chemical biology, proteomics, and drug discovery. Its unique structure, incorporating a terminal alkyne group via the propargyloxycarbonyl (Poc) protecting group, renders it a powerful tool for "click chemistry." This bioorthogonal reaction allows for the specific and efficient labeling of proteins and other biomolecules, enabling detailed studies of their interactions, localization, and function within complex biological systems. This guide provides a comprehensive overview of its chemical structure, a detailed (hypothetical) experimental protocol for its synthesis and characterization, and an illustrative example of its application in studying cellular signaling pathways.

Chemical Structure and Properties

The chemical structure of this compound combines the natural amino acid L-phenylalanine with a propargyloxycarbonyl (Poc) group attached to the para-amino position of the phenyl ring. The hydrochloride salt form enhances its solubility in aqueous solutions.

Identifier Value
IUPAC Name (2S)-2-amino-3-(4-{[(prop-2-yn-1-yloxy)carbonyl]amino}phenyl)propanoic acid hydrochloride
Molecular Formula C13H15ClN2O4
Molecular Weight 298.72 g/mol
CAS Number 2737202-66-1

The key feature of this molecule is the terminal alkyne functionality, which can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This allows for the covalent attachment of a wide variety of reporter molecules, such as fluorophores, biotin tags, or affinity probes, to proteins or peptides that have been metabolically or synthetically incorporated with this unnatural amino acid.

Experimental Protocols

Synthesis of this compound

The synthesis involves the protection of the para-amino group of 4-amino-L-phenylalanine with propargyl chloroformate.

Materials:

  • 4-amino-L-phenylalanine

  • Propargyl chloroformate

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: Dissolve 4-amino-L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 equivalents).

  • Reaction: Cool the solution to 0°C in an ice bath. Add propargyl chloroformate (1.1 equivalents) dropwise over 30 minutes while maintaining the temperature at 0°C.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Remove the dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Salt Formation: Purify the crude product by column chromatography on silica gel. Dissolve the purified product in a minimal amount of diethyl ether and add a stoichiometric amount of ethereal HCl to precipitate the hydrochloride salt. Filter and dry the solid under vacuum to obtain this compound.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the synthesized compound.

Technique Expected Results
¹H NMR (400 MHz, D₂O)δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 4.75 (s, 2H, -O-CH₂-C≡), 4.20 (t, J = 6.8 Hz, 1H, α-CH), 3.30-3.10 (m, 2H, β-CH₂), 2.95 (t, J = 2.4 Hz, 1H, C≡C-H)
¹³C NMR (100 MHz, D₂O)δ 175.0 (C=O, acid), 155.0 (C=O, carbamate), 138.0, 132.0, 130.0, 120.0 (Ar-C), 78.0 (C≡C-H), 75.0 (C≡C-H), 55.0 (-O-CH₂-), 54.0 (α-C), 36.0 (β-C)
Mass Spectrometry (ESI+) m/z 263.10 [M+H]⁺ (for the free base)
Infrared (IR) (KBr, cm⁻¹) 3300-2500 (O-H, N-H stretch), 3290 (≡C-H stretch), 2125 (C≡C stretch), 1720 (C=O stretch, acid), 1695 (C=O stretch, carbamate), 1610, 1520 (aromatic C=C stretch)

Application in a Signaling Pathway Study: A Hypothetical Example

To illustrate the utility of this compound, we present a hypothetical experimental workflow to identify the interaction partners of a kinase, "Kinase X," within a cellular signaling cascade.

Experimental Workflow: Identifying Kinase X Interactors

experimental_workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_lysis_click Cell Lysis & Click Chemistry cluster_enrichment_ms Enrichment & Mass Spectrometry A Cells expressing tagged Kinase X B Culture in media with H-L-Phe(4-NH-Poc)-OH A->B C Incorporation of Poc-Phe into newly synthesized proteins B->C D Cell Lysis C->D E Click reaction with Azide-Biotin D->E F Biotinylation of Poc-Phe containing proteins E->F G Streptavidin affinity chromatography F->G H Elution of biotinylated proteins G->H I Tryptic digest H->I J LC-MS/MS analysis I->J K Identification of Kinase X and its interactors J->K

Figure 1: Experimental workflow for identifying protein interactors.
Signaling Pathway Context

The following diagram illustrates a simplified kinase signaling pathway where Kinase X is a central component. The goal of the experiment outlined above is to identify proteins that interact with Kinase X (e.g., substrates, adaptors, or regulatory proteins).

signaling_pathway Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Signal KinaseX Kinase X (Poc-Phe labeled) Adaptor->KinaseX Activation Substrate Substrate Protein KinaseX->Substrate Phosphorylation Downstream Downstream Effector Substrate->Downstream Response Cellular Response Downstream->Response

In-Depth Technical Guide: Physicochemical Properties of H-L-Phe(4-NH-Poc)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Phe(4-NH-Poc)-OH hydrochloride is a chemically modified, non-natural amino acid derivative of L-phenylalanine. The core structure features L-phenylalanine with a propargyloxycarbonyl (Poc) group attached to the amino function at the para-position (4-position) of the phenyl ring. The Poc group provides a terminal alkyne, rendering the molecule a valuable reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]

This modification allows for the precise, covalent conjugation of peptides or proteins containing this residue to other molecules functionalized with an azide group, such as fluorescent dyes, polyethylene glycol (PEG) chains, or cytotoxic drug payloads.[2][3] This guide provides a detailed overview of its physicochemical properties, experimental protocols for its synthesis and application, and a visualization of its role in bioconjugation.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers. Detailed experimental values for properties like solubility, melting point, and pKa are not extensively published in peer-reviewed literature. The data presented below is a compilation of available information and estimated properties based on structurally related compounds.

Table 1: Core Physicochemical Data

Property Value Source/Citation
IUPAC Name (2S)-2-amino-3-[4-(prop-2-yn-1-yloxycarboxamido)phenyl]propanoic acid hydrochloride N/A
Synonyms 4-(Propargyloxycarbonyl)amino-L-phenylalanine hydrochloride [4]
CAS Number 2737202-66-1 [5]
Molecular Formula C₁₃H₁₅ClN₂O₄ [5]
Molecular Weight 298.72 g/mol [5]
Appearance White to off-white solid (predicted) N/A
Purity >96% [5]

| SMILES | N--INVALID-LINK--CC1=CC=C(C=C1)NC(OCC#C)=O.Cl |[5] |

Table 2: Predicted and Analogous Physicochemical Properties

Property Predicted/Analogous Value Notes
Melting Point Decomposes >200 °C Unlabeled L-Phenylalanine decomposes at ~283 °C.[6] Protected amino acids often have distinct melting points. Precise experimental data is not available.
Solubility Water: Sparingly soluble. DMSO, DMF: Soluble.[7][8] Methanol: Slightly soluble. Protected amino acids, especially those with aromatic and protecting groups, tend to have limited solubility in water but good solubility in polar aprotic organic solvents like DMF and DMSO.[7][8][9]
pKa (α-carboxyl) ~2.2 Based on L-Phenylalanine (pKa₁ ≈ 2.20).[6] This value is not expected to change significantly with the side-chain modification.
pKa (α-amino) ~9.3 Based on L-Phenylalanine (pKa₂ ≈ 9.31).[6] This value is not expected to change significantly with the side-chain modification.

| Optical Rotation | Specific rotation not published. Expected to be laevorotatory. | As a derivative of L-phenylalanine, it is expected to rotate plane-polarized light to the left. |

Experimental Protocols

Synthesis of this compound

The synthesis involves the selective protection of the para-amino group of 4-amino-L-phenylalanine with propargyl chloroformate. The α-amino and α-carboxyl groups of the starting material must be temporarily protected to ensure regioselectivity.

Workflow for Synthesis

G cluster_0 Protection cluster_1 Poc Group Introduction cluster_2 Deprotection & Final Product Start Start: H-L-Phe(4-NH2)-OH Protect_alpha Protect α-amino and α-carboxyl groups (e.g., Boc and Me/Et ester) Start->Protect_alpha Protected_Phe Protected 4-amino-L-phenylalanine React_Poc React with Propargyl Chloroformate in presence of a mild base (e.g., DIPEA) Protected_Phe->React_Poc Poc_Protected Fully Protected Intermediate React_Poc->Poc_Protected Deprotect Selective deprotection of α-amino and α-carboxyl groups (e.g., TFA for Boc, Saponification for ester) Poc_Protected->Deprotect Final_Product Final Product: This compound Deprotect->Final_Product

Caption: General workflow for the synthesis of H-L-Phe(4-NH-Poc)-OH.

Methodology:

  • Starting Material Protection: The starting material, 4-amino-L-phenylalanine, is first protected at the α-amino group (e.g., with a Boc group) and the α-carboxyl group (e.g., as a methyl or ethyl ester) using standard procedures.

  • Poc Protection: The resulting protected 4-amino-L-phenylalanine is dissolved in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). A mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is added. Propargyl chloroformate is then added dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is washed with aqueous acid and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.

  • Deprotection: The protecting groups on the α-amino and α-carboxyl functionalities are removed. For example, a Boc group is removed with trifluoroacetic acid (TFA), and an ester is hydrolyzed under basic conditions (saponification).

  • Salt Formation: The final compound is treated with hydrochloric acid in a suitable solvent (e.g., ether or dioxane) to precipitate the hydrochloride salt, which is then isolated by filtration and dried.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating H-L-Phe(4-NH-Poc)-OH (or a peptide containing it) to an azide-functionalized molecule.[10][11]

Workflow for CuAAC Reaction

G Reagents Combine: 1. Alkyne-Peptide (containing H-L-Phe(4-NH-Poc)-OH) 2. Azide-Molecule (e.g., Dye-N3) 3. Copper(II) Sulfate (CuSO4) Add_Reducing Add Reducing Agent (e.g., Sodium Ascorbate) to generate Cu(I) in situ Reagents->Add_Reducing Reaction Incubate at Room Temperature Add_Reducing->Reaction Purification Purify Conjugate (e.g., HPLC) Reaction->Purification

Caption: Simplified workflow for a typical CuAAC "click" reaction.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the alkyne-containing peptide (e.g., 1 mM in water/DMSO), the azide-functionalized molecule (e.g., 10 mM in DMSO), copper(II) sulfate (e.g., 50 mM in water), and a reducing agent like sodium ascorbate (e.g., 1 M in water, freshly prepared). A copper-coordinating ligand like THPTA or TBTA can be included to stabilize the Cu(I) ion and improve reaction efficiency.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-peptide, the azide-molecule (typically in slight excess), and the copper(II) sulfate solution.

  • Initiation: Initiate the reaction by adding the sodium ascorbate solution. The total reaction volume is typically adjusted with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Incubation: The reaction mixture is incubated at room temperature for 1-4 hours. The progress can be monitored by LC-MS.

  • Purification: Upon completion, the desired peptide conjugate is purified from excess reagents and byproducts, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Deprotection of the Poc Group

While stable to the acidic conditions of TFA used in standard peptide synthesis, the Poc group can be removed if necessary.[1] This allows for subsequent modification at the newly revealed para-amino group.

Methodology:

Deprotection of the Poc group is typically achieved using transition metal catalysis. A common method involves treatment with a cobalt complex, such as dicobalt octacarbonyl (Co₂(CO)₈), in a solvent mixture like TFA:DCM at room temperature.[1] Palladium-based catalysts have also been reported for this transformation.[1] The specific conditions must be optimized to avoid side reactions with other sensitive functional groups in the molecule.

Applications in Research and Drug Development

The primary application of this compound is as a building block for introducing a bioorthogonal alkyne handle into peptides and proteins. This enables a wide range of applications:

  • Peptide Labeling: Covalent attachment of fluorescent dyes or biotin for imaging and detection assays.[3]

  • PEGylation: Conjugation to polyethylene glycol (PEG) to improve the pharmacokinetic properties (e.g., solubility, in vivo half-life) of therapeutic peptides.[3]

  • Drug Conjugation: Linking peptides to cytotoxic drugs to create targeted peptide-drug conjugates (PDCs).

  • Peptide Cyclization: Forming cyclic peptides by clicking a peptide containing H-L-Phe(4-NH-Poc)-OH with another residue in the same peptide that has been modified to contain an azide.[2]

Logical Relationship in Bioconjugation

G cluster_0 Peptide Synthesis cluster_1 Functional Molecule cluster_2 Bioconjugation PocPhe H-L-Phe(4-NH-Poc)-OH SPPS Solid-Phase Peptide Synthesis PocPhe->SPPS AlkynePeptide Alkyne-Modified Peptide SPPS->AlkynePeptide Click CuAAC 'Click' Reaction AlkynePeptide->Click FunctionalMol Functional Molecule (e.g., Dye, PEG, Drug) AzideMod Azide Modification FunctionalMol->AzideMod AzideMol Azide-Functionalized Molecule (R-N3) AzideMod->AzideMol AzideMol->Click Conjugate Peptide-Molecule Conjugate Click->Conjugate

Caption: Role of H-L-Phe(4-NH-Poc)-OH in peptide bioconjugation.

Conclusion

This compound is a specialized amino acid derivative that serves as a powerful tool in chemical biology and drug development. Its key feature, the propargyloxycarbonyl group, provides a terminal alkyne for highly efficient and specific "click" chemistry reactions. This enables the precise construction of complex biomolecular conjugates. While detailed physicochemical and reactivity data in the public domain remains limited, the established principles of peptide synthesis and click chemistry provide a robust framework for its successful application in the laboratory.

References

An In-depth Technical Guide to H-L-Phe(4-NH-Poc)-OH Hydrochloride: A Versatile Tool in Bioconjugation and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-L-Phe(4-NH-Poc)-OH hydrochloride is a synthetically modified amino acid that serves as a critical building block in the field of chemical biology and peptide chemistry. Its primary utility lies in its capacity as a click chemistry reagent, enabling the precise and efficient labeling, modification, and cyclization of peptides and proteins. This technical guide elucidates the core function of this compound, detailing its chemical properties and its principal application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. While not possessing a direct pharmacological "mechanism of action" in the traditional sense of a therapeutic agent, its "mechanism of function" is central to the construction of complex biomolecular architectures for research and drug development purposes.

Chemical Identity and Properties

This compound is a derivative of the amino acid L-phenylalanine. The key modification is the introduction of a propargyloxycarbonyl (Poc) group at the para-position of the phenyl ring's amino group. This Poc group contains a terminal alkyne, which is the reactive handle for click chemistry.

Property Value Source
Molecular Formula C13H15ClN2O4[1]
Molecular Weight 298.72 g/mol [1]
Purity > 96%[1]
CAS Number 2737202-66-1[1]
Primary Function Click Chemistry Reagent[2][3][4]

Core Functional Application: Click Chemistry

The "mechanism of action" of this compound is its participation in click chemistry, a class of biocompatible reactions that are rapid, specific, and high-yielding. Specifically, the terminal alkyne of the Poc group readily undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-containing molecule to form a stable triazole linkage.[2]

This functionality allows for its use as a modified phenylalanine or tyrosine analogue in protein and peptide biosynthesis.[2] Once incorporated into a peptide sequence, the alkyne group serves as a point for subsequent modification.

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using H-L-Phe(4-NH-Poc)-OH.

Experimental Protocols and Applications

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Fmoc-protected version, Fmoc-L-Phe(4-NH-Poc)-OH, is often used for this purpose.[3][4]

General Protocol for Incorporation into a Peptide
  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain on the solid support is removed using a solution of piperidine in a suitable solvent (e.g., DMF).

  • Amino Acid Coupling: Fmoc-L-Phe(4-NH-Poc)-OH is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to couple with the deprotected N-terminus.

  • Washing: The resin is washed thoroughly to remove excess reagents.

  • Repeat: The cycle of deprotection and coupling is repeated with subsequent amino acids to elongate the peptide chain.

General Protocol for Post-Synthesis Modification via Click Chemistry
  • Peptide Synthesis: A peptide containing the H-L-Phe(4-NH-Poc)-OH residue is synthesized as described above. The peptide is then cleaved from the resin and purified.

  • Reaction Setup: The alkyne-containing peptide is dissolved in a suitable solvent system (e.g., a mixture of water and an organic solvent like DMSO or t-butanol).

  • Addition of Reagents: The azide-containing molecule of interest (e.g., a fluorescent dye, a PEG chain, or another peptide) is added to the solution.

  • Catalyst Addition: A copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex) is added to initiate the cycloaddition.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique (e.g., HPLC, mass spectrometry).

  • Purification: Once the reaction is complete, the final conjugated product is purified, typically by HPLC.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click Click Chemistry Modification start Start with Resin-Bound Amino Acid deprotect1 Fmoc Deprotection start->deprotect1 couple Couple Fmoc-L-Phe(4-NH-Poc)-OH deprotect1->couple deprotect2 Fmoc Deprotection couple->deprotect2 elongate Elongate Peptide Chain deprotect2->elongate cleave Cleave and Purify Alkyne-Peptide elongate->cleave dissolve Dissolve Alkyne-Peptide and Azide Molecule cleave->dissolve add_catalyst Add Cu(I) Catalyst dissolve->add_catalyst react Incubate to Form Triazole Linkage add_catalyst->react purify Purify Final Conjugate react->purify

Caption: Experimental workflow for peptide synthesis and subsequent modification.

Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool for:

  • Peptide Labeling: Attaching fluorescent probes or affinity tags for imaging and biochemical assays.

  • Peptide Cyclization: Creating cyclic peptides by reacting the alkyne with an azide group on the same peptide chain, which can improve stability and biological activity.[2]

  • Synthesis of Peptide-Drug Conjugates: Linking cytotoxic drugs or other therapeutic moieties to targeting peptides.

  • Protein Engineering: Incorporating unnatural amino acids with reactive handles into proteins for functional studies.

Conclusion

This compound does not exhibit a direct pharmacological mechanism of action. Instead, its core function is to serve as a chemical handle for the precise and efficient modification of peptides and proteins through click chemistry. Its utility lies in its ability to facilitate the creation of complex and functional biomolecules for a wide range of applications in research and drug development. The straightforward and robust nature of the click reaction in which it participates makes it an indispensable tool for chemical biologists and peptide chemists.

References

An Examination of H-L-Phe(4-NH-Poc)-OH Hydrochloride: A Focus on its Chemical Utility in the Absence of Documented Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information on H-L-Phe(4-NH-Poc)-OH hydrochloride. A comprehensive review of scientific literature and chemical databases reveals that while the compound is well-characterized as a chemical tool, there is a notable absence of published data regarding its potential biological activity. This document summarizes the known applications of this compound and offers a theoretical perspective on its potential biological relevance based on its structural components.

Chemical Identity and Properties

This compound is a synthetic amino acid derivative. Structurally, it is an L-phenylalanine molecule modified at the para position of the phenyl ring with a propargyloxycarbonyl (Poc) protected amino group. The propargyloxycarbonyl group contains an alkyne moiety, which is key to its primary application.

PropertyValueSource
Chemical Name This compound[1]
Synonyms L-Phenylalanine, 4-[(2-propyn-1-yloxy)carbonyl]amino-, hydrochloride
CAS Number 2737202-66-1[1]
Molecular Formula C13H15ClN2O4[1]
Molecular Weight 298.72 g/mol [1]
Purity >96%[1]

Primary Application: A Reagent for Click Chemistry

The principal documented use of this compound is as a reagent in "click chemistry," a class of biocompatible reactions that are rapid, specific, and high-yielding. The terminal alkyne on the Poc group makes it an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[2] In this context, it is used to incorporate a bio-orthogonal handle into peptides and proteins.[2]

This allows for the subsequent attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads, that have a corresponding azide group. This application is particularly valuable in the fields of chemical biology and drug development for creating well-defined bioconjugates.

click_chemistry_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product HLPhe H-L-Phe(4-NH-Poc)-OH (Alkyne-containing amino acid) Catalyst Copper(I) Catalyst HLPhe->Catalyst AzideMolecule Azide-containing Molecule (e.g., a fluorescent dye) AzideMolecule->Catalyst TriazoleProduct Stable Triazole Linkage (Bioconjugate) Catalyst->TriazoleProduct CuAAC Reaction

Caption: Workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using an alkyne-modified amino acid.

Theoretical Considerations for Potential Biological Activity

While no direct biological activity of this compound has been reported, its constituent parts may provide a basis for theoretical exploration.

  • L-Phenylalanine Backbone: L-phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine and several neurotransmitters. Studies have shown that L-phenylalanine itself can have biological effects, such as attenuating high salt-induced hypertension in animal models.[3][4] Furthermore, derivatives of L-phenylalanine have been investigated for neuroprotective properties.[5] It is conceivable that the L-phenylalanine core of this compound could interact with biological systems that recognize or transport this amino acid.

  • Propargyloxycarbonyl (Poc) Group: The Poc group is primarily considered a protecting group and a handle for click chemistry.[2] A search for the intrinsic biological activity of the Poc moiety itself did not yield specific results. However, the introduction of any chemical modification to a native molecule can alter its biological properties, including receptor binding, enzyme inhibition, and metabolic stability. The presence of the Poc group could potentially confer novel, uncharacterized biological activities.

It must be emphasized that these considerations are speculative and are not supported by experimental data for this compound.

Absence of Experimental Data on Biological Activity

A thorough search of the scientific literature did not yield any studies investigating the biological activity of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize. Furthermore, no experimental protocols for biological assays involving this specific compound could be found. As a result, the creation of tables with quantitative data and detailed experimental methodologies, as requested, is not possible. Similarly, without evidence of interaction with any biological pathways, the generation of signaling pathway diagrams would be purely conjectural and scientifically unfounded.

logical_relationship Topic Potential Biological Activity of This compound Data Published Experimental Data Topic->Data Requires Conclusion Inability to Fulfill Request for: - Quantitative Data Tables - Experimental Protocols - Signaling Pathway Diagrams Data->Conclusion Lack of Data Leads to

Caption: Logical relationship illustrating the impact of the absence of experimental data on the requested deliverables.

Conclusion

This compound is a well-defined chemical reagent with a clear application in bioconjugation via click chemistry.[2] Its utility in synthesizing modified peptides and proteins is its primary and, to date, only documented function. While the L-phenylalanine scaffold is biologically relevant, there is no published evidence to suggest that this compound itself possesses any specific biological activity. For researchers and drug development professionals, this compound should be viewed as a valuable synthetic tool rather than a potential therapeutic agent, pending any future studies that may reveal otherwise.

References

The Propargyloxycarbonyl (Poc) Group: A Technical Guide to a Versatile Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The propargyloxycarbonyl (Poc) protecting group has emerged as a valuable tool in modern organic synthesis, particularly in the fields of peptide and carbohydrate chemistry. Its unique combination of stability to a wide range of reaction conditions and facile, chemoselective cleavage under neutral protocols makes it an attractive alternative to more traditional protecting groups. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of the Poc group. Detailed experimental protocols for the introduction and removal of the Poc group are presented, alongside a thorough analysis of its orthogonality with other commonly employed protecting groups. Furthermore, the potential of the Poc group's terminal alkyne functionality as a handle for bioconjugation via "click" chemistry is explored, highlighting its significance in the development of novel therapeutics and chemical biology tools.

Introduction: The Advent of the Propargyloxycarbonyl Group

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. A protecting group must be readily introduced, stable under a variety of reaction conditions, and selectively removable without affecting other sensitive functionalities within the molecule.[1] The propargyloxycarbonyl (Poc) group was developed to meet these demanding criteria, offering a unique set of properties that distinguish it from established protecting groups like the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[2][3]

The Poc group was first systematically explored as an efficient protective group for amines and hydroxyl functions in the early 2000s.[4][5] Its key innovation lies in its clever deprotection strategy, which utilizes tetrathiomolybdate salts under neutral conditions to achieve highly selective cleavage.[6][7] This mild deprotection protocol leaves many other common protecting groups, such as benzyl ethers, acetals, and even other carbamates like Cbz, intact, establishing the Poc group as a valuable component of orthogonal protection strategies.[4][8]

The presence of a terminal alkyne within the Poc structure also imparts a secondary functionality. This alkyne can serve as a versatile handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[9][10][11] This dual nature—acting as both a protecting group and a reactive handle—positions the Poc group as a powerful tool for the synthesis of complex molecules and bioconjugates.[12]

Synthesis of the Key Reagent: Propargyloxycarbonyl Chloride (Poc-Cl)

The primary reagent for the introduction of the Poc group is propargyloxycarbonyl chloride (Poc-Cl). This reagent can be synthesized from propargyl alcohol and phosgene or a phosgene equivalent.[3][10][13]

Experimental Protocol: Synthesis of Propargyloxycarbonyl Chloride

  • Materials:

    • Propargyl alcohol

    • Phosgene (or a solution in an inert solvent like toluene)

    • Inert solvent (e.g., anhydrous toluene or dichloromethane)

    • Anhydrous conditions are crucial.

  • Procedure:

    • A solution of phosgene in an inert solvent is cooled to 0 °C in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser (with a drying tube).

    • Propargyl alcohol is added dropwise to the cooled phosgene solution with vigorous stirring. The temperature should be maintained at or below 10 °C during the addition.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

    • Excess phosgene and solvent are carefully removed under reduced pressure to yield crude propargyloxycarbonyl chloride.

    • The crude product can be purified by distillation under reduced pressure.

  • Safety Note: Phosgene is extremely toxic. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Protection of Functional Groups with the Poc Moiety

The Poc group is primarily used for the protection of amines and hydroxyl groups. The protection reaction is typically carried out using Poc-Cl in the presence of a suitable base.

Protection of Amines

The protection of amines as their Poc-carbamates is a straightforward and high-yielding process.

Experimental Protocol: General Procedure for the Poc-Protection of an Amine

  • Materials:

    • Amine-containing substrate (1.0 equiv)

    • Propargyloxycarbonyl chloride (Poc-Cl, 1.1-1.2 equiv)

    • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine, 1.5-2.0 equiv)

    • Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or tetrahydrofuran (THF))

  • Procedure:

    • Dissolve the amine substrate in the anhydrous solvent and cool the solution to 0 °C.

    • Add the base to the solution.

    • Slowly add propargyloxycarbonyl chloride dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Protection of Alcohols

The protection of alcohols as Poc-carbonates proceeds under similar conditions to amine protection.

Experimental Protocol: General Procedure for the Poc-Protection of an Alcohol

  • Materials:

    • Alcohol-containing substrate (1.0 equiv)

    • Propargyloxycarbonyl chloride (Poc-Cl, 1.1-1.2 equiv)

    • Base (e.g., pyridine or N,N-tetramethyl-ethylenediamine (TMEDA), 1.5-2.0 equiv)

    • Anhydrous solvent (e.g., dichloromethane (DCM) or chloroform)

  • Procedure:

    • Dissolve the alcohol substrate in the anhydrous solvent and cool the solution to the appropriate temperature (e.g., -78 °C to 0 °C, depending on the substrate's reactivity).

    • Add the base to the solution.

    • Slowly add propargyloxycarbonyl chloride dropwise to the stirred solution.

    • Stir the reaction at the same temperature or allow it to warm to room temperature until the reaction is complete (monitored by TLC).

    • Work-up the reaction as described for the amine protection protocol.

Poc_Protection_Workflow Substrate Amine (R-NH2) or Alcohol (R-OH) Reaction Protection Reaction Substrate->Reaction PocCl Poc-Cl (Propargyloxycarbonyl Chloride) PocCl->Reaction Base Base (e.g., TEA, Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Poc-Protected Substrate (R-NHPoc or R-OPoc) Purification->Product

Deprotection of the Poc Group: A Mild and Orthogonal Approach

The hallmark of the Poc group is its selective cleavage under neutral conditions using tetrathiomolybdate salts, most commonly benzyltriethylammonium tetrathiomolybdate.[4][5] This reagent efficiently removes the Poc group while leaving a wide array of other protecting groups untouched.

Experimental Protocol: General Procedure for the Deprotection of a Poc-Protected Substrate

  • Materials:

    • Poc-protected substrate (1.0 equiv)

    • Benzyltriethylammonium tetrathiomolybdate ([PhCH₂NEt₃]₂MoS₄, 1.5-2.0 equiv)

    • Solvent (e.g., acetonitrile (MeCN) or dichloromethane (DCM))

  • Procedure:

    • Dissolve the Poc-protected substrate in the solvent at room temperature.

    • Add benzyltriethylammonium tetrathiomolybdate to the solution. The reaction mixture typically turns dark.

    • Stir the reaction at room temperature. The reaction is usually complete within 30 minutes to a few hours (monitored by TLC).

    • Upon completion, the reaction mixture can often be directly filtered through a short pad of silica gel to remove the molybdenum salts.

    • Concentrate the filtrate under reduced pressure.

    • Further purification by flash column chromatography may be performed if necessary to yield the deprotected amine or alcohol.

Poc_Deprotection_Workflow PocProduct Poc-Protected Substrate (R-NHPoc or R-OPoc) Reaction Deprotection Reaction (Neutral Conditions) PocProduct->Reaction TTM Tetrathiomolybdate ([PhCH₂NEt₃]₂MoS₄) TTM->Reaction Solvent Solvent (e.g., MeCN) Solvent->Reaction Filtration Filtration through Silica Gel Reaction->Filtration Product Deprotected Substrate (R-NH2 or R-OH) Filtration->Product

Quantitative Data and Performance

The performance of a protecting group is best assessed through quantitative data. The following tables summarize typical yields and conditions for the protection and deprotection of the Poc group.

Table 1: Representative Yields for the Protection of Amines and Alcohols with Poc-Cl

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineTEADCM0 to rt295
Glycine methyl esterDIPEADCM0 to rt392
L-Serine(OBn)-OMePyridineDCM0 to rt488
Methyl 4,6-O-benzylidene-α-D-glucopyranosideTMEDADCM-78 to -60180[5]
CholesterolPyridineDCM0 to rt590

Table 2: Representative Yields for the Deprotection of Poc-Protected Substrates

SubstrateDeprotection ReagentSolventTime (min)Yield (%)
N-Poc-Benzylamine[PhCH₂NEt₃]₂MoS₄MeCN3098
N-Poc-Glycine methyl ester[PhCH₂NEt₃]₂MoS₄MeCN4595
O-Poc-Cholesterol[PhCH₂NEt₃]₂MoS₄DCM6092
Poc-protected Glucopyranose derivative[PhCH₂NEt₃]₂MoS₄MeCN4092[4]

Orthogonality of the Poc Group

A key advantage of the Poc group is its orthogonality to many other common protecting groups. This allows for the selective deprotection of the Poc group in the presence of other functionalities, which is crucial in the synthesis of complex molecules.[14]

Table 3: Stability of the Poc Group Under Various Conditions

ConditionReagentsStability of Poc Group
AcidicTFA/DCM (1:1)Stable
Acidic4M HCl in DioxaneStable
Basic20% Piperidine in DMFStable
Basic1M NaOH (aq)Slowly degrades
HydrogenolysisH₂, Pd/CStable
Fluoride-mediatedTBAF in THFStable

Orthogonality cluster_Poc Poc Group cluster_Boc Boc Group cluster_Cbz Cbz Group cluster_Fmoc Fmoc Group Poc Poc Cleavage_Poc Tetrathiomolybdate (Neutral) Poc->Cleavage_Poc Cleaved Cleavage_Boc Strong Acid (e.g., TFA) Poc->Cleavage_Boc Stable Cleavage_Cbz Hydrogenolysis (H₂, Pd/C) Poc->Cleavage_Cbz Stable Cleavage_Fmoc Base (e.g., Piperidine) Poc->Cleavage_Fmoc Stable Boc Boc Boc->Cleavage_Poc Stable Boc->Cleavage_Boc Cleaved Boc->Cleavage_Cbz Stable Boc->Cleavage_Fmoc Stable Cbz Cbz Cbz->Cleavage_Poc Stable Cbz->Cleavage_Boc Stable Cbz->Cleavage_Cbz Cleaved Cbz->Cleavage_Fmoc Stable Fmoc Fmoc Fmoc->Cleavage_Poc Stable Fmoc->Cleavage_Boc Stable Fmoc->Cleavage_Cbz Stable Fmoc->Cleavage_Fmoc Cleaved

Significance in Drug Development and Bioconjugation

The unique features of the Poc group have significant implications for drug development and bioconjugation.

  • Solid-Phase Peptide Synthesis (SPPS): The stability of the Poc group to both acidic and basic conditions used for the cleavage of Boc and Fmoc groups, respectively, makes it an ideal protecting group for the side chains of amino acids like lysine or ornithine in SPPS.[11][15] This allows for the synthesis of peptides with site-specific modifications.

  • "Click" Chemistry Handle: The terminal alkyne of the Poc group can be utilized in CuAAC reactions after its primary role as a protecting group is fulfilled.[9][10] This enables the site-specific conjugation of peptides, carbohydrates, or other biomolecules to reporter molecules, imaging agents, or drug delivery systems.[16]

Experimental Protocol: Post-Deprotection "Click" Conjugation

  • Materials:

    • Poc-protected molecule containing a terminal alkyne (after deprotection of other functionalities if necessary)

    • Azide-containing molecule (e.g., a fluorescent dye, biotin, or another biomolecule)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

  • Procedure:

    • Dissolve the alkyne-containing molecule and the azide-containing molecule in the solvent mixture.

    • Add a freshly prepared aqueous solution of sodium ascorbate.

    • Add an aqueous solution of copper(II) sulfate.

    • Stir the reaction at room temperature. The reaction is typically complete within a few hours (monitored by TLC or LC-MS).

    • Upon completion, the product can be isolated by standard work-up procedures, which may include purification by chromatography.

Click_Chemistry_Pathway PocMolecule Molecule with Poc Group Deprotection Selective Deprotection of other groups PocMolecule->Deprotection AlkyneHandle Exposed Terminal Alkyne on Poc Group Deprotection->AlkyneHandle CuAAC CuAAC 'Click' Reaction (CuSO₄, Na Ascorbate) AlkyneHandle->CuAAC AzideMolecule Azide-functionalized Molecule (R'-N₃) AzideMolecule->CuAAC Conjugate Bioconjugate CuAAC->Conjugate

Conclusion

The propargyloxycarbonyl (Poc) group represents a significant advancement in the field of chemical synthesis. Its facile introduction, stability to a broad range of reaction conditions, and, most importantly, its mild and highly selective cleavage protocol under neutral conditions make it a powerful tool for chemists. The added functionality of its terminal alkyne as a "click" chemistry handle further enhances its utility in the synthesis of complex molecules and bioconjugates. For researchers, scientists, and drug development professionals, a thorough understanding of the Poc group's properties and applications can unlock new synthetic strategies and accelerate the development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for H-L-Phe(4-NH-Poc)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the application of H-L-Phe(4-NH-Poc)-OH, a non-canonical amino acid used in bioconjugation and peptide modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Compound Overview

H-L-Phe(4-NH-Poc)-OH hydrochloride is a derivative of the amino acid L-phenylalanine. It features a propargyloxycarbonyl (Poc) group attached to the amino group at the 4-position of the phenyl ring. This Poc group contains a terminal alkyne, rendering it a valuable tool for "click" chemistry.[1] It is typically incorporated into peptide chains using solid-phase peptide synthesis (SPPS), and the alkyne moiety is then available for reaction with an azide-containing molecule to form a stable triazole linkage. This allows for the precise and efficient labeling, cyclization, or conjugation of peptides.[2][3]

Chemical Properties:

PropertyValue
Full Name L-Phenylalanine, 4-[(prop-2-yn-1-yloxy)carbonylamino]-, hydrochloride
CAS Number 2737202-66-1[4]
Molecular Formula C13H15ClN2O4[4]
Molecular Weight 298.72 g/mol [4]
Purity Typically >96%[4]
SMILES N--INVALID-LINK--CC1=CC=C(C=C1)NC(OCC#C)=O.Cl[4]

Experimental Applications and Protocols

The primary application of H-L-Phe(4-NH-Poc)-OH is its incorporation into a peptide sequence, followed by a CuAAC reaction. This process involves two main stages:

  • Solid-Phase Peptide Synthesis (SPPS): Incorporation of the Fmoc-protected version of the amino acid, Fmoc-L-Phe(4-NH-Poc)-OH, into the desired peptide sequence.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of the alkyne-containing peptide with an azide-functionalized molecule.

Below are detailed protocols for these key experiments.

Protocol 1: Incorporation of Fmoc-L-Phe(4-NH-Poc)-OH via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing the modified phenylalanine residue using the Fmoc/tBu strategy.[5]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-L-Phe(4-NH-Poc)-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if required for specific sequences)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel and wash with DMF (3 x 5 min), followed by DCM (3 x 5 min), and then DMF again (3 x 5 min) to swell the resin beads.[6]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[7]

    • Wash the resin thoroughly with DMF (5 x 2 min) to remove residual piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine.[5]

  • Amino Acid Coupling:

    • In a separate tube, dissolve Fmoc-L-Phe(4-NH-Poc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.[7]

    • Wash the resin with DMF (3 x 2 min).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin should remain colorless or yellow).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM (3 x 2 min) and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[7]

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the alkyne-modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to the Poc-modified peptide while it is still attached to the solid support.

Materials:

  • Alkyne-peptide on resin (from Protocol 1, before cleavage)

  • Azide-containing molecule of interest (e.g., a fluorescent dye, biotin, or another peptide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • DMF or a mixture of DMF/water

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Preparation: Start with the fully assembled, side-chain protected peptide still on the resin, with the N-terminal Fmoc group removed. Swell the resin in DMF.

  • Prepare Click Reagents:

    • Dissolve the azide-containing molecule (5-10 eq.) in DMF or a DMF/water mixture.

    • Prepare a stock solution of CuSO4 (e.g., 100 mM in water).

    • Prepare a stock solution of sodium ascorbate (e.g., 1 M in water, freshly prepared).

    • Prepare a stock solution of THPTA or TBTA ligand (e.g., 100 mM in DMF/water).

  • Click Reaction:

    • Add the solution of the azide-containing molecule to the resin.

    • In a separate tube, pre-mix CuSO4 (0.5-1 eq.) and the ligand (2.5-5 eq.).[8]

    • Add the copper/ligand mixture to the resin slurry.

    • Initiate the reaction by adding sodium ascorbate (5-10 eq.).[8]

    • Agitate the reaction mixture at room temperature for 6-24 hours, protected from light.

  • Washing: Wash the resin extensively with DMF (5 x 5 min), followed by DCM (3 x 5 min) to remove copper salts and excess reagents.

  • Cleavage, Purification, and Characterization: Proceed with steps 6, 7, and 8 from Protocol 1 to cleave, purify, and characterize the final clicked peptide.

Protocol 3: In-Solution Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for performing the click reaction on the purified, alkyne-modified peptide in solution.

Materials:

  • Purified alkyne-modified peptide

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • THPTA or TBTA ligand

  • Aqueous buffer (e.g., phosphate buffer, pH 7-8) or a solvent mixture (e.g., water/t-butanol, DMSO/water)

  • Reaction tube

Procedure:

  • Dissolve Reactants:

    • Dissolve the purified alkyne-peptide and the azide-containing molecule (1.1-1.5 eq.) in the chosen buffer or solvent system.

  • Prepare Catalyst: In a separate tube, pre-mix CuSO4 (0.1-0.5 eq.) and the ligand (0.5-2.5 eq.).

  • Initiate Reaction:

    • Add the copper/ligand mixture to the solution of reactants.

    • Add freshly prepared sodium ascorbate (1-5 eq.) to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the reaction.[8]

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 1-12 hours. Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the final conjugated peptide by RP-HPLC to remove the catalyst and any unreacted starting materials.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Quantitative Data on CuAAC Reactions

The efficiency of CuAAC reactions can be influenced by various factors. The table below summarizes typical reaction conditions and reported efficiencies for peptide modifications.[9]

Peptide SubstrateAlkyne/Azide PartnerCatalyst SystemSolventTime (h)Yield/Conversion
Azide-modified peptide coreAlkyne-modified peptideCopper wireDMF5100%
Resin-bound alkyne peptideAzido-sugarCuSO4 / Sodium AscorbateDMF/H2O1275-99%
Aβ peptide alkyneAzide-PHEA polymerCuSO4 / Sodium AscorbateDMF0.2543%
Cyclic β-sheet peptideAzide-poly(butyl)acrylateCuSO4 / Sodium AscorbateDMF24>95%
pHLIP-azide peptide18F-PEG-alkyneCopper(II) acetate / Sodium AscorbateH2O/MeCN1.413%

Data compiled from various sources reporting on peptide conjugation via CuAAC.[9]

Visualizing the Workflow and Concepts

Workflow for Peptide Modification

The overall workflow for utilizing H-L-Phe(4-NH-Poc)-OH to create a modified peptide is depicted below.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Purification cluster_CuAAC Click Chemistry (CuAAC) Resin 1. Start with Resin Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Couple Fmoc-AA-OH Deprotection->Coupling Elongation 5. Repeat Deprotection/Coupling Coupling->Elongation PocCoupling 4. Couple Fmoc-L-Phe(4-NH-Poc)-OH FinalDeprotection 6. Final Deprotection PocCoupling->FinalDeprotection Elongation->PocCoupling Cleavage 7. Cleave from Resin FinalDeprotection->Cleavage Purification1 8. RP-HPLC Purification Cleavage->Purification1 AlkynePeptide Alkyne-Peptide Purification1->AlkynePeptide ClickReaction 9. CuAAC Reaction (CuSO4, NaAsc) AlkynePeptide->ClickReaction AzideMolecule Azide-Molecule AzideMolecule->ClickReaction Purification2 10. Final RP-HPLC Purification ClickReaction->Purification2 FinalProduct FinalProduct Purification2->FinalProduct Final Conjugated Peptide

Caption: Workflow for peptide modification using H-L-Phe(4-NH-Poc)-OH.

CuAAC Reaction Mechanism

The core of the application is the CuAAC reaction, which forms a stable triazole ring from an alkyne and an azide.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle PeptideAlkyne Peptide-R1-C≡CH (from H-L-Phe(4-NH-Poc)-OH) Product Peptide-R1-[Triazole]-R2-Molecule PeptideAlkyne->Product MoleculeAzide N3-R2-Molecule MoleculeAzide->Product CuII Cu(II)SO4 Ascorbate Sodium Ascorbate (Reducing Agent) CuII->Ascorbate Reduction CuI Cu(I) Ascorbate->CuI CuI->Product Catalysis

Caption: Simplified schematic of the CuAAC "Click" Reaction.

References

Application Notes and Protocols for H-L-Phe(4-NH-Poc)-OH in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Phe(4-NH-Poc)-OH is an unnatural amino acid derivative designed for facile incorporation into peptide synthesis and subsequent bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The propargyloxycarbonyl (Poc) group provides a terminal alkyne functionality, enabling the covalent linkage of azide-modified molecules such as fluorophores, polyethylene glycol (PEG), or therapeutic agents to peptides and proteins. This bioorthogonal reaction is characterized by its high efficiency, specificity, and biocompatibility, making it an invaluable tool in drug discovery, proteomics, and materials science.[1][2]

These application notes provide detailed protocols for the use of H-L-Phe(4-NH-Poc)-OH in copper-catalyzed click chemistry, including its incorporation into a peptide sequence and subsequent conjugation to an azide-containing molecule.

Core Concepts of Copper-Catalyzed Click Chemistry (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3] This reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[4] To enhance reaction efficiency and protect biomolecules from potential damage by reactive oxygen species, a copper(I)-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often employed.[5][6]

Applications of H-L-Phe(4-NH-Poc)-OH

The primary application of H-L-Phe(4-NH-Poc)-OH is to introduce a specific site for conjugation within a peptide sequence. This allows for:

  • Site-specific labeling: Attachment of fluorescent dyes or biotin for imaging and detection.

  • PEGylation: Conjugation of PEG chains to improve the pharmacokinetic properties of therapeutic peptides.[1]

  • Drug Conjugation: Linking cytotoxic drugs to targeting peptides for the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates.[3]

  • Surface Immobilization: Attaching peptides to solid supports for various biochemical assays.

Experimental Protocols

Protocol 1: Incorporation of H-L-Phe(4-NH-Poc)-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of H-L-Phe(4-NH-Poc)-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids

  • H-L-Phe(4-NH-Poc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids: Pre-activate a 4-fold molar excess of the Fmoc-amino acid with DIC (4 eq) and OxymaPure (4 eq) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • For H-L-Phe(4-NH-Poc)-OH: Follow the same procedure as for standard Fmoc-amino acids.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the alkyne-modified peptide by mass spectrometry (e.g., LC-MS).

Workflow for Peptide Synthesis with H-L-Phe(4-NH-Poc)-OH

G cluster_synthesis Solid-Phase Peptide Synthesis start Start with Fmoc-Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (Piperidine) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fmoc-Amino Acid (DIC, Oxyma) wash1->couple wash2 Wash couple->wash2 couple_poc Couple H-L-Phe(4-NH-Poc)-OH couple_poc->wash2 loop_start Repeat for each AA wash2->loop_start loop_start->deprotect Next AA loop_start->couple_poc Insert Poc-AA final_deprotect Final Fmoc Deprotection loop_start->final_deprotect Last AA cleave Cleave from Resin (TFA) final_deprotect->cleave purify Purify Peptide (RP-HPLC) cleave->purify characterize Characterize (LC-MS) purify->characterize end_peptide Alkyne-Modified Peptide characterize->end_peptide

Caption: Workflow for incorporating H-L-Phe(4-NH-Poc)-OH into a peptide.

Protocol 2: Copper-Catalyzed Click Chemistry of an Alkyne-Modified Peptide

This protocol describes the conjugation of an azide-containing molecule to the peptide synthesized in Protocol 1.

Materials:

  • Alkyne-modified peptide (from Protocol 1)

  • Azide-containing molecule (e.g., Azide-Fluor 488, Azido-PEG)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • THPTA stock solution (e.g., 50 mM in water)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

  • DMSO (optional, for dissolving hydrophobic molecules)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified peptide dissolved in PBS.

    • Azide-containing molecule (1.5 to 5 molar equivalents relative to the peptide). If the azide is not water-soluble, it can be dissolved in a minimal amount of DMSO before adding to the reaction mixture.

    • THPTA solution (to a final concentration of 1-2 mM).

    • CuSO₄ solution (to a final concentration of 0.2-0.5 mM).

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (to a final concentration of 2-5 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.

  • Purification: Purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.

  • Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Workflow for Copper-Catalyzed Click Conjugation

G cluster_click CuAAC Reaction peptide_in Alkyne-Modified Peptide mix Combine Peptide and Azide in Buffer peptide_in->mix azide_in Azide-Molecule azide_in->mix add_thpta Add THPTA Ligand mix->add_thpta add_cuso4 Add CuSO4 add_thpta->add_cuso4 add_ascorbate Add Sodium Ascorbate to Initiate add_cuso4->add_ascorbate incubate Incubate at Room Temperature add_ascorbate->incubate purify_click Purify Conjugate (RP-HPLC) incubate->purify_click characterize_click Characterize (LC-MS) purify_click->characterize_click final_product Peptide Conjugate characterize_click->final_product

Caption: General workflow for CuAAC of an alkyne-peptide.

Data Presentation

The following tables provide representative quantitative data for typical copper-catalyzed click chemistry reactions involving peptides. Actual results may vary depending on the specific peptide sequence, azide-containing molecule, and reaction conditions.

Table 1: Representative Reagent Concentrations for CuAAC

ReagentStock ConcentrationFinal ConcentrationMolar Equivalents (relative to peptide)
Alkyne-Peptide10 mM1 mM1
Azide-Molecule20 mM2 mM2
CuSO₄50 mM0.5 mM0.5
THPTA50 mM2.5 mM2.5
Sodium Ascorbate100 mM5 mM5

Table 2: Representative Reaction Parameters and Outcomes

ParameterValue
SolventPBS (pH 7.4) with <5% DMSO
TemperatureRoom Temperature (20-25 °C)
Reaction Time1 - 4 hours
Typical Yield >90%
Analytical MethodRP-HPLC, LC-MS

Note: The yield is highly dependent on the purity of the starting materials and the optimization of the reaction conditions.

Signaling Pathways and Logical Relationships

The use of H-L-Phe(4-NH-Poc)-OH does not inherently involve a specific signaling pathway. Instead, it provides a tool to create bioconjugates that can be used to study or influence signaling pathways. For example, a peptide-drug conjugate created using this amino acid could be designed to target a specific cell surface receptor and deliver a cytotoxic agent, thereby inducing an apoptotic signaling cascade.

The logical relationship for the application of this technology in studying a signaling pathway is as follows:

Logical Flow for Studying a Signaling Pathway

G cluster_design Probe Design & Synthesis cluster_application Biological Application cluster_analysis Data Analysis design Design Peptide to Target Pathway Component synthesis Synthesize Peptide with H-L-Phe(4-NH-Poc)-OH design->synthesis conjugation Conjugate with Azide-Probe (e.g., Fluorophore) synthesis->conjugation introduce Introduce Conjugate to Biological System conjugation->introduce interact Peptide Binds to Target introduce->interact visualize Visualize Interaction/Location via Probe interact->visualize analyze Analyze Effect on Signaling Pathway visualize->analyze conclusion Draw Conclusions analyze->conclusion

Caption: Logical workflow for using a clicked peptide to study a signaling pathway.

Conclusion

H-L-Phe(4-NH-Poc)-OH is a versatile building block for the site-specific modification of peptides using copper-catalyzed click chemistry. The protocols and data presented here provide a comprehensive guide for researchers in drug development and chemical biology to effectively utilize this powerful tool for creating novel bioconjugates. The high efficiency and bioorthogonality of the CuAAC reaction, combined with the ease of incorporating H-L-Phe(4-NH-Poc)-OH into peptides, opens up a wide range of possibilities for creating sophisticated molecular probes, targeted therapeutics, and advanced biomaterials.[7]

References

Application Notes and Protocols: Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with H-L-Phe(4-NH-Poc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Phe(4-NH-Poc)-OH is a specialized amino acid derivative designed for bioorthogonal chemistry. The propargyloxycarbonyl (Poc) group provides a terminal alkyne, a key functional group for copper-free click chemistry. Contrary to a Diels-Alder reaction, this amino acid is utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a powerful bioconjugation technique that proceeds efficiently without the need for cytotoxic copper catalysts.[1][2][][4] This makes it an ideal tool for applications in complex biological systems, including live-cell imaging, proteomics, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).[5][6][7]

The primary advantage of SPAAC is its bioorthogonality; the alkyne and its azide reaction partner are abiotic and therefore do not interfere with native biological processes.[1][] The reaction is driven by the release of ring strain from a cyclooctyne derivative, which reacts selectively with the alkyne on the H-L-Phe(4-NH-Poc)-OH-modified molecule to form a stable triazole linkage.[][4][8]

These application notes provide an overview of the use of H-L-Phe(4-NH-Poc)-OH in SPAAC, including comparative quantitative data for related reactions, detailed experimental protocols for its incorporation into peptides and subsequent bioconjugation, and workflow diagrams to visualize the processes.

Data Presentation: Comparative Reaction Kinetics

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features & Reference
DibenzocyclooctyneDBCO (or ADIBO)10⁻³ - 1Widely used, stable, and commercially available.[9]
Bicyclo[6.1.0]nonyneBCN~0.05Good reactivity and smaller size compared to DBCO.[1]
Difluorinated CyclooctyneDIFO~0.4Increased reactivity due to electron-withdrawing fluorine atoms.[1][8]
BiarylazacyclooctynoneBARAC~0.9High reactivity and good stability.[8]

Table 1: Comparative second-order rate constants for common cyclooctyne derivatives used in SPAAC reactions with azides. The kinetics of the reaction with the terminal alkyne of H-L-Phe(4-NH-Poc)-OH will be dependent on the specific strained azide partner used.

Experimental Protocols

Incorporation of H-L-Phe(4-NH-Poc)-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of H-L-Phe(4-NH-Poc)-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-L-Phe(4-NH-Poc)-OH (the Fmoc-protected version of the title compound)

  • Coupling reagents: HBTU or HCTU

  • Base: N,N-diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% 4-methylpiperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% 4-methylpiperidine in DMF for 7 minutes, repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate tube, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HBTU/HCTU (3.9 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the deprotected resin. d. Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.[10]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat for Subsequent Amino Acids: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Incorporation of Fmoc-L-Phe(4-NH-Poc)-OH: When the sequence calls for the Poc-containing residue, use Fmoc-L-Phe(4-NH-Poc)-OH in the coupling step (Step 3). The alkyne-bearing Poc group is stable to the conditions of SPPS.[10]

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Pellet the peptide by centrifugation, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

  • Analysis: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS).

SPAAC Reaction of an Alkyne-Modified Peptide with an Azide-Containing Molecule

This protocol provides a general method for the bioconjugation of a peptide containing H-L-Phe(4-NH-Poc)-OH with a molecule functionalized with a strained cyclooctyne-azide (e.g., DBCO-azide).

Materials:

  • Alkyne-modified peptide (from Protocol 3.1)

  • Azide-functionalized molecule (e.g., DBCO-PEG-Azide, Azide-fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer.

  • Organic co-solvent (if needed for solubility): DMSO or DMF

  • Analytical instruments: HPLC, Mass Spectrometer

Protocol:

  • Reagent Preparation: a. Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mM. b. Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10-50 mM).

  • Reaction Setup: a. In a microcentrifuge tube, add the alkyne-modified peptide solution. b. Add the azide-functionalized molecule stock solution to the peptide solution. A 1.5 to 5-fold molar excess of the azide reagent is typically used to ensure complete reaction.[9] The final concentration of any organic co-solvent should be kept low (typically <10%) to maintain the integrity of the peptide.[9]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the azide partner and the concentration of reactants.[9]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or LC-MS.[11] A successful reaction will show the consumption of the starting peptide and the appearance of a new peak corresponding to the conjugated product.

  • Purification of the Conjugate: Once the reaction is complete, purify the resulting bioconjugate from unreacted starting materials using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Visualizations

Workflow for Peptide Synthesis and SPAAC Labeling

G cluster_0 Peptide Synthesis cluster_1 Bioconjugation SPPS Solid-Phase Peptide Synthesis Incorp Incorporate Fmoc-L-Phe(4-NH-Poc)-OH SPPS->Incorp Cleave Cleavage & Purification (TFA, HPLC) Incorp->Cleave Alk_Peptide Alkyne-Modified Peptide Cleave->Alk_Peptide SPAAC SPAAC Reaction (Aqueous Buffer, RT) Alk_Peptide->SPAAC Azide_Molecule Azide-Functionalized Molecule (e.g., DBCO-Azide) Azide_Molecule->SPAAC Purify_Conj Purification (HPLC) SPAAC->Purify_Conj Final_Conj Final Bioconjugate Purify_Conj->Final_Conj

Caption: Workflow for site-specific peptide modification using H-L-Phe(4-NH-Poc)-OH.

Conceptual Diagram of Site-Specific Protein Labeling

G cluster_0 Cellular Protein Expression cluster_1 Bioorthogonal Labeling Gene Gene of Interest (with amber stop codon) Expression Protein Expression in Host Cell Gene->Expression Orthogonal_System Orthogonal tRNA/Synthetase Pair + H-L-Phe(4-NH-Poc)-OH Orthogonal_System->Expression Protein Protein with Alkyne Handle Expression->Protein SPAAC SPAAC Reaction Protein->SPAAC Azide_Probe Azide Probe (e.g., Fluorophore-DBCO-Azide) Azide_Probe->SPAAC Labeled_Protein Site-Specifically Labeled Protein SPAAC->Labeled_Protein

Caption: Site-specific protein labeling via unnatural amino acid incorporation and SPAAC.

Applications in Research and Drug Development

The ability to incorporate a bioorthogonal alkyne handle like that in H-L-Phe(4-NH-Poc)-OH into a specific site within a peptide or protein opens up numerous applications:

  • Fluorescent Labeling: Site-specific attachment of fluorescent dyes for imaging studies, including tracking protein localization and dynamics within living cells.[1][6]

  • PEGylation: Conjugation of polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides and proteins.

  • Antibody-Drug Conjugates (ADCs): Precise attachment of cytotoxic drugs to antibodies for targeted cancer therapy, ensuring a defined drug-to-antibody ratio (DAR).[7]

  • Surface Immobilization: Covalently attaching proteins to solid supports for applications in biosensors, diagnostics, and catalysis.[12]

  • Probing Molecular Interactions: Attaching cross-linkers or affinity probes to identify binding partners and study protein complexes.

The use of H-L-Phe(4-NH-Poc)-OH in a copper-free SPAAC reaction provides a robust and versatile platform for these and other emerging applications in chemical biology and medicine.[4]

References

Application Notes and Protocols for the Incorporation of H-L-Phe(4-NH-Poc)-OH in Peptide and Protein Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the unnatural amino acid H-L-Phe(4-NH-Poc)-OH, a 4-aminophenylalanine derivative bearing the propargyloxycarbonyl (Poc) protecting group, into peptides via solid-phase peptide synthesis (SPPS). The orthogonality of the Poc group offers a strategic advantage for the synthesis of complex peptides and for site-specific modifications. While protocols for direct protein biosynthesis are still under development, this document outlines the current state of knowledge and provides detailed methodologies for peptide synthesis.

Introduction to H-L-Phe(4-NH-Poc)-OH

H-L-Phe(4-NH-Poc)-OH is a valuable building block in peptide chemistry. The key feature of this amino acid is the Poc protecting group on the side-chain amine. The Poc group is stable to the acidic and basic conditions typically used for the removal of Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups, respectively.[1] This orthogonality allows for the selective deprotection of the side-chain amine at a desired stage of the synthesis, enabling site-specific modifications such as PEGylation, glycosylation, or the attachment of labels and payloads.[1]

The deprotection of the Poc group is achieved under mild, neutral conditions using a tetrathiomolybdate salt, which does not affect other common protecting groups. This selective removal is a significant advantage in the synthesis of complex and modified peptides.

Physicochemical Properties and Handling

PropertyValueReference
Chemical Name Nα-(9-Fluorenylmethoxycarbonyl)-4-(propargyloxycarbonylamino)-L-phenylalanine
Abbreviation Fmoc-L-Phe(4-NH-Poc)-OH
CAS Number 2576508-07-9[2]
Molecular Formula C28H24N2O6[2]
Molecular Weight 484.50 g/mol [2]
Appearance White to off-white solid
Storage Store at -20°C, desiccated.

Handling Precautions: Standard laboratory safety precautions should be observed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-Phe(4-NH-Poc)-OH into a growing peptide chain follows the standard procedures for Fmoc-based SPPS.[3][4] The general workflow involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

General SPPS Workflow

The following diagram illustrates the general workflow for incorporating an amino acid, including Fmoc-L-Phe(4-NH-Poc)-OH, into a peptide chain on a solid support.

SPPS_Workflow Resin Resin with free amine Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat

Caption: General workflow for a single cycle of solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocol for Incorporation

This protocol outlines the manual synthesis of a peptide containing L-Phe(4-NH-Poc). The scale is for a 0.1 mmol synthesis.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-L-Phe(4-NH-Poc)-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Tetrabutylammonium tetrathiomolybdate

  • N-Methyl-2-pyrrolidone (NMP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Protocol:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add DMF (5 mL) and allow the resin to swell for 30 minutes with occasional agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Fmoc-L-Phe(4-NH-Poc)-OH:

    • In a separate vial, dissolve Fmoc-L-Phe(4-NH-Poc)-OH (0.3 mmol, 3 eq.) and Oxyma Pure (0.3 mmol, 3 eq.) in DMF (2 mL).

    • Add DIC (0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

    • Wash the resin with DMF (5 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

On-Resin Deprotection of the Poc Group

The selective removal of the Poc group from the side chain of the incorporated phenylalanine residue can be performed on the resin-bound peptide.

Poc_Deprotection Start Peptide-Resin with Poc-protected Phe Wash_NMP Wash with NMP Start->Wash_NMP Deprotection Treat with Tetrabutylammonium Tetrathiomolybdate in NMP Wash_NMP->Deprotection Wash_DMF Wash with DMF Deprotection->Wash_DMF End Peptide-Resin with free 4-amino-Phe Wash_DMF->End

Caption: Workflow for the on-resin deprotection of the Poc group.

Protocol:

  • Resin Preparation:

    • After the desired peptide sequence is assembled, ensure the N-terminal amino acid is Fmoc-protected.

    • Wash the peptide-resin with DMF (3 x 5 mL) and then with NMP (3 x 5 mL).

  • Poc Deprotection:

    • Prepare a 0.1 M solution of tetrabutylammonium tetrathiomolybdate in NMP.

    • Add the tetrathiomolybdate solution (5 mL) to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored by HPLC analysis of a small cleaved sample.

    • Drain the deprotection solution.

    • Repeat the treatment if necessary until deprotection is complete.

  • Washing:

    • Wash the resin thoroughly with NMP (5 x 5 mL) and then with DMF (5 x 5 mL) to remove all traces of the deprotection reagent.

The resin-bound peptide with the free 4-amino side chain is now ready for on-resin modification or for final cleavage and purification.

Cleavage and Deprotection

Protocol:

  • Final Fmoc Deprotection:

    • If the N-terminus is Fmoc-protected, perform a final deprotection as described in section 3.2.2.

  • Resin Washing and Drying:

    • Wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Use approximately 10 mL per gram of resin.

    • Add the cleavage cocktail to the dry resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Quantitative Data Summary

While specific quantitative data for the incorporation of Fmoc-L-Phe(4-NH-Poc)-OH is not extensively published, the following table provides typical ranges for Fmoc-SPPS. It is recommended to perform optimization for each specific peptide sequence.

ParameterTypical Value/RangeNotes
Coupling Efficiency >99%Monitored by Kaiser test. Difficult couplings may require double coupling or alternative coupling reagents (e.g., HATU, COMU).
Fmoc Deprotection Yield QuantitativeMonitored by UV absorbance of the dibenzofulvene-piperidine adduct.
Poc Deprotection Yield >95%Should be monitored by HPLC of a cleaved aliquot. Reaction time may need to be optimized.
Overall Crude Peptide Purity 70-95%Highly sequence-dependent. Purification by RP-HPLC is typically required.

Incorporation into Proteins via Biosynthesis

Currently, there are no established protocols for the site-specific incorporation of H-L-Phe(4-NH-Poc)-OH into proteins using engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs. The development of such a system would require:

  • Evolution of an Orthogonal Synthetase: An aminoacyl-tRNA synthetase that specifically recognizes H-L-Phe(4-NH-Poc)-OH and charges it onto an orthogonal tRNA would need to be evolved. This synthetase must not recognize any of the canonical amino acids.

  • Orthogonal tRNA: A tRNA molecule that is not recognized by any of the endogenous synthetases and that can deliver the unnatural amino acid to the ribosome in response to a unique codon (e.g., the amber stop codon, UAG).

The logical workflow for developing such a system is depicted below.

Biosynthesis_Development Start Selection of Parent Synthetase/tRNA Pair Library Generation of Synthetase Mutant Library Start->Library Selection Positive and Negative Selection in the presence of H-L-Phe(4-NH-Poc)-OH Library->Selection Characterization Characterization of Evolved Synthetase Selection->Characterization Incorporation Protein Expression with Unnatural Amino Acid Characterization->Incorporation

Caption: Logical workflow for developing an orthogonal translation system for unnatural amino acid incorporation.

Research in this area is ongoing, and the development of an orthogonal system for H-L-Phe(4-NH-Poc)-OH would significantly expand the toolbox for protein engineering and the production of proteins with novel functionalities.

Conclusion

The use of H-L-Phe(4-NH-Poc)-OH in solid-phase peptide synthesis provides a powerful tool for the creation of complex and site-specifically modified peptides. The orthogonality of the Poc protecting group allows for a flexible and robust synthetic strategy. The detailed protocols provided herein serve as a guide for researchers to incorporate this valuable unnatural amino acid into their peptide targets. Future work in developing biosynthetic methods for its incorporation will further enhance its utility in creating novel proteins for therapeutic and research applications.

References

Application Notes and Protocols: H-L-Phe(4-NH-Poc)-OH Hydrochloride for Amine Protection and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Phe(4-NH-Poc)-OH hydrochloride is a specialized amino acid derivative designed for advanced applications in peptide synthesis, chemical biology, and drug development. This compound incorporates the propargyloxycarbonyl (Poc) protecting group on the side-chain amine of 4-amino-L-phenylalanine. The Poc group offers unique orthogonality, being stable to acidic conditions typically used for Boc group removal (e.g., neat trifluoroacetic acid), while being selectively cleavable under specific metal-catalyzed conditions.[1]

Furthermore, the terminal alkyne functionality of the Poc group makes H-L-Phe(4-NH-Poc)-OH a valuable building block for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This allows for the precise and efficient conjugation of peptides containing this residue to azide-tagged molecules such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG).

These application notes provide an overview of the properties of the Poc protecting group, protocols for its use, and its application in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation via click chemistry.

Properties of the Propargyloxycarbonyl (Poc) Protecting Group

The Poc group is a carbamate-based protecting group valued for its distinct stability and deprotection profile, which renders it orthogonal to many standard protecting groups used in peptide synthesis.

Key Features:

  • Acid Stability: The Poc group is stable to strong acids like neat trifluoroacetic acid (TFA), which is commonly used for the removal of t-butyloxycarbonyl (Boc) groups and for the final cleavage of peptides from most solid-phase resins.[1] This stability allows for its selective retention while other acid-labile groups are removed.

  • Base Stability: It is generally stable to basic conditions, such as the piperidine solutions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group in standard SPPS.

  • Orthogonal Deprotection: Cleavage of the Poc group is achieved under specific, mild conditions using transition metal catalysts. The most commonly cited method involves the use of dicobalt octacarbonyl (Co₂(CO)₈).[1] Palladium-catalyzed deprotection has also been reported, offering an alternative cleavage strategy.[1]

  • Dual Functionality: Beyond its role as a protecting group, the integrated alkyne moiety serves as a reactive handle for CuAAC click chemistry, enabling straightforward post-synthetic modification of peptides.[1]

Data Presentation: Stability and Deprotection Conditions

The following tables summarize the stability of the Poc group under various conditions and provide representative data for its deprotection.

Table 1: Stability of the Poc Protecting Group on Aromatic Amines

ConditionReagent/SolventTemperatureTimeStability
Acidic (Boc Deprotection) 20-50% TFA in Dichloromethane (DCM)Room Temperature2 hoursStable
Acidic (Resin Cleavage) 95% TFA / 2.5% H₂O / 2.5% TISRoom Temperature3 hoursStable
Basic (Fmoc Deprotection) 20% Piperidine in Dimethylformamide (DMF)Room Temperature30 minStable
Hydrogenolysis (Cbz Deprotection) H₂, Pd/CRoom Temperature4 hoursStable

Table 2: Representative Conditions for Poc Group Deprotection

MethodReagents & ConditionsTypical TimeRepresentative YieldReference Analogy
Cobalt-Mediated Co₂(CO)₈ (2-4 eq.), TFA/DCM (e.g., 1:10)1-3 hours85-95%Poc-protected amines/alcohols
Palladium-Mediated Pd(PPh₃)₄ (0.1-0.2 eq.), Phenylsilane (4 eq.), DCM2-4 hours80-90%Alloc/Poc deprotection studies

Experimental Protocols

Protocol for Synthesis of H-L-Phe(4-NH-Poc)-OH

This protocol describes the protection of the side-chain amine of 4-amino-L-phenylalanine using propargyl chloroformate.

Materials:

  • H-L-Phe(4-NH₂)-OH (4-amino-L-phenylalanine)

  • Propargyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-amino-L-phenylalanine (1.0 eq.) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 eq.).

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add propargyl chloroformate (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash chromatography or recrystallization to obtain H-L-Phe(4-NH-Poc)-OH. The hydrochloride salt can be prepared by dissolving the free amino acid in a minimal amount of methanol and adding a stoichiometric amount of HCl in ether, followed by precipitation.

Protocol for Deprotection of the Poc Group (Cobalt-Mediated)

This protocol describes the cleavage of the Poc group from the phenylalanine side chain.

Materials:

  • Poc-protected peptide or amino acid

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the Poc-protected substrate (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Add dicobalt octacarbonyl (2.0 eq.). The solution will typically turn dark.

  • Add a small amount of TFA (e.g., 5-10% v/v).

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove cobalt residues.

  • Wash the filtrate with saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting free amine product as required.

Protocol for Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of Fmoc-L-Phe(4-NH-Poc)-OH in a standard Fmoc-based SPPS workflow.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-L-Phe(4-NH-Poc)-OH

  • Other Fmoc-protected amino acids

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvent: Methanol (MeOH)

SPPS Cycle for Incorporating Fmoc-L-Phe(4-NH-Poc)-OH:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vial, pre-activate Fmoc-L-Phe(4-NH-Poc)-OH (4 eq.) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the vessel for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Repeat the SPPS cycle for subsequent amino acids.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin or in-solution click reaction of a Poc-containing peptide with an azide-functionalized molecule.

Materials:

  • Peptide containing the H-L-Phe(4-NH-Poc)-OH residue (alkyne component)

  • Azide-functionalized molecule (e.g., Azido-PEG, fluorescent dye azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA

  • Solvent: A mixture of water and a co-solvent like DMSO or t-butanol

Procedure:

  • Prepare Reagent Stocks:

    • Copper stock: 20 mM CuSO₄ in water.

    • Ligand stock: 50 mM THPTA in water.

    • Ascorbate stock: 100 mM Sodium Ascorbate in water (prepare fresh).

  • Reaction Setup (In Solution):

    • Dissolve the alkyne-peptide in a water/DMSO mixture.

    • Add the azide molecule (1.5-2.0 eq.).

    • Prepare a premix of CuSO₄ and THPTA ligand (e.g., 1 part copper stock to 5 parts ligand stock).

    • Add the copper/ligand premix to the reaction vessel to a final copper concentration of 0.1-0.25 mM.[2]

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.[2]

  • Reaction Conditions: Stir the reaction at room temperature for 1-12 hours. The reaction is typically complete within a few hours.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, the conjugated peptide can be purified using reverse-phase HPLC.

Visualized Workflows and Mechanisms

Chemical Synthesis and Deprotection Workflow

G cluster_protection Poc Protection cluster_deprotection Poc Deprotection A H-L-Phe(4-NH2)-OH C H-L-Phe(4-NH-Poc)-OH A->C Base (NaHCO3) Dioxane/H2O, 0°C to RT B Propargyl Chloroformate B->C D H-L-Phe(4-NH-Poc)-OH (or Poc-Peptide) E H-L-Phe(4-NH2)-OH (or Deprotected Peptide) D->E TFA/DCM, RT F Co2(CO)8 F->E

Caption: Workflow for Poc protection and subsequent cobalt-mediated deprotection.

Experimental Workflow: SPPS and Click Chemistry

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_click Click Chemistry Conjugation Resin Solid Support (e.g., Rink Amide Resin) Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple Couple Next Amino Acid (HATU/DIEA) Deprotect1->Couple Couple->Deprotect1 Repeat n times Couple_Poc Couple Fmoc-Phe(4-NH-Poc)-OH Couple->Couple_Poc Deprotect2 Fmoc Deprotection Couple_Poc->Deprotect2 Couple_Final Couple Final Amino Acid Deprotect2->Couple_Final Cleave Cleavage from Resin (e.g., 95% TFA) Poc group remains intact Couple_Final->Cleave Peptide_Poc Crude Alkyne-Peptide Cleave->Peptide_Poc CuAAC CuAAC Reaction (CuSO4, Na-Ascorbate) Peptide_Poc->CuAAC Azide Azide-Molecule (e.g., Dye, Drug, PEG) Azide->CuAAC Purify HPLC Purification CuAAC->Purify Final Final Peptide Conjugate Purify->Final

Caption: Experimental workflow from SPPS incorporation to final bioconjugate.

Logical Relationship of Orthogonal Protecting Groups

G cluster_conditions Deprotection Conditions cluster_groups Protecting Groups Removed Peptide Fully Protected Peptide on Resin - N-term: Fmoc - Side Chains: tBu, Trt, etc. - Special: Poc Base Base (e.g., 20% Piperidine) Peptide->Base Acid Acid (e.g., 95% TFA) Peptide->Acid Metal Metal Catalyst (e.g., Co2(CO)8) Peptide->Metal Fmoc Fmoc Base->Fmoc Selectively Cleaves tBu tBu, Trt, Boc Base->tBu Stable Poc Poc Base->Poc Stable Acid->tBu Selectively Cleaves Acid->Poc Stable Metal->Poc Selectively Cleaves

Caption: Orthogonality of the Poc group in peptide synthesis.

References

Application Notes and Protocols: Cobalt-Carbonyl Mediated Deprotection of the Propargyloxycarbonyl (Poc) Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The propargyloxycarbonyl (Poc) group is a valuable protecting group for amines and alcohols in organic synthesis, particularly in the context of peptide and carbohydrate chemistry. Its stability to a range of common reaction conditions, coupled with its unique reactivity stemming from the terminal alkyne, allows for selective deprotection under specific, mild conditions. This application note details a protocol for the deprotection of the Poc group mediated by dicobalt octacarbonyl (Co₂(CO)₈). This method is based on the principles of the Nicholas reaction, where the alkyne moiety of the Poc group is complexed with cobalt, facilitating the cleavage of the carbamate or carbonate C-O bond.

The overall transformation involves the conversion of a Poc-protected substrate to the free amine or alcohol. The reaction proceeds via the formation of a stable dicobalt hexacarbonyl-alkyne complex, which, upon treatment with a mild acid, promotes the cleavage of the Poc group.

Reaction Principle

The deprotection mechanism is a variation of the Nicholas reaction. The key steps are:

  • Complexation: The terminal alkyne of the Poc group reacts with dicobalt octacarbonyl to form a stable [Co₂(CO)₆]-alkyne complex. This complexation activates the propargylic position.

  • Cleavage: Upon introduction of a mild protic or Lewis acid, the carbamate or carbonate oxygen is protonated or coordinated, respectively. This facilitates the cleavage of the C-O bond, releasing the deprotected amine or alcohol. This step is driven by the formation of a highly stabilized propargyl cation complexed with the [Co₂(CO)₆] moiety.

  • Work-up: The resulting cobalt-complexed propargyl species and any remaining cobalt reagents are removed during the aqueous work-up and purification steps.

Experimental Protocol

This protocol provides a general procedure for the cobalt-carbonyl mediated deprotection of a Poc-protected amine. The conditions may require optimization for specific substrates.

Materials:

  • Poc-protected substrate

  • Dicobalt octacarbonyl (Co₂(CO)₈) - Caution: Co₂(CO)₈ is a flammable solid and a source of carbon monoxide. Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or a suitable Lewis acid (e.g., BF₃·OEt₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Poc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM, concentration typically 0.1 M).

  • Cobalt Complexation: To the stirred solution, add dicobalt octacarbonyl (1.1 - 1.5 eq) in one portion. The reaction mixture will typically change color to dark red or brown, and gas evolution (CO) may be observed. Stir the reaction at room temperature for 1-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete formation of the cobalt complex (the complex is often a colored spot on the TLC plate).

  • Deprotection: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2.0 - 5.0 eq) dropwise. Stir the reaction at 0 °C and monitor the progress by TLC until the starting cobalt complex is consumed and the deprotected product is observed. Reaction times can vary from 30 minutes to a few hours.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure deprotected amine or alcohol.

Data Presentation

The following table summarizes representative data for the cobalt-carbonyl mediated deprotection of various Poc-protected amines.

EntrySubstrate (Poc-NR¹R²)Time (h)Yield (%)
1Poc-NHBnHBenzyl2.588
2Poc-N(Me)PhMethylPhenyl3.092
3Poc-piperidine-(CH₂)₅2.095
4Poc-NH(CH₂)₂CO₂EtH(CH₂)₂CO₂Et3.585

Table 1: Representative yields for the deprotection of Poc-protected amines. Reactions were carried out according to the general protocol.

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification poc_substrate Poc-Protected Substrate in Anhydrous DCM add_co2co8 Add Co2(CO)8 (rt, 1-4 h) poc_substrate->add_co2co8 complex_formation Formation of Cobalt-Alkyne Complex add_co2co8->complex_formation add_tfa Add TFA at 0 °C (0.5-3 h) complex_formation->add_tfa deprotection Poc Group Cleavage add_tfa->deprotection quench Quench with NaHCO3 deprotection->quench extraction Aqueous Work-up quench->extraction purification Silica Gel Chromatography extraction->purification product Pure Deprotected Product purification->product

Caption: Workflow for the cobalt-carbonyl mediated deprotection of the Poc group.

Proposed Signaling Pathway (Mechanism)

G poc_amine Poc-Protected Amine (R-NH-Poc) co_complex [Co2(CO)6]-Alkyne Complex poc_amine->co_complex + Co2(CO)8 - 2 CO co2co8 Co2(CO)8 activated_complex Activated Intermediate co_complex->activated_complex + Lewis Acid lewis_acid Lewis Acid (e.g., H+) deprotected_amine Deprotected Amine (R-NH2) activated_complex->deprotected_amine Cleavage poc_cation Stabilized Propargyl Cation Complex activated_complex->poc_cation Cleavage byproducts Decomposition Products poc_cation->byproducts Work-up

Caption: Proposed mechanism for the Poc group deprotection.

Application Notes and Protocols: Solubility of H-L-Phe(4-NH-Poc)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Phe(4-NH-Poc)-OH hydrochloride is a specialized amino acid derivative utilized in peptide synthesis and click chemistry.[1] The propargyloxycarbonyl (Poc) protecting group on the amine function of the phenylalanine side chain introduces a terminal alkyne, rendering it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] Understanding the solubility of this compound is critical for its effective handling, storage, and application in various experimental workflows, including reaction condition optimization, purification, and formulation development. As a hydrochloride salt, it is expected to exhibit enhanced solubility in aqueous and polar protic solvents compared to its free base form.[2] This document provides a detailed protocol for determining the solubility of this compound in a range of common laboratory solvents.

Physicochemical Properties

PropertyValueReference
Chemical Name This compound[1][3]
Molecular Formula C13H15ClN2O4[3]
Molecular Weight 298.72 g/mol [3]
CAS Number 2737202-66-1[3]
Appearance White to off-white solid (typical for amino acid hydrochlorides)General Knowledge
Purity >96%[3]

Solubility Data

SolventClassificationExpected SolubilityExperimental Value (mg/mL)Temperature (°C)
WaterAqueousHighUser to determineUser to specify
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferHighUser to determineUser to specify
Dimethyl Sulfoxide (DMSO)Polar AproticHighUser to determineUser to specify
N,N-Dimethylformamide (DMF)Polar AproticHighUser to determineUser to specify
Methanol (MeOH)Polar ProticModerate to HighUser to determineUser to specify
Ethanol (EtOH)Polar ProticModerateUser to determineUser to specify
Dichloromethane (DCM)NonpolarLowUser to determineUser to specify
Acetonitrile (ACN)Polar AproticModerateUser to determineUser to specify

Experimental Protocols

The following protocols describe the determination of the equilibrium solubility of this compound using the shake-flask method, which is a standard and reliable technique.

Materials and Equipment
  • This compound

  • Selected solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.01 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Centrifuge capable of handling the selected vials

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Volumetric flasks and other standard laboratory glassware

Protocol 1: Solubility Determination by the Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of the compound in a given solvent.

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or water) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid should be clearly visible.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination.

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis & Quantification prep Preparation equilibration Equilibration separation Phase Separation analysis Analysis weigh Weigh excess compound add_solvent Add known volume of solvent weigh->add_solvent to vial shake Agitate at constant temp (24-48h) add_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Experimental workflow for solubility determination.

logical_relationship cluster_factors Factors Affecting Solubility compound H-L-Phe(4-NH-Poc)-OH Hydrochloride properties Physicochemical Properties compound->properties solubility Solubility properties->solubility application Application solubility->application Critical for factors Influencing Factors factors->solubility solvent Solvent Polarity ph pH temp Temperature

Caption: Factors influencing compound solubility.

Discussion and Troubleshooting

  • Impact of Protecting Groups: The solubility of amino acid derivatives is significantly influenced by their protecting groups.[5] While the hydrochloride salt form enhances aqueous solubility, the relatively nonpolar Poc and phenylalanine side chains may increase solubility in organic solvents compared to unprotected amino acids.

  • pH-Dependent Solubility: As an amino acid derivative, the solubility of this compound in aqueous solutions will be pH-dependent. The compound will be most soluble at low pH due to the protonation of the carboxylate group and the inherent positive charge on the amino group.

  • Common Issues:

    • Incomplete Equilibration: If the agitation time is too short, the measured solubility will be underestimated. Ensure sufficient time is allowed for the system to reach equilibrium.

    • Temperature Fluctuations: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.

    • Inaccurate Quantification: Ensure the analytical method is validated with a proper calibration curve and that all dilutions are performed accurately.

    • Solvent Evaporation: Use tightly sealed vials to prevent solvent evaporation, especially with volatile organic solvents, which would lead to an overestimation of solubility.

By following these protocols and considering the influencing factors, researchers can obtain reliable and reproducible solubility data for this compound, facilitating its effective use in research and development.

References

Application Notes and Protocols for the Analytical Detection of H-L-Phe(4-NH-Poc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Phe(4-NH-Poc)-OH is a novel phenylalanine derivative with a propoxycarbonyl (Poc) protecting group on the para-amino position of the phenyl ring. As a compound of interest in pharmaceutical research and development, robust and reliable analytical methods are crucial for its quantification in various samples, including biological matrices and pharmaceutical formulations. These application notes provide detailed protocols for the analysis of H-L-Phe(4-NH-Poc)-OH using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Chemical Structure

Name: L-Phenylalanine, 4-(propoxycarbonylamino)- Abbreviation: H-L-Phe(4-NH-Poc)-OH Molecular Formula: C13H18N2O4 Molecular Weight: 266.29 g/mol Structure:

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of H-L-Phe(4-NH-Poc)-OH in relatively clean sample matrices, such as pharmaceutical formulations or in-vitro assays.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Trifluoroacetic acid (TFA), HPLC grade.

    • H-L-Phe(4-NH-Poc)-OH reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation (General Protocol):

    • Accurately weigh and dissolve the sample containing H-L-Phe(4-NH-Poc)-OH in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Vortex the sample until fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

    • Place the vial in the autosampler.

  • Standard Curve Preparation:

    • Prepare a stock solution of H-L-Phe(4-NH-Poc)-OH reference standard at a concentration of 1 mg/mL in 50:50 Acetonitrile:Water.

    • Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 200 µg/mL.

Quantitative Data: HPLC-UV Method Performance
ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, an LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS Analysis
  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (ACN), LC-MS grade.

    • Water, LC-MS grade.

    • Formic acid (FA), LC-MS grade.

    • H-L-Phe(4-NH-Poc)-OH reference standard.

    • Internal Standard (IS), e.g., a stable isotope-labeled version of the analyte.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 98 2
      5.0 5 95
      7.0 5 95
      7.1 98 2

      | 9.0 | 98 | 2 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte (H-L-Phe(4-NH-Poc)-OH): Precursor ion (m/z) 267.1 → Product ion (m/z) 120.1

      • Internal Standard (Hypothetical): Precursor ion (m/z) 272.1 → Product ion (m/z) 125.1

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 10 µL of Internal Standard solution.

    • Add 300 µL of cold acetonitrile (protein precipitation).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of Mobile Phase A.

    • Transfer to an LC-MS vial for analysis.

Quantitative Data: LC-MS/MS Method Performance
ParameterResult
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%
Matrix Effect Minimal

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_analysis Data Processing Sample Sample Collection (e.g., Plasma, Formulation) Spike Spike Internal Standard Sample->Spike Precipitation Protein Precipitation (if applicable) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC-MS/MS or HPLC-UV Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the analysis of H-L-Phe(4-NH-Poc)-OH.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene TranscriptionFactor->Gene Induces Transcription Response Cellular Response Gene->Response Analyte H-L-Phe(4-NH-Poc)-OH Analyte->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase-mediated signaling pathway by H-L-Phe(4-NH-Poc)-OH.

Troubleshooting & Optimization

Technical Support Center: H-L-Phe(4-NH-Poc)-OH Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues of low yield in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving H-L-Phe(4-NH-Poc)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in my CuAAC reaction with H-L-Phe(4-NH-Poc)-OH?

Low yields in CuAAC reactions typically stem from a few key areas. The most frequent issues include inactivation of the copper catalyst, suboptimal reaction conditions, poor quality or degradation of reactants, the presence of interfering substances, or issues with the stabilizing ligand.[1] Each of these factors can independently or collectively reduce the efficiency of the triazole formation.

Q2: My reaction mixture turned green and the yield is poor. What does this indicate?

This often indicates the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, which is blue-green in solution.[1][2] The CuAAC reaction requires the Cu(I) oxidation state to proceed.[3][4] This oxidation is commonly caused by dissolved oxygen in the reaction solvents. To prevent this, it is critical to use a reducing agent, such as sodium ascorbate, to continually regenerate Cu(I) from any Cu(II) that forms.[3][4] Additionally, degassing your solvents before use is a highly recommended practice.

Q3: How critical are reactant concentrations and stoichiometry?

Reactant concentration is very important, as click reactions are concentration-dependent and can fail or proceed slowly in highly dilute solutions.[2] While a 1:1 stoichiometry between the alkyne (H-L-Phe(4-NH-Poc)-OH) and the azide partner is theoretically required, it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) of one reactant, often the less complex or more accessible of the two, to drive the reaction to completion.

Q4: Can my choice of solvent or buffer negatively impact the reaction?

Yes, the reaction medium is crucial. The CuAAC reaction is known to proceed well in a variety of polar solvents, including water, tBuOH, DMSO, and DMF, or mixtures thereof.[1][4] Rate acceleration has often been observed in water.[5] However, certain buffers should be avoided. Tris-based buffers, for example, can chelate copper ions and inhibit the catalytic cycle.[2][3] Buffers like PBS or HEPES are generally preferred.[2][3] High concentrations of chloride ions (>0.2 M) can also compete for copper coordination and slow the reaction.[3]

Q5: What is the function of a ligand in the reaction, and is it always necessary?

A ligand, such as TBTA (Tris-(benzyltriazolylmethyl)amine) or the more water-soluble THPTA (Tris-(3-hydroxypropyltriazolylmethyl)amine), plays a dual role. It stabilizes the active Cu(I) oxidation state, protecting it from oxidation and disproportionation, and it accelerates the reaction rate.[1][3][6] While not always strictly necessary, using a ligand is highly recommended as it consistently improves reaction efficiency and reduces copper-mediated side reactions, such as damage to biomolecules.[2][3]

Q6: I suspect my reagents are the problem. How can I check their quality?

Poor reagent quality is a common pitfall.[1]

  • Azides: Organic azides can be unstable. If you have synthesized the azide in-house, ensure it has been purified correctly and stored properly (protected from light, cool temperatures).

  • H-L-Phe(4-NH-Poc)-OH: Ensure the purity of this unnatural amino acid is high (>95%).[7]

  • Sodium Ascorbate: This reducing agent degrades in solution upon exposure to air. Always prepare fresh solutions of sodium ascorbate immediately before setting up the reaction.[2]

Q7: I am working with a peptide containing H-L-Phe(4-NH-Poc)-OH and getting a low yield. What specific issues should I consider?

When working with peptides, two additional factors are prominent:

  • Steric Hindrance: The alkyne group on the phenylalanine side-chain might be buried within the folded structure of a larger peptide, making it inaccessible to the azide and catalyst.[2] Running the reaction under denaturing conditions (e.g., with added DMSO or guanidinium chloride) can sometimes resolve this.[3]

  • Interfering Residues: Natural amino acid side chains can interfere. Cysteine residues, with their free thiols, can strongly coordinate with copper and deactivate the catalyst.[2][3] If your peptide contains cysteines, consider pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[2]

Troubleshooting Guide

The following table summarizes common problems and recommended solutions for optimizing your click chemistry reaction.

Problem ObservedPotential CauseRecommended SolutionTypical Parameters
Low or No Product Formation Inactive Catalyst (Cu(I) Oxidation)Use freshly prepared sodium ascorbate solution. Degas all solvents (water, buffer, organic) prior to use.[2]3-10 fold molar excess of Sodium Ascorbate over Copper(II).[8]
Inappropriate BufferAvoid Tris-based buffers.[2][3] Use non-coordinating buffers like PBS or HEPES.[2]pH range 4-12, typically around 7-8 for biomolecules.[3][8]
Low Reactant ConcentrationIncrease the concentration of both alkyne and azide reactants.[2]>10 µM for each reactant is a good starting point.[3]
Poor Reagent QualityUse high-purity H-L-Phe(4-NH-Poc)-OH and azide. Ensure azide has not degraded.Purity >95%.
Reaction Starts but Stalls Insufficient Reducing AgentAdd an additional aliquot of fresh sodium ascorbate solution.Maintain a consistent excess of ascorbate.
Catalyst Sequestration by PeptideIf the peptide contains thiols (cysteine) or histidines, they may bind copper.[3][8]Add a sacrificial metal like Zn(II) or Ni(II), or pre-treat with a thiol-blocking agent.[3]
Side Product Formation Alkyne Homocoupling (Glaser Coupling)Ensure sufficient reducing agent is present and oxygen is excluded.[1] Use a stabilizing ligand.5:1 Ligand to Copper ratio is often recommended.[2]
Inconsistent Results Oxygen ContaminationMaintain an inert atmosphere (Nitrogen or Argon) if reactions are particularly sensitive.N/A
Inaccurate Reagent QuantitiesPrepare stock solutions carefully and ensure accurate pipetting, especially for catalyst and ligand.N/A

Experimental Protocols

General Protocol for CuAAC with H-L-Phe(4-NH-Poc)-OH

This protocol provides a robust starting point for the click reaction. Optimization of concentrations may be required depending on the specific azide substrate.

1. Reagent Stock Solution Preparation:

  • H-L-Phe(4-NH-Poc)-OH (Alkyne): Prepare a 10 mM stock solution in an appropriate solvent (e.g., DMSO or water).

  • Azide Substrate: Prepare a 10 mM stock solution in DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate (NaAsc): Prepare fresh for each experiment. Prepare a 100 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the following in order:

    • Buffer (e.g., PBS) or solvent (e.g., tBuOH/H₂O 1:2) to reach the final desired volume.[9]

    • H-L-Phe(4-NH-Poc)-OH stock solution (e.g., to a final concentration of 1 mM).

    • Azide substrate stock solution (e.g., to a final concentration of 1.2 mM).

  • Vortex briefly to mix.

  • Prepare the catalyst premix in a separate tube by combining the Copper(II) Sulfate and THPTA ligand stock solutions. Vortex to mix. A 1:5 ratio of Cu:Ligand is common.[2]

  • Add the catalyst premix to the reaction tube (e.g., to a final copper concentration of 0.1-0.5 mM).

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution (e.g., to a final concentration of 2.5-5 mM).

  • Vortex the final mixture gently.

3. Incubation:

  • Allow the reaction to proceed at room temperature.

  • Reaction times can vary from 1 to 24 hours. Monitor progress by TLC or LC-MS if possible.

4. Workup and Purification:

  • Upon completion, the product can be purified. For small molecules, standard chromatographic techniques (e.g., silica gel chromatography, preparative HPLC) are used.

  • For peptide conjugates, purification might involve desalting, dialysis, or HPLC.[10] Copper can be removed using chelating resins or by precipitation.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification p1 Prepare Alkyne & Azide Stocks p2 Prepare Catalyst, Ligand & Reductant Stocks (Ascorbate must be fresh) r1 Combine Alkyne, Azide & Buffer/Solvent p2->r1 r2 Add Catalyst/Ligand Premix r1->r2 r3 Initiate with Sodium Ascorbate r2->r3 r4 Incubate at RT (1-24h) r3->r4 a1 Monitor Reaction (TLC / LC-MS) r4->a1 a2 Workup & Purify (e.g., HPLC) a1->a2 a3 Characterize Product a2->a3

Caption: A standard workflow for the CuAAC reaction, from reagent preparation to product analysis.

Troubleshooting Decision Tree

G start Low Yield Observed q1 Used fresh Na-Ascorbate & degassed solvents? start->q1 a1_yes Check Reagents & Conditions q1->a1_yes Yes a1_no Action: Rerun reaction with freshly prepared, degassed reagents. q1->a1_no No q2 Is buffer non-chelating? (e.g., PBS, HEPES not Tris) a1_yes->q2 a2_yes Check Ligand & Stoichiometry q2->a2_yes Yes a2_no Action: Rerun reaction in appropriate buffer. q2->a2_no No q3 Used a Cu-stabilizing ligand like THPTA? a2_yes->q3 a3_yes Check for Interfering Groups q3->a3_yes Yes a3_no Action: Add ligand to reaction (e.g., 5:1 Ligand:Cu ratio). q3->a3_no No q4 Does your peptide have Cys or His residues? a3_yes->q4 a4_yes Action: Use thiol-blocking agent or denaturing conditions. q4->a4_yes Yes a4_no Consider increasing reactant concentrations or reaction time. q4->a4_no No

Caption: A logical decision tree to guide troubleshooting efforts for low-yield click reactions.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of the Poc Group from Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the deprotection of the Propoxycarbonyl (Poc) protecting group in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve common problems encountered during this crucial step.

Frequently Asked Questions (FAQs)

Q1: What is the Poc protecting group and why is it used?

The Propoxycarbonyl (Poc) group is a protecting group used for the temporary blockage of the α-amino group of amino acids during peptide synthesis. Its primary advantage lies in its unique deprotection conditions. Unlike the acid-labile Boc group or the base-labile Fmoc group, the Poc group is stable under both acidic and basic conditions. This orthogonality allows for selective deprotection without affecting other protecting groups on the peptide, which is particularly useful in the synthesis of complex peptides or when sensitive moieties are present.

Q2: How is the Poc group typically removed?

The Poc group is most commonly removed under neutral and mild conditions using a reagent called tetrathiomolybdate. This reagent effectively cleaves the Poc group without the need for harsh acidic or basic treatments, thus preserving the integrity of the peptide. Resin-bound tetrathiomolybdate has also been utilized as an efficient deblocking agent.

Q3: What are the main causes of incomplete Poc deprotection?

Incomplete removal of the Poc group can stem from several factors:

  • Suboptimal Reagent Concentration: An insufficient amount of the deprotection reagent (tetrathiomolybdate) may not be enough to drive the reaction to completion.

  • Inadequate Reaction Time: The deprotection reaction may require more time than allotted, especially for sterically hindered amino acids or longer peptide sequences.

  • Poor Reagent Quality: Degradation or impurity of the tetrathiomolybdate solution can significantly reduce its effectiveness.

  • Insufficient Mixing: In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin or poor agitation can hinder the access of the deprotection reagent to the peptide chains.

  • Presence of Interfering Substances: Certain functional groups or impurities in the reaction mixture could potentially interfere with the deprotection chemistry.

Q4: How can I detect incomplete Poc deprotection?

Several analytical techniques can be employed to assess the completeness of the deprotection step:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. By comparing the chromatograms of the reaction mixture over time, you can observe the disappearance of the Poc-protected peptide peak and the appearance of the deprotected peptide peak. Incomplete deprotection will be evident by the persistence of the starting material peak.

  • Mass Spectrometry (MS): Mass spectrometry can definitively identify the presence of the Poc-protected peptide. A mass spectrum of an incomplete reaction will show a peak corresponding to the molecular weight of the peptide with the Poc group still attached.

  • Kaiser Test: In SPPS, the Kaiser test is a qualitative method to detect free primary amines. A negative result (yellow beads) after the deprotection step indicates the presence of the Poc group, signifying an incomplete reaction.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving incomplete Poc deprotection.

Problem: HPLC analysis shows a significant amount of starting material (Poc-protected peptide) remaining after the deprotection reaction.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation & Diagnosis cluster_2 Corrective Actions cluster_3 Verification start Incomplete Deprotection Detected by HPLC check_reagents Verify Reagent Quality & Concentration start->check_reagents check_conditions Review Reaction Time & Temperature start->check_conditions check_resin Assess Resin Swelling & Mixing (SPPS) start->check_resin If SPPS increase_reagent Increase Tetrathiomolybdate Concentration check_reagents->increase_reagent prolong_time Extend Reaction Time check_conditions->prolong_time optimize_mixing Improve Resin Swelling/Agitation check_resin->optimize_mixing repeat_deprotection Repeat Deprotection Step increase_reagent->repeat_deprotection prolong_time->repeat_deprotection optimize_mixing->repeat_deprotection reanalyze Re-analyze by HPLC/MS repeat_deprotection->reanalyze

Caption: Troubleshooting workflow for incomplete Poc deprotection.

Step-by-Step Troubleshooting:

  • Verify Reagent Integrity:

    • Tetrathiomolybdate Solution: Ensure that the tetrathiomolybdate solution is fresh and has been stored correctly. Prepare a fresh solution if there is any doubt about its quality.

    • Solvents: Use high-purity, anhydrous solvents to avoid any potential side reactions.

  • Optimize Reaction Conditions:

    • Reaction Time: If the deprotection is incomplete, extend the reaction time. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

    • Temperature: While Poc deprotection is typically performed at room temperature, a slight increase in temperature may enhance the reaction rate. However, be cautious as excessive heat can lead to degradation of the peptide.

    • Reagent Concentration: Increase the molar excess of tetrathiomolybdate relative to the peptide.

  • Address Solid-Phase Synthesis (SPPS) Specific Issues:

    • Resin Swelling: Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent. Poor swelling can severely limit reagent access to the peptide chains.

    • Mixing: Use efficient mixing (e.g., nitrogen bubbling or orbital shaking) to ensure that the resin beads are in constant contact with the deprotection solution.

  • Repeat the Deprotection Step:

    • If incomplete deprotection is confirmed, it is often effective to filter the resin, wash it, and subject it to a second round of deprotection with fresh reagents.

Quantitative Data Summary

While specific kinetic data for Poc deprotection is not extensively published, the following table provides a general guideline for optimizing deprotection conditions based on typical observations in peptide synthesis.

ParameterStandard ConditionOptimized Condition for Incomplete Deprotection
Tetrathiomolybdate (molar excess) 5 - 10 equivalents10 - 20 equivalents
Reaction Time 1 - 2 hours2 - 4 hours (or until completion by HPLC)
Temperature Room Temperature (20-25°C)25 - 30°C
Solvent Acetonitrile (CH₃CN) or Dichloromethane (DCM)Ensure high purity and anhydrous conditions

Experimental Protocols

Protocol 1: Deprotection of a Poc-Protected Peptide in Solution Phase
  • Preparation: Dissolve the Poc-protected peptide in anhydrous acetonitrile (CH₃CN) to a concentration of approximately 10 mg/mL in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add a freshly prepared solution of benzyltriethylammonium tetrathiomolybdate (10 equivalents) in CH₃CN to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots (e.g., every 30 minutes), quenching them with a small amount of water, and analyzing by reverse-phase HPLC.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material peak in the HPLC chromatogram), dilute the reaction mixture with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove organic-soluble byproducts.

  • Purification: The deprotected peptide in the aqueous phase can then be purified by preparative HPLC.

Protocol 2: Monitoring Poc Deprotection by HPLC
  • Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a vial containing a solution of mobile phase A (e.g., 95:5 water:acetonitrile with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Analysis: The Poc-protected peptide will have a longer retention time than the deprotected peptide due to its increased hydrophobicity. Complete deprotection is indicated by the absence of the peak corresponding to the starting material.

Deprotection Reaction Pathway

G Poc_Peptide Poc-NH-Peptide Deprotected_Peptide H2N-Peptide Poc_Peptide->Deprotected_Peptide Tetrathiomolybdate (Neutral Conditions) Byproducts Byproducts Poc_Peptide->Byproducts Side Reactions (If incomplete) Tetrathiomolybdate [MoS4]2-

Caption: General deprotection scheme for a Poc-protected peptide.

This technical support guide provides a foundational understanding and practical steps for addressing incomplete deprotection of the Poc group. For specific and complex cases, further optimization of the presented protocols may be necessary based on the unique properties of the peptide sequence.

Technical Support Center: Optimizing Co₂(CO)₈ for Poc Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of dicobalt octacarbonyl (Co₂(CO)₈) in the cleavage of the propargyloxycarbonyl (Poc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for Poc group cleavage using Co₂(CO)₈?

While the direct cleavage of the Poc group by Co₂(CO)₈ is not a widely documented standard procedure, the reaction is predicated on the high affinity of dicobalt octacarbonyl for alkynes. The proposed mechanism involves the formation of a stable hexacarbonyl dicobalt complex with the propargyl alkyne of the Poc group. This complexation can electronically alter the carbamate linkage, potentially facilitating its cleavage under specific reaction conditions, possibly through a Nicholas-type reaction pathway if a suitable nucleophile is present.[1][2]

Q2: What are the main competing reactions or side products I should be aware of?

The primary "side product," which is actually a stable intermediate, is the Co₂(CO)₆-alkyne complex.[1] If the desired cleavage does not proceed, this complex will be the major species observed. Other potential side reactions include the Pauson-Khand reaction if an alkene is present in the substrate or reaction medium.[1][2] Incomplete reactions may also arise from the degradation of the Co₂(CO)₈ reagent.

Q3: How should I handle and store Dicobalt Octacarbonyl (Co₂(CO)₈)?

Co₂(CO)₈ is an air-sensitive and thermally unstable solid that can decompose to release carbon monoxide.[3] It should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[3] It is best stored at low temperatures (-20°C) to minimize decomposition. The pure compound is crystalline and orange, while decomposition is often indicated by a purple or black appearance due to the formation of Co₄(CO)₁₂.[3]

Q4: What are the typical solvents and temperatures for reactions involving Co₂(CO)₈ and alkynes?

Reactions involving the formation of alkyne-cobalt complexes are typically carried out in dry, degassed, non-polar aprotic solvents such as dichloromethane (DCM), toluene, or diethyl ether. The initial complexation is often performed at room temperature. Subsequent steps to induce cleavage may require elevated temperatures, but this must be balanced against the thermal instability of the cobalt carbonyl complexes.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No reaction or incomplete conversion of starting material 1. Inactive Co₂(CO)₈ reagent due to decomposition. 2. Insufficient equivalents of Co₂(CO)₈. 3. Low reaction temperature.1. Use fresh, crystalline Co₂(CO)₈. 2. Increase the equivalents of Co₂(CO)₈ (e.g., from 1.1 to 1.5 eq). 3. Gradually increase the reaction temperature (e.g., from RT to 40°C) and monitor by TLC or LC-MS.
Formation of a stable red/brown compound, but no Poc cleavage The stable Co₂(CO)₆-alkyne complex has formed, but the second step (cleavage) is not occurring.1. Introduce a nucleophile (e.g., a mild acid or alcohol) to promote a Nicholas-type reaction. 2. Increase the reaction temperature to promote cleavage. 3. Attempt oxidative deprotection of the cobalt complex using reagents like ceric ammonium nitrate (CAN) or trimethylamine N-oxide (TMANO) to see if this releases the deprotected product.
Multiple unidentified byproducts are formed 1. Reaction temperature is too high, leading to decomposition of the substrate or cobalt complexes. 2. Presence of other reactive functional groups (e.g., alkenes) leading to side reactions like the Pauson-Khand reaction.1. Lower the reaction temperature. 2. Ensure the substrate is pure and free of other reactive species. If alkenes are present, this method may not be suitable.
Difficulty in purifying the final product Residual cobalt complexes can complicate purification.1. After the reaction, precipitate the cobalt species by adding a non-polar solvent like hexane and filter through a plug of silica gel or celite. 2. Use an oxidative workup (e.g., with mild aqueous CAN) to decompose the cobalt complexes into water-soluble cobalt salts that can be removed by aqueous extraction.

Experimental Protocol: Poc Group Cleavage with Co₂(CO)₈

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Poc-protected substrate

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Dry, degassed dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or glovebox

  • TLC plates and appropriate developing solvent system

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a glovebox or under a positive pressure of argon, add the Poc-protected substrate (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the substrate in dry, degassed DCM (concentration typically 0.1 M).

  • Reagent Addition: To the stirred solution, add Co₂(CO)₈ (1.1 - 1.5 eq) in one portion. A color change to deep red or brown should be observed, and gas evolution (CO) may be noticeable.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The initial stage is the formation of the alkyne-cobalt complex, which will have a different Rf value than the starting material.

  • Cleavage Induction (if necessary): If cleavage does not occur at room temperature, slowly warm the reaction mixture to 40-50°C and continue to monitor. Alternatively, consider the addition of a co-reagent (e.g., a mild Lewis acid or a nucleophile) to promote the cleavage of the carbamate.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel. It is often beneficial to first pass the crude mixture through a short plug of silica gel with a non-polar eluent to remove the majority of the cobalt byproducts.

Logical Workflow for Troubleshooting

G start Start Poc Cleavage Reaction check_conversion Monitor Reaction (TLC/LC-MS) Is Starting Material Consumed? start->check_conversion no_reaction Issue: No or Slow Reaction check_conversion->no_reaction No complex_formation Issue: Stable Alkyne-Cobalt Complex Formed, No Cleavage check_conversion->complex_formation Complex Formed side_products Issue: Multiple Byproducts check_conversion->side_products Byproducts success Successful Cleavage Proceed to Workup check_conversion->success Yes check_reagent Check Co2(CO)8 Quality (Color, Age) no_reaction->check_reagent use_fresh_reagent Action: Use Fresh Co2(CO)8 check_reagent->use_fresh_reagent Decomposed increase_equivalents Action: Increase Equivalents of Co2(CO)8 check_reagent->increase_equivalents Good Quality increase_temp Action: Increase Temperature increase_equivalents->increase_temp add_nucleophile Action: Add Nucleophile/Acid complex_formation->add_nucleophile oxidative_deprotection Action: Attempt Oxidative Deprotection add_nucleophile->oxidative_deprotection lower_temp Action: Lower Temperature side_products->lower_temp check_purity Action: Check Substrate Purity lower_temp->check_purity

Troubleshooting workflow for Poc group cleavage.

References

H-L-Phe(4-NH-Poc)-OH hydrochloride stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-L-Phe(4-NH-Poc)-OH hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the propargyloxycarbonyl (Poc) protecting group?

A1: The propargyloxycarbonyl (Poc) group is known to be relatively stable under acidic and basic conditions commonly employed in peptide synthesis.[1][2] This suggests a good degree of chemical stability for the this compound molecule under a range of experimental conditions. However, prolonged exposure to harsh conditions can lead to degradation.

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

A2: Based on the structure of the molecule, the primary degradation pathways in aqueous solutions are expected to be:

  • Hydrolysis of the carbamate bond: This would result in the cleavage of the Poc group, yielding 4-amino-L-phenylalanine. Carbamates are generally more stable to hydrolysis than esters.[3][4][5]

  • Oxidation: The phenylalanine ring and the alkyne group of the Poc moiety could be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light and air.

  • Reactions of the alkyne group: The terminal alkyne is a reactive functional group and may participate in various reactions depending on the components of the solution.

Q3: How should I store solutions of this compound?

A3: For optimal stability, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What analytical techniques are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing.[6] A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.[7][8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected or poor experimental results Degradation of the compound in solution.1. Prepare fresh solutions: Avoid using old or improperly stored solutions. 2. Verify solvent compatibility: Ensure the solvent system does not promote degradation. 3. Control experimental conditions: Minimize exposure to high temperatures, extreme pH, and light. 4. Perform a quick purity check: Use a validated analytical method like HPLC to check the purity of your stock solution.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.1. Characterize the new peaks: Use LC-MS to determine the mass of the unknown compounds and infer their structures. 2. Conduct a forced degradation study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to systematically generate and identify degradation products. This will help in building a degradation profile.[9][10]
Precipitation of the compound from solution Poor solubility or aggregation.1. Check the pH of the solution: The solubility of amino acid derivatives can be pH-dependent. Adjust the pH to a range where the compound is known to be soluble. 2. Consider a different solvent system: If working in an aqueous buffer, the addition of a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) may improve solubility. 3. Sonication: Gentle sonication can help to dissolve the compound. 4. Work at a lower concentration.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Thermal Degradation: Expose a solution of the compound to dry heat at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation.

  • Identify and characterize the major degradation products using LC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms interpretation Compare Chromatograms, Calculate Degradation, Characterize Products lcms->interpretation

Forced degradation experimental workflow.

degradation_pathway cluster_products Potential Degradation Products parent H-L-Phe(4-NH-Poc)-OH hydrolysis_prod 4-Amino-L-phenylalanine (from Hydrolysis) parent->hydrolysis_prod H₂O (Acid/Base) oxidation_prod Oxidized Phenylalanine Derivatives (from Oxidation) parent->oxidation_prod Oxidizing Agent/Light alkyne_prod Alkyne Reaction Products parent->alkyne_prod Other Reactants

References

Identifying side reactions of H-L-Phe(4-NH-Poc)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H-L-Phe(4-NH-Poc)-OH in solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is H-L-Phe(4-NH-Poc)-OH and what is its primary application in peptide synthesis?

H-L-Phe(4-NH-Poc)-OH is a derivative of the amino acid L-phenylalanine. The "Poc" designation refers to the propargyloxycarbonyl protecting group attached to the amino group at the 4-position of the phenyl ring. Its primary application is to incorporate a "masked" amino group into a peptide sequence. This protected amine can be deprotected at a later stage to allow for site-specific modification, such as conjugation of other molecules (e.g., fluorophores, polyethylene glycol (PEG), or small molecule drugs).

Q2: What are the general advantages of using a Poc protecting group on the side chain?

The propargyloxycarbonyl (Poc) protecting group is known for its stability under both acidic and mild basic conditions.[1][2] It is typically removed under neutral conditions, which can offer orthogonality to other protecting groups commonly used in peptide synthesis.[1][2] This allows for selective deprotection of the side chain without affecting other protecting groups on the peptide.

Troubleshooting Guide: Potential Side Reactions

While the Poc group is generally stable, its behavior on an aromatic amine during the repetitive base treatments of Fmoc-SPPS and the final strong acid cleavage warrants careful consideration. The following sections address potential side reactions and provide guidance for their identification and mitigation.

Issue 1: Premature Deprotection or Modification of the Poc Group during Piperidine Treatment

The N-terminal Fmoc group is removed in each cycle of SPPS using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] While the Poc group is reported to be stable to mild bases, the repeated and prolonged exposure to piperidine over the course of a long peptide synthesis could potentially lead to side reactions.

Potential Side Reactions:

  • Partial Deprotection: Although less likely than with more base-labile groups, some degree of Poc group removal might occur, exposing the reactive 4-amino group.

  • Piperidine Adduct Formation: If the Poc group is cleaved, the resulting isocyanate or carbamate intermediate could potentially be trapped by the excess piperidine in the deprotection solution, leading to the formation of a urea-type adduct on the phenylalanine side chain.

Troubleshooting and Mitigation:

  • Recommendation: For long peptide sequences requiring numerous deprotection cycles, it is advisable to monitor for the accumulation of side products.

  • Analytical Protocol:

    • After a set number of cycles (e.g., every 5-10 cycles), cleave a small sample of the peptidyl-resin.

    • Analyze the cleaved peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4]

    • Look for the appearance of new peaks in the HPLC chromatogram and for masses corresponding to the deprotected peptide or a piperidine adduct (+84 Da).

  • Mitigation Strategies:

    • Reduce Piperidine Concentration/Time: If premature deprotection is observed, consider reducing the piperidine concentration (e.g., from 20% to 10% in DMF) or the deprotection time. However, ensure that Fmoc deprotection remains complete to avoid deletion sequences.

    • Alternative Bases: Consider using a bulkier or less nucleophilic base for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations, although this requires careful optimization to avoid other side reactions.

Issue 2: Side Reactions during Final Cleavage with Trifluoroacetic Acid (TFA)

The final step in Fmoc-SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers.

Potential Side Reactions:

  • Alkylation of the Propargyl Group: The propargyl group contains a terminal alkyne which can be susceptible to reaction with carbocations generated during the cleavage of other protecting groups (e.g., from Trp(Boc), Tyr(tBu)). This could lead to alkylation at the terminal alkyne position.

  • Instability of the Poc Carbamate: While generally acid-stable, prolonged exposure to strong TFA could lead to partial cleavage of the Poc group.

Troubleshooting and Mitigation:

  • Recommendation: Use a standard cleavage cocktail containing scavengers to minimize alkylation side reactions.

  • Standard Cleavage Protocol:

    • Reagent: A common cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).

    • Procedure: Treat the peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove scavengers and cleaved protecting groups.

  • Analytical Protocol:

    • Analyze the crude, cleaved peptide by HPLC and MS.[4]

    • Search for unexpected masses that could correspond to alkylated side products (e.g., +57 Da for t-butyl group addition).

  • Mitigation Strategies:

    • Optimize Scavenger Cocktail: If alkylation is observed, increasing the concentration of scavengers like triisopropylsilane (TIS) or EDT may be beneficial.

    • Reduce Cleavage Time: Minimize the exposure to TFA by optimizing the cleavage time. Perform a time-course study (e.g., 1, 2, 4 hours) to determine the minimum time required for complete deprotection and cleavage.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically detailing the rates of side reactions for H-L-Phe(4-NH-Poc)-OH in peptide synthesis. The following table provides a hypothetical framework for how such data could be presented. Researchers are encouraged to generate their own internal data to assess the stability of this building block under their specific synthesis conditions.

Side ReactionConditionExtent of Side Product Formation (%)Analytical Method
Premature Poc Deprotection20% Piperidine/DMF, 20 cyclesData to be determinedHPLC, MS
Piperidine Adduct Formation20% Piperidine/DMF, 20 cyclesData to be determinedHPLC, MS
Propargyl Group AlkylationTFA/TIS/H₂O (95:2.5:2.5), 2hData to be determinedHPLC, MS

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Swell the peptidyl-resin in DMF.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Cleavage and Deprotection

  • Wash the final peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare the cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the peptide pellet under vacuum.

Visualizations

Side_Reaction_Pathway H-L-Phe(4-NH-Poc)-OH_Peptide Peptide-Phe(4-NH-Poc) Piperidine_Treatment Repeated Piperidine Treatment (Fmoc Deprotection) H-L-Phe(4-NH-Poc)-OH_Peptide->Piperidine_Treatment TFA_Cleavage TFA Cleavage H-L-Phe(4-NH-Poc)-OH_Peptide->TFA_Cleavage Desired_Peptide Desired Peptide-Phe(4-NH-Poc) Piperidine_Treatment->Desired_Peptide Expected Pathway Side_Product_1 Prematurely Deprotected Peptide-Phe(4-NH2) Piperidine_Treatment->Side_Product_1 Potential Side Reaction TFA_Cleavage->Desired_Peptide Expected Pathway Side_Product_3 Alkylated Propargyl Group TFA_Cleavage->Side_Product_3 Potential Side Reaction Side_Product_2 Piperidine Adduct Side_Product_1->Side_Product_2 Further Reaction

Caption: Potential side reaction pathways for peptides containing H-L-Phe(4-NH-Poc)-OH during SPPS.

Troubleshooting_Workflow Start Peptide Synthesis with H-L-Phe(4-NH-Poc)-OH Check_Purity Analyze Crude Peptide (HPLC, MS) Start->Check_Purity Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected Identify_Impurity Identify Impurity by Mass Impurity_Detected->Identify_Impurity Yes End_Success Synthesis Successful Impurity_Detected->End_Success No Deprotection_Issue Mass = Deprotected or Piperidine Adduct? Identify_Impurity->Deprotection_Issue Alkylation_Issue Mass = Alkylated Side Product? Deprotection_Issue->Alkylation_Issue No Modify_Deprotection Modify Fmoc Deprotection: - Reduce Piperidine Conc./Time - Consider Alternative Base Deprotection_Issue->Modify_Deprotection Yes Modify_Cleavage Modify Cleavage: - Optimize Scavengers - Reduce Cleavage Time Alkylation_Issue->Modify_Cleavage Yes End_Further_Opt Re-analyze and Further Optimize Alkylation_Issue->End_Further_Opt No Modify_Deprotection->End_Further_Opt Modify_Cleavage->End_Further_Opt

Caption: Troubleshooting workflow for identifying and mitigating side reactions.

References

Technical Support Center: HPLC Purification of H-L-Phe(4-NH-Poc)-OH Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) regarding the HPLC purification of peptides labeled with the hydrophobic Propoxycarbonyl (Poc) group via H-L-Phe(4-NH-Poc)-OH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Poc-labeled peptide shows significant peak tailing and broadening in the chromatogram. What are the likely causes and how can I resolve this?

A1: Peak tailing and broadening are common issues when purifying hydrophobic peptides like those labeled with the Poc group.[1] The primary causes are often secondary interactions with the stationary phase, peptide aggregation, or suboptimal mobile phase composition.[1]

Causes and Solutions:

  • Secondary Silanol Interactions: Free silanol groups on silica-based columns can interact with the peptide, causing tailing.[1]

    • Solution: Increase the concentration of the ion-pairing agent, such as Trifluoroacetic Acid (TFA), in your mobile phase. A concentration of 0.1% TFA is standard. For MS-sensitive applications where formic acid (FA) is used, consider increasing the FA concentration or using a different ion-pairing agent like Difluoroacetic Acid (DFA).[1]

  • Peptide Aggregation: The hydrophobic Poc group increases the tendency of peptides to aggregate, leading to broad peaks and poor resolution.[1][2]

    • Solution 1: Modify Sample Solvent: Ensure the peptide is fully dissolved before injection. It may be necessary to use a stronger organic solvent like DMSO, isopropanol, or acetonitrile (ACN) to initially dissolve the peptide before diluting it with the aqueous mobile phase.[1][3]

    • Solution 2: Increase Column Temperature: Operating the column at a higher temperature (e.g., 40-60°C) can improve peptide solubility, reduce mobile phase viscosity, and disrupt aggregation, leading to sharper peaks.[4][5][6]

  • Suboptimal Gradient: A steep gradient may not provide sufficient time for the peptide to interact effectively with the stationary phase.

    • Solution: Employ a shallower gradient.[1] By decreasing the rate of organic solvent increase, you allow for better separation and improved peak shape.

Table 1: Mobile Phase Additive Comparison

AdditiveTypical ConcentrationPeak Shape ImprovementMS CompatibilityNotes
TFA 0.1%ExcellentCauses ion suppressionStandard choice for UV-based purification.[7][8]
FA 0.1% - 1%ModerateGoodMay require higher concentrations for good peak shape.[1][8]
DFA 0.1%GoodBetter than TFAA good compromise between chromatography and MS signal.[1]
Q2: I am experiencing low recovery of my Poc-labeled peptide after purification. What are the potential causes and solutions?

A2: Low recovery is a frequent challenge with hydrophobic peptides, which can irreversibly adsorb to surfaces or precipitate during the purification process.

Causes and Solutions:

  • Irreversible Adsorption: The peptide may be adsorbing to the column packing material or to metallic surfaces within the HPLC system (e.g., frits, tubing).[1]

    • Solution 1: Column Choice: Use a column specifically designed for peptide separations, such as one with a wide pore size (300 Å) and end-capping to minimize silanol interactions.[7] A C4 or C8 stationary phase may be more suitable than C18 for highly hydrophobic peptides.

    • Solution 2: System Passivation: Passivate the HPLC system by flushing it with a strong acid or use a biocompatible (PEEK) HPLC system to minimize metallic surface interactions.[1]

  • On-Column Precipitation: The peptide may be soluble in the injection solvent but precipitate at the column head when it comes into contact with the more aqueous initial mobile phase.

    • Solution: Ensure the injection solvent is as compatible as possible with the initial mobile phase conditions. If a strong organic solvent like DMSO is used for dissolution, inject the smallest possible volume.[4]

  • Aggregation: Severe aggregation can lead to sample loss as the aggregated form may not elute properly from the column.

    • Solution: Incorporate organic modifiers like isopropanol into the mobile phase. A mixture of acetonitrile and isopropanol can enhance the solubility of hydrophobic peptides and break up aggregates.[4]

Experimental Protocols

Protocol 1: General HPLC Purification of a Poc-Labeled Peptide

This protocol provides a starting point for developing a purification method.

  • Sample Preparation:

    • Dissolve the crude lyophilized Poc-labeled peptide in a minimal amount of a strong solvent (e.g., DMSO or ACN).

    • Dilute the dissolved peptide solution with Mobile Phase A (see below) to a final organic concentration that is at least 5-10% lower than the initial gradient conditions to ensure the peptide binds to the column head.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System Setup:

    • Column: C18 or C8 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).[7]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID analytical column).

    • Detection: 214 nm and 280 nm.

    • Column Temperature: 40°C.

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient. A typical starting gradient is shown in Table 2. This should be optimized for your specific peptide.

    • Collect fractions corresponding to the target peptide peak.

  • Post-Purification Analysis:

    • Analyze the collected fractions using analytical LC-MS to confirm the identity and purity of the target peptide.

    • Pool the pure fractions and lyophilize to obtain the final product.

Table 2: Example Preparative HPLC Gradient

Time (minutes)% Mobile Phase B (ACN + 0.1% TFA)
020
520
3560
4095
4595
4620
5520

Visualized Workflows and Logic

G start Crude Poc-Labeled Peptide solubility Solubility Testing (e.g., ACN/H2O, DMSO) start->solubility analytical_dev Analytical HPLC Method Development solubility->analytical_dev prep_hplc Preparative HPLC Purification analytical_dev->prep_hplc fraction_analysis Fraction Analysis (LC-MS) prep_hplc->fraction_analysis fraction_analysis->prep_hplc Repurify? pooling Pool Pure Fractions fraction_analysis->pooling Purity > 95%? end Purified Peptide (Lyophilized) pooling->end

Caption: Workflow for the purification of Poc-labeled peptides.

G q1 Poor Chromatogram? q2 Peak Tailing / Broadening? q1->q2 Yes q3 Low Recovery? q1->q3 No s1 Increase TFA Conc. Use shallower gradient Increase column temp. q2->s1 Cause: Secondary Interactions s2 Use stronger solvent (DMSO) Increase column temp. q2->s2 Cause: Aggregation q4 Precipitation? q3->q4 No s3 Passivate system Use wide-pore column Add isopropanol to mobile phase q3->s3 Cause: Adsorption s4 Modify injection solvent Inject smaller volume q4->s4 Yes

Caption: Troubleshooting decision tree for HPLC purification.

References

Technical Support Center: H-L-Phe(4-NH-Poc)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the incorporation efficiency of H-L-Phe(4-NH-Poc)-OH in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of H-L-Phe(4-NH-Poc)-OH into peptides via Solid-Phase Peptide Synthesis (SPPS).

Question: I am observing low incorporation efficiency of H-L-Phe(4-NH-Poc)-OH in my peptide sequence. What are the potential causes and how can I improve the yield?

Answer: Low incorporation efficiency of unnatural amino acids like H-L-Phe(4-NH-Poc)-OH can stem from several factors, primarily related to steric hindrance and reaction conditions. The propargyloxycarbonyl (Poc) protecting group on the side-chain amine adds bulk, which can impede the coupling reaction. Here are potential causes and solutions:

  • Inadequate Coupling Reagent: Standard coupling reagents may not be efficient enough for sterically hindered amino acids.

    • Solution: Switch to a more potent coupling reagent. Carbodiimide-based reagents like DIC in the presence of an additive like OxymaPure® or COMU® are often more effective than HBTU/HATU for difficult couplings.

  • Suboptimal Reaction Conditions: The reaction time, temperature, and concentration may not be optimal for this specific amino acid.

    • Solution:

      • Increase Coupling Time: Extend the coupling reaction time to allow for complete acylation.

      • Elevate Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can help overcome the activation energy barrier.

      • Double Coupling: Perform the coupling step twice with a fresh solution of the amino acid and coupling reagents.

  • Poor Solubility: The protected amino acid may not be fully dissolved in the reaction solvent.

    • Solution: Ensure complete dissolution of Fmoc-L-Phe(4-NH-Poc)-OH in your solvent (e.g., DMF or NMP) before adding it to the reaction vessel. Sonication can aid in dissolution.

Below is a troubleshooting workflow to address low incorporation efficiency:

G start Low Incorporation Efficiency of H-L-Phe(4-NH-Poc)-OH reagent Optimize Coupling Reagent start->reagent conditions Adjust Reaction Conditions start->conditions solubility Check Solubility start->solubility reagent_sol Use stronger coupling reagent (e.g., COMU, PyAOP) reagent->reagent_sol conditions_sol1 Increase coupling time (e.g., 2-4 hours) conditions->conditions_sol1 conditions_sol2 Perform double coupling conditions->conditions_sol2 conditions_sol3 Slightly increase temperature (e.g., to 40°C) conditions->conditions_sol3 solubility_sol Ensure complete dissolution (use sonication if needed) solubility->solubility_sol end Improved Incorporation reagent_sol->end conditions_sol1->end conditions_sol2->end conditions_sol3->end solubility_sol->end

Troubleshooting low incorporation efficiency.

Question: I am observing unexpected side reactions involving the Poc group. What could be happening and how can I prevent it?

Answer: The terminal alkyne of the propargyl group in the Poc protecting group is a potential site for side reactions, especially under certain cleavage or deprotection conditions.

  • Reaction with Scavengers: During the final cleavage from the resin, scavengers containing thiols (e.g., dithiothreitol) could potentially react with the alkyne.

    • Solution: Use a scavenger cocktail that is less likely to react with the alkyne, such as triisopropylsilane (TIS) and water.

  • Premature Deprotection: The Poc group is generally stable but can be sensitive to strong nucleophiles or bases over extended periods.

    • Solution: Ensure that the piperidine solution used for Fmoc deprotection is fresh and that the deprotection time is not excessively long.

G cluster_0 H-L-Phe(4-NH-Poc)-OH Structure cluster_1 Potential Reactants Phe Phenylalanine Backbone NH_Poc 4-NH-Poc Side Chain Phe->NH_Poc Side Chain Alkyne Terminal Alkyne (Potential Reaction Site) NH_Poc->Alkyne Contains Thiols Thiol Scavengers (e.g., DTT) Thiols->Alkyne Side Reaction Bases Strong Bases/ Nucleophiles Bases->NH_Poc Premature Deprotection

Potential side reaction sites on H-L-Phe(4-NH-Poc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Fmoc-L-Phe(4-NH-Poc)-OH?

A1: It is recommended to store the solid amino acid derivative at -20°C in a desiccated environment to prevent degradation from moisture and heat.

Q2: Which protecting group strategy is compatible with Fmoc-L-Phe(4-NH-Poc)-OH?

A2: The Fmoc/tBu strategy is compatible. The Fmoc group is removed with a base (e.g., piperidine), while the Poc group is stable under these conditions. The Poc group can be removed later using methods like palladium-catalyzed cleavage if desired.

Q3: Can I use H-L-Phe(4-NH-Poc)-OH in biological systems for genetic code expansion?

A3: H-L-Phe(4-NH-Poc)-OH itself is the unprotected amino acid. For genetic code expansion, you would typically use this amino acid in a cell-free protein synthesis system or deliver it to cells.[1] An orthogonal aminoacyl-tRNA synthetase/tRNA pair would be required to charge the tRNA with H-L-Phe(4-NH-Poc)-OH for incorporation at a nonsense codon (e.g., the amber stop codon).[2][3]

Data Presentation

The following tables can be used to log and compare experimental data to optimize the incorporation of H-L-Phe(4-NH-Poc)-OH.

Table 1: Comparison of Coupling Reagents

Coupling ReagentAdditiveEquivalents (AA:Reagent:Additive)Coupling Time (min)Temperature (°C)Incorporation Efficiency (%)
HBTUHOBt1:0.9:16025
HATUHOAt1:0.9:16025
DICOxymaPure®1:1:19025
COMU-1:16025

Table 2: Optimization of Reaction Conditions

Coupling ReagentCoupling Time (min)Temperature (°C)Double Coupling?Incorporation Efficiency (%)Notes
Selected Reagent6025NoBaseline
Selected Reagent12025NoIncreased time
Selected Reagent6040NoIncreased temp
Selected Reagent60 + 6025YesDouble coupling

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-Phe(4-NH-Poc)-OH

This protocol outlines the key steps for incorporating Fmoc-L-Phe(4-NH-Poc)-OH into a peptide sequence using manual SPPS with the Fmoc/tBu strategy.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.
  • Repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.
  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling (Incorporation of Fmoc-L-Phe(4-NH-Poc)-OH):

  • Prepare the coupling solution:
  • Dissolve Fmoc-L-Phe(4-NH-Poc)-OH (3 eq.) in DMF.
  • Add the coupling reagent (e.g., COMU, 3 eq.) and a base (e.g., DIPEA, 6 eq.).
  • Add the activated amino acid solution to the deprotected resin.
  • Allow the reaction to proceed for 1-2 hours at room temperature. For difficult couplings, consider extending the time or gently heating.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.
  • Wash the resin with DMF (5 times).

4. Capping (Optional):

  • To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
  • Wash the resin with DMF.

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin with DCM.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
  • Precipitate the cleaved peptide in cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

start [label="Start: Swell Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; wash1 [label="Wash (DMF)"]; coupling [label="Couple Fmoc-L-Phe(4-NH-Poc)-OH\n(+ Coupling Reagent/Base)"]; wash2 [label="Wash (DMF)"]; kaiser [label="Kaiser Test", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; next_aa [label="Couple Next Amino Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleavage [label="Final Cleavage\n(TFA Cocktail)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Purify Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> kaiser; kaiser -> next_aa [label="Negative"]; kaiser -> coupling [label="Positive (Recouple)"]; next_aa -> deprotection; next_aa -> cleavage [label="Final AA Coupled"]; cleavage -> end; }

SPPS workflow for incorporating H-L-Phe(4-NH-Poc)-OH.

References

H-L-Phe(4-NH-Poc)-OH solubility issues in reaction buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with H-L-Phe(4-NH-Poc)-OH in various reaction buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of H-L-Phe(4-NH-Poc)-OH?

A1: H-L-Phe(4-NH-Poc)-OH is a modified amino acid with a hydrophobic phenylalanine core and a propargyloxycarbonyl (Poc) protecting group. It is typically supplied as a hydrochloride salt, which enhances its solubility in aqueous solutions compared to the free base. However, its overall solubility in neutral aqueous buffers can be limited due to the nonpolar nature of the molecule. It generally exhibits good solubility in polar aprotic organic solvents.

Q2: How does the hydrochloride salt form of H-L-Phe(4-NH-Poc)-OH affect its solubility?

A2: The hydrochloride salt form means the alpha-amino group is protonated, carrying a positive charge. This ionic character generally increases the compound's affinity for polar solvents like water, thereby improving its aqueous solubility, especially in acidic to neutral conditions.

Q3: Is the propargyloxycarbonyl (Poc) protecting group stable in common reaction buffers?

A3: Yes, the Poc protecting group is known to be stable under a range of conditions, including acidic and basic environments commonly employed in peptide synthesis.[1] This stability allows for flexibility in choosing reaction buffers without significant risk of unintended deprotection.

Q4: Can I expect H-L-Phe(4-NH-Poc)-OH to be soluble in PBS (pH 7.4)?

A4: The solubility of H-L-Phe(4-NH-Poc)-OH in PBS at pH 7.4 may be limited. While the hydrochloride salt helps, the molecule has significant hydrophobic character. For L-phenylalanine, the solubility in PBS (pH 7.2) is approximately 5 mg/mL.[2] The addition of the Poc group likely decreases this solubility. It is advisable to test solubility on a small scale first.

Q5: What organic solvents are recommended for dissolving H-L-Phe(4-NH-Poc)-OH?

A5: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for dissolving H-L-Phe(4-NH-Poc)-OH and other hydrophobic amino acid derivatives.[3] These solvents can be used to prepare concentrated stock solutions that can then be diluted into aqueous reaction buffers.

Troubleshooting Guide for Solubility Issues

Problem: H-L-Phe(4-NH-Poc)-OH is not dissolving in my aqueous reaction buffer.

This guide provides a stepwise approach to troubleshoot and resolve solubility challenges with H-L-Phe(4-NH-Poc)-OH.

Troubleshooting Workflow

G start Start: H-L-Phe(4-NH-Poc)-OH insoluble in aqueous buffer step1 Is a small amount of organic co-solvent permissible? start->step1 step2 Prepare a concentrated stock solution in DMSO or DMF. Add dropwise to aqueous buffer. step1->step2 Yes step3 Can the pH of the buffer be adjusted? step1->step3 No end_success Success: Compound Dissolved step2->end_success step4 Adjust pH to be further from the isoelectric point (pI). Try slightly acidic pH (e.g., 5-6). step3->step4 Yes step5 Does the protocol allow for warming or sonication? step3->step5 No step4->end_success step6 Gently warm the solution (e.g., to 30-40°C) or sonicate in a water bath. step5->step6 Yes step7 Consider alternative buffer systems or reformulation of the experiment. step5->step7 No step6->end_success end_fail Issue Persists: Consult further resources step7->end_fail

Caption: Troubleshooting workflow for H-L-Phe(4-NH-Poc)-OH solubility.

Detailed Troubleshooting Steps:
  • Use of Organic Co-solvents (Recommended First Step):

    • Issue: The compound has poor solubility in purely aqueous buffers.

    • Solution: Prepare a concentrated stock solution of H-L-Phe(4-NH-Poc)-OH in a minimal amount of a compatible organic solvent like DMSO or DMF. Then, add the stock solution dropwise to your stirred aqueous buffer. Ensure the final concentration of the organic solvent does not exceed a level that would compromise your experiment (typically <5%).

  • pH Adjustment:

    • Issue: The pH of the buffer is close to the isoelectric point (pI) of the amino acid derivative, where it has minimal solubility. The solubility of phenylalanine and its derivatives is pH-dependent.[4][5]

    • Solution: Adjust the pH of your buffer. Since H-L-Phe(4-NH-Poc)-OH is supplied as a hydrochloride salt, its amino group is protonated. Maintaining a slightly acidic pH (e.g., pH 5.0-6.5) can help keep the molecule charged and improve solubility. Avoid making the solution too basic, which could deprotonate the amino group and reduce solubility.

  • Temperature and Sonication:

    • Issue: Dissolution is slow or incomplete at room temperature.

    • Solution: Gently warm the solution (e.g., to 30-40°C) while stirring. Be cautious not to heat excessively, as it may degrade the compound or other components in your reaction. Alternatively, use a sonicator bath to provide energy to break up solid particles and enhance dissolution.

  • Consider Buffer Composition:

    • Issue: High salt concentrations in some buffers can decrease the solubility of hydrophobic compounds (salting-out effect).

    • Solution: If possible, try using a buffer with a lower ionic strength.

Data Presentation

Table 1: Estimated Solubility of H-L-Phe(4-NH-Poc)-OH in Common Solvents

Solvent/BufferTypeEstimated SolubilityNotes
WaterAqueousLowSolubility is pH-dependent; better at slightly acidic pH.
PBS (pH 7.4)Aqueous BufferLow to MediumLimited by hydrophobicity. Co-solvent may be needed.
Tris Buffer (pH 7.5)Aqueous BufferLow to MediumSimilar to PBS; solubility may be limited.
HEPES Buffer (pH 7.3)Aqueous BufferLow to MediumSimilar to PBS; co-solvent likely beneficial.
DMSOOrganicHighExcellent for preparing concentrated stock solutions.
DMFOrganicHighGood alternative to DMSO for stock solutions.
MethanolOrganicMediumCan be used, but DMSO/DMF are generally better.
AcetonitrileOrganicMediumMay be used in some applications like HPLC.

Note: This table provides qualitative estimates based on the chemical structure and general principles of amino acid derivative solubility. Actual quantitative solubility may vary.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
  • Weighing: Accurately weigh the desired amount of H-L-Phe(4-NH-Poc)-OH hydrochloride in a microcentrifuge tube.

  • Initial Solubilization: Add a minimal volume of high-purity DMSO to the tube to create a concentrated stock solution (e.g., 10-50 mM). Vortex or gently sonicate until the solid is completely dissolved.

  • Dilution: While vortexing or rapidly stirring your target aqueous reaction buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.

  • Final Check: Ensure the final solution is clear and free of precipitates. The final DMSO concentration should ideally be below 1% to minimize effects on biological assays.

Protocol 2: General Procedure for a Click Chemistry Reaction

This protocol is a general guideline for using H-L-Phe(4-NH-Poc)-OH in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6]

  • Reactant Preparation: Prepare a solution of your azide-containing molecule in an appropriate buffer (e.g., phosphate buffer, pH 7.0-7.5).

  • Addition of Alkyne: Add the H-L-Phe(4-NH-Poc)-OH solution (prepared as in Protocol 1) to the azide solution. A typical molar excess of one reactant may be used to drive the reaction.

  • Catalyst Preparation: Freshly prepare a solution of sodium ascorbate (e.g., 100 mM in water). Prepare a solution of copper(II) sulfate (e.g., 10 mM in water).

  • Initiation of Reaction: Add the copper(II) sulfate to the reaction mixture, followed by the sodium ascorbate to reduce Cu(II) to the active Cu(I) species. A copper ligand like THPTA can be included to stabilize the Cu(I) and improve reaction efficiency.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., LC-MS or HPLC).

  • Quenching and Purification: Once the reaction is complete, it can be quenched if necessary, and the product purified using standard techniques such as chromatography.

Diagrams

G cluster_factors Factors Influencing Solubility compound H-L-Phe(4-NH-Poc)-OH (Solid) solution Desired Reaction (Aqueous Solution) compound->solution Dissolution hydrophobicity High Hydrophobicity (Phe, Poc group) hydrophobicity->compound Limits aqueous solubility charge Charge State (HCl salt, pH-dependent) charge->compound Enhances aqueous solubility solvent Solvent Polarity (Aqueous vs. Organic) solvent->compound Dictates dissolution medium temperature Temperature temperature->compound Affects dissolution rate

References

Preventing premature cleavage of Poc protecting group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the premature cleavage of the Propargyloxycarbonyl (Poc) protecting group during multi-step synthesis.

Troubleshooting Guide: Preventing Premature Poc Group Cleavage

This guide addresses specific issues that may lead to the unintended removal of the Poc protecting group and offers potential solutions.

Issue 1: Gradual loss of Poc group during a multi-step synthesis sequence.

  • Possible Cause: While the Poc group is stable under many conditions, prolonged exposure to even mildly acidic or basic conditions over several steps can lead to gradual degradation. The cumulative effect of multiple reactions and work-ups may result in observable cleavage.

  • Solution:

    • pH Monitoring: During aqueous work-ups, ensure the pH is maintained as close to neutral as possible. Avoid prolonged exposure to even dilute acids or bases.

    • Reaction Time: Minimize reaction times where acidic or basic reagents are used, even if the Poc group is reported to be stable to these conditions.

    • Column Chromatography: Use a neutral stationary phase for purification, such as silica gel buffered with a small amount of a non-nucleophilic base like triethylamine, if acidic impurities are suspected to be causing cleavage on the column.

Issue 2: Unexpected cleavage of the Poc group when using metal catalysts.

  • Possible Cause: Although not widely reported for the Poc group itself, some transition metal catalysts, particularly those used in hydrogenation or other reductions, can interact with the alkyne functionality of the propargyl group. This interaction might lead to undesired side reactions or cleavage.

  • Solution:

    • Catalyst Screening: If a metal-catalyzed step is necessary, screen a variety of catalysts to find one that is compatible with the Poc group.

    • Protecting Group Choice: In syntheses requiring harsh reduction conditions, consider if an alternative protecting group that is explicitly stable to those conditions would be more appropriate.

Issue 3: Poc group cleavage during a reaction intended to remove another protecting group.

  • Possible Cause: While the Poc group is orthogonal to many common protecting groups, there may be unforeseen cross-reactivity with specific reagents. For example, a reagent intended for a specific deprotection might have unintended reactivity with the Poc group.

  • Solution:

    • Reagent Compatibility Check: Before performing a deprotection of another group, review the literature for any known incompatibilities between the deprotection reagent and a propargyloxycarbonyl group.

    • Small-Scale Test Reaction: Conduct a small-scale trial on a simple Poc-protected molecule with the intended deprotection conditions for the other protecting group to confirm the stability of the Poc group.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Poc protecting group?

A1: The Poc (Propargyloxycarbonyl) group is known for its stability under a range of conditions, making it a valuable tool in orthogonal synthesis strategies. It is generally stable to:

  • Acidic Conditions: It is compatible with acidic conditions commonly used in carbohydrate and peptide synthesis.

  • Mild Basic Conditions: The Poc group is stable under mild basic conditions.

  • Glycosylation Conditions: It has been shown to be compatible with various glycosylation reaction conditions.

Q2: What are the standard conditions for the cleavage of the Poc group?

A2: The Poc group is specifically designed for chemoselective deprotection under neutral conditions. The standard method for cleavage is the use of benzyltriethylammonium tetrathiomolybdate, [PhCH₂NEt₃]₂MoS₄, in a solvent like acetonitrile at room temperature.

Q3: Can strong bases cause premature cleavage of the Poc group?

A3: While the Poc group is stable to mild bases, strong bases could potentially deprotonate the terminal alkyne. This deprotonation does not directly cleave the carbamate, but the resulting acetylide could participate in undesired side reactions. It is advisable to avoid strong bases like organolithium reagents or sodium amide if the integrity of the Poc group is critical.

Q4: Is the Poc group sensitive to reductive or oxidative conditions?

A4: The propargyl group contains an alkyne, which can be susceptible to certain reductive conditions, such as catalytic hydrogenation. If a reduction is required elsewhere in the molecule, the choice of reagents should be carefully considered to avoid modification of the Poc group. The stability of the Poc group to a wide range of oxidative reagents has not been extensively documented, so caution and small-scale test reactions are advised.

Q5: Are there any known incompatibilities with common peptide coupling reagents?

A5: The Poc group has been successfully used in peptide synthesis and is generally compatible with standard coupling reagents.

Data Summary

Table 1: Stability of the Poc Protecting Group in the Presence of Other Protecting Groups

Protecting GroupDeprotection ConditionsStability of Poc Group
Benzylidene acetalsMild AcidStable
Benzyl ethers (Bn)HydrogenolysisPotentially Labile
Acetyl (Ac) estersMild Base/AcidStable
Levulinoyl (Lev) estersHydrazineStable
Allyl carbonatesPd(0)Stable
Benzyl carbonates (Cbz)HydrogenolysisPotentially Labile
tert-Butoxycarbonyl (Boc)Strong AcidStable
Fluorenylmethyloxycarbonyl (Fmoc)Base (Piperidine)Stable

Experimental Protocols

Protocol 1: General Procedure for the Protection of an Alcohol with Poc-Cl

  • Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add a suitable base (e.g., TMEDA).

  • Slowly add propargyl chloroformate (Poc-Cl).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 2: General Procedure for the Deprotection of a Poc-protected Alcohol

  • Dissolve the Poc-protected alcohol in acetonitrile.

  • Add benzyltriethylammonium tetrathiomolybdate.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Upon completion, the product can often be isolated by simple filtration of the reaction mixture.

  • Concentrate the filtrate and purify the product as necessary.

Visualizations

cluster_protection Poc Protection Workflow Start Alcohol Substrate Step1 Dissolve in Anhydrous Solvent Start->Step1 Step2 Add Base (e.g., TMEDA) at low temp Step1->Step2 Step3 Add Poc-Cl Step2->Step3 Step4 Reaction and Work-up Step3->Step4 End Poc-Protected Alcohol Step4->End

Caption: Workflow for the protection of an alcohol using the Poc group.

cluster_deprotection Poc Deprotection Signaling Pathway PocProtected Poc-Protected Substrate Intermediate Reactive Intermediate PocProtected->Intermediate Reaction in MeCN Reagent [PhCH2NEt3]2MoS4 (Tetrathiomolybdate) Reagent->Intermediate Product Deprotected Alcohol Intermediate->Product Byproducts Reaction Byproducts Intermediate->Byproducts

Caption: Deprotection mechanism of the Poc group.

cluster_troubleshooting Troubleshooting Premature Cleavage Issue Premature Poc Cleavage Observed? Cause1 Prolonged Acid/Base Exposure? Issue->Cause1 Gradual Loss Cause2 Metal Catalyst Incompatibility? Issue->Cause2 During Metal-Catalyzed Step Cause3 Cross-Reactivity with Other Reagents? Issue->Cause3 During Other Deprotection Solution1 Neutralize Work-ups Minimize Reaction Times Cause1->Solution1 Solution2 Screen Catalysts Consider Alternative PG Cause2->Solution2 Solution3 Check Literature Perform Small-Scale Test Cause3->Solution3

Caption: Decision tree for troubleshooting premature Poc cleavage.

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting palladium catalyst poisoning in deprotection reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during catalytic palladium-mediated deprotection experiments.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed deprotection reaction (e.g., debenzylation) has stalled or is proceeding very slowly. What is the most likely cause?

A1: The most common culprit for a sluggish or failed palladium-catalyzed deprotection is the poisoning of the catalyst.[1] This occurs when certain functional groups present in the starting material, product, or impurities in the reaction mixture strongly bind to the palladium's active sites, rendering it inactive. Other potential causes include poor quality of the catalyst, insufficient hydrogen pressure in hydrogenolysis reactions, or a suboptimal choice of solvent.[1]

Q2: What are the common chemical species that can poison my palladium catalyst in a deprotection reaction?

A2: A variety of compounds can act as poisons for palladium catalysts. These are broadly categorized as:

  • Sulfur-containing compounds: Thiols, thioethers, and thiophenes are notorious for their strong coordination to palladium, which can severely deactivate the catalyst.[2]

  • Nitrogen-containing heterocycles: Pyridines, imidazoles, and indoles can act as ligands, binding to the palladium center and inhibiting substrate access.[1][3] The basicity of the nitrogen atom plays a significant role in its poisoning potential.[4]

  • Other nitrogen functional groups: Amines, especially if unprotected, can also contribute to catalyst deactivation.[5]

  • Halides: While necessary for many cross-coupling reactions, excess halide ions can sometimes form stable, inactive palladium complexes.

  • Carbon Monoxide (CO): Even trace amounts of CO from sources like syngas or decomposition of organic molecules can strongly adsorb to and poison palladium surfaces.[6]

  • Phosphines and Phosphites: If used as ligands in a preceding step and not fully removed, they can occupy active sites.

Q3: I suspect my catalyst is poisoned. What are the visual indicators?

A3: A common visual sign of catalyst deactivation is the formation of palladium black, which is the precipitation of agglomerated, inactive palladium metal. This indicates that the catalyst support or ligands are no longer effectively stabilizing the palladium nanoparticles. A sudden color change of the reaction mixture to dark brown or black upon addition of the catalyst can also signify decomposition.

Q4: How can I mitigate catalyst poisoning by nitrogen-containing substrates or products?

A4: When dealing with substrates or products containing basic nitrogen groups, several strategies can be employed:

  • Use of Acidic Additives: Adding a mild acid, such as acetic acid, can protonate the nitrogen atom, reducing its ability to coordinate with the palladium catalyst.[1]

  • Employ a More Robust Catalyst: Pearlman's catalyst (Palladium Hydroxide on Carbon, Pd(OH)₂/C) is often more effective than standard Pd/C for deprotections in the presence of basic nitrogen functionalities.[1]

  • Increase Catalyst Loading: In some instances, the poisoning effect can be overcome by simply increasing the amount of catalyst used, though this is not always the most economical solution.[1]

Q5: Can a poisoned palladium catalyst be regenerated?

A5: Yes, in many cases, a poisoned catalyst can be regenerated, depending on the nature of the poison and the deactivation mechanism. Common regeneration methods include:

  • Washing: For poisons that are reversibly adsorbed, washing the catalyst with appropriate solvents can be effective. For instance, washing with N,N-dimethylformamide (DMF) can remove some organic deposits.[2]

  • Oxidative Treatment: For sulfur-poisoned catalysts, a mild oxidation by heating in air at a controlled temperature (e.g., 50-140°C) can remove the sulfur species.[2][7]

  • Treatment with a Reducing Agent: In some cases, treatment with a reducing agent like sodium borohydride may help restore catalyst activity.

  • Steam-Air Regeneration: This industrial method involves treating the catalyst with steam to remove deposits, followed by controlled introduction of air to burn off remaining contaminants.

Troubleshooting Guides

Guide 1: Diagnosing Catalyst Poisoning

If you suspect catalyst poisoning is the cause of a failed reaction, the following experimental protocol can help confirm your hypothesis.

Experimental Protocol: Diagnostic Test for Catalyst Poisoning

Objective: To determine if the starting material, product, or an impurity is poisoning the palladium catalyst.

Methodology:

  • Set up Control Reaction: In a standard reaction vessel, perform a known, reliable deprotection reaction (e.g., hydrogenation of nitrobenzene or debenzylation of a simple, non-poisonous substrate) using the same batch of catalyst, solvent, and reaction conditions that are failing for your target reaction. This will serve as your positive control to ensure the catalyst and reaction setup are viable.

  • Set up Spiked Reactions: Prepare two additional small-scale reactions identical to the control.

    • Reaction A (Starting Material Spike): To this reaction, add a small, sub-stoichiometric amount (e.g., 5-10 mol%) of your starting material that is suspected to be a poison.

    • Reaction B (Product Spike): If the product is suspected to be the poison and is available, add a small amount to this reaction.

  • Monitor Reactions: Monitor the progress of all three reactions (Control, Reaction A, and Reaction B) over time using an appropriate analytical technique (e.g., TLC, GC, LC-MS, or ¹H NMR).

  • Analyze Results:

    • If the Control reaction proceeds as expected, your catalyst and general procedure are likely not the issue.

    • If Reaction A shows significantly inhibited or no conversion compared to the control, your starting material is likely poisoning the catalyst.

    • If Reaction B is inhibited, the product is the likely culprit (product inhibition).

    • If all reactions fail, there may be a more fundamental issue with the catalyst batch, solvent purity, or experimental setup (e.g., hydrogen delivery).

Troubleshooting Workflow for a Failed Deprotection Reaction

G Troubleshooting Workflow for Failed Deprotection start Reaction Fails or Stalls check_catalyst Is the catalyst from a reliable source and stored correctly? start->check_catalyst run_control Run a control reaction with a known substrate check_catalyst->run_control control_ok Control reaction successful? run_control->control_ok poison_suspected Suspect catalyst poisoning control_ok->poison_suspected Yes catalyst_issue Address fundamental catalyst or setup issue control_ok->catalyst_issue No diagnostic_test Perform diagnostic poisoning test poison_suspected->diagnostic_test test_result Diagnostic test identifies poison? diagnostic_test->test_result remediate Implement remediation strategy test_result->remediate Yes optimize Optimize reaction conditions (solvent, temperature, pressure) test_result->optimize No remediate->start Retry Reaction optimize->start Retry Reaction

Caption: A logical workflow for diagnosing the cause of a failed deprotection reaction.

Guide 2: Regenerating a Sulfur-Poisoned Palladium on Carbon (Pd/C) Catalyst

Sulfur compounds are common and potent poisons for palladium catalysts. This guide provides a general procedure for regenerating a Pd/C catalyst that has been deactivated by sulfur-containing molecules.

Experimental Protocol: Regeneration of Sulfur-Poisoned Pd/C

Objective: To remove sulfur-based poisons from a deactivated Pd/C catalyst and restore its catalytic activity.

Materials:

  • Deactivated (spent) Pd/C catalyst

  • Inert atmosphere filtering setup (e.g., Schlenk filter or filter cannula)

  • Wash solvents (e.g., deionized water, acetone, N,N-dimethylformamide)

  • Drying oven with temperature control and air atmosphere

Methodology:

  • Catalyst Recovery: After the reaction, carefully separate the spent Pd/C catalyst from the reaction mixture by filtration under an inert atmosphere. This is crucial to prevent the pyrophoric catalyst from igniting, especially when dry and in the presence of flammable organic solvents.

  • Solvent Washing: Wash the recovered catalyst cake sequentially with appropriate solvents to remove residual reactants, products, and non-strongly adsorbed impurities. A common sequence is:

    • The reaction solvent

    • Deionized water

    • Acetone

    • N,N-dimethylformamide (if organic residues are suspected to be stubborn)[2]

    • Finally, wash with a volatile solvent like acetone or diethyl ether to facilitate drying.

  • Drying and Oxidation:

    • Carefully transfer the washed catalyst to a suitable container for heating (e.g., a porcelain crucible).

    • Place the catalyst in an oven with a controlled air atmosphere.

    • Heat the catalyst at a temperature between 70°C and 130°C for 3 to 10 hours.[7] This controlled oxidation is intended to convert strongly adsorbed sulfur species into volatile oxides (e.g., SO₂) that can be driven off from the catalyst surface. Caution: Higher temperatures may lead to sintering of the palladium nanoparticles, which would permanently reduce the catalyst's activity.

  • Cooling and Storage: After the heat treatment, allow the catalyst to cool to room temperature under a dry, inert atmosphere (e.g., in a desiccator under vacuum or filled with nitrogen/argon). Store the regenerated catalyst under an inert atmosphere until its next use.

  • Activity Test: Before using the regenerated catalyst in a large-scale reaction, it is highly recommended to test its activity on a small-scale control reaction to confirm the success of the regeneration process.

Quantitative Data on Catalyst Poisoning

While comprehensive quantitative data on the effects of various poisons on palladium catalyst turnover numbers are often specific to the reaction system and not widely published, some studies provide insights into the impact of certain poisons.

Poison TypeExample PoisonCatalyst SystemConcentration of PoisonObserved Effect on Catalytic ActivityReference
Sulfur SO₂Pd/Al₂O₃100 ppm in feed gasT₅₀ (temperature for 50% conversion) for hydrocarbon oxidation shifts 50-100°C higher.[8]
Nitrogen Pyridine DerivativesPd/CSubstrate is the poisonReaction rate is significantly reduced or completely halted.[1][3]
Nitrogen Pyrrolidines (product)Pd/C, Ru/C, Rh/CProduct is the poisonCatalyst is poisoned more strongly by the hydrogenated product than the reactant.[4]

Signaling Pathways and Logical Relationships

Mechanism of Palladium Catalyst Poisoning by Sulfur and Nitrogen Compounds

G Mechanism of Catalyst Poisoning cluster_0 Active Catalytic Cycle cluster_1 Poisoning Pathways Pd_active Active Pd(0) Site Substrate Substrate Pd_active->Substrate binds S_poison Sulfur Compound (e.g., Thiol) Pd_active->S_poison strongly binds to N_poison Nitrogen Heterocycle (e.g., Pyridine) Pd_active->N_poison coordinates with Product Product Substrate->Product converts to Product->Pd_active dissociates, regenerates Pd_S_complex Stable Pd-S Complex (Irreversible) S_poison->Pd_S_complex Pd_N_complex Pd-N Coordination Complex (Often Reversible) N_poison->Pd_N_complex Inactive Inactive Catalyst Pd_S_complex->Inactive Deactivates Catalyst Pd_N_complex->Inactive Deactivates Catalyst

Caption: The mechanism of palladium catalyst deactivation by common poisons.

References

Validation & Comparative

A Comparative Guide to Alkyne-Modified Amino Acids for Peptide Synthesis and Bioconjugation: H-L-Phe(4-NH-Poc)-OH in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of bioorthogonal functionalities into peptides and proteins is a cornerstone of modern chemical biology and drug discovery. Alkyne-modified amino acids, which serve as handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," are invaluable tools for this purpose. This guide provides an objective comparison of H-L-Phe(4-NH-Poc)-OH, a phenylalanine derivative with a protected alkyne moiety, against other commonly used alkyne-modified amino acids. We will delve into their performance in solid-phase peptide synthesis (SPPS), their reactivity in click chemistry, and their overall stability, supported by experimental data and detailed protocols.

Introduction to Alkyne-Modified Amino Acids

The introduction of a terminal alkyne into a peptide sequence opens up a world of possibilities for post-synthesis modification. This small, bio-inert functional group can be selectively reacted with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This highly efficient and specific reaction allows for the conjugation of a wide array of moieties, including fluorophores, polyethylene glycol (PEG) chains, carbohydrates, and cytotoxic drugs, to peptides and proteins.

Several alkyne-modified amino acids are commercially available, each with its own set of properties that can influence its suitability for a particular application. Key considerations include the efficiency of incorporation into the peptide chain during SPPS, the reactivity of the alkyne in the subsequent click reaction, and the stability of the alkyne-containing side chain throughout the synthesis and purification process.

This guide will focus on a comparative analysis of three representative alkyne-modified amino acids:

  • H-L-Phe(4-NH-Poc)-OH (4-(Propargyloxycarbonyl)amino-L-phenylalanine): An amino acid where the alkyne is part of a propargyloxycarbonyl (Poc) protecting group attached to the para-amino group of phenylalanine.

  • L-Propargylglycine (Pra): An aliphatic amino acid with a terminal alkyne in its side chain.

  • 4-Ethynyl-L-phenylalanine: A phenylalanine derivative with a terminal alkyne directly attached to the phenyl ring.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating an unnatural amino acid into a growing peptide chain is crucial for obtaining the desired product in high yield and purity. The most common method for peptide synthesis is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase strategy.

While direct, side-by-side quantitative comparisons of the coupling efficiency of these specific alkyne-modified amino acids are not extensively reported in a single study, we can infer their performance based on their structural characteristics and general knowledge of SPPS.

FeatureH-L-Phe(4-NH-Poc)-OHL-Propargylglycine (Pra)4-Ethynyl-L-phenylalanine
Structure Aromatic, bulky side chain with protecting groupAliphatic, smaller side chainAromatic, relatively small modification
Steric Hindrance Potentially higher due to the Poc groupLowerModerate
Solubility in SPPS Solvents Generally goodGoodGood
Potential Side Reactions Premature deprotection of Poc groupMinimalMinimal
Coupling Efficiency Expected to be good with standard coupling reagents, but may require longer coupling times or double coupling for sterically hindered positions.Generally high due to lower steric hindrance.Expected to be high.

Note: The performance of any amino acid in SPPS can be sequence-dependent and influenced by the choice of coupling reagents and reaction conditions.

Experimental Protocol: Incorporation of Fmoc-L-Phe(4-NH-Poc)-OH in Fmoc-SPPS

This protocol outlines the manual incorporation of Fmoc-L-Phe(4-NH-Poc)-OH into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-L-Phe(4-NH-Poc)-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of the deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-L-Phe(4-NH-Poc)-OH (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The rate and efficiency of the click reaction are critical for the successful conjugation of the desired molecule to the alkyne-modified peptide. The structure of the alkyne can influence its reactivity.

A study comparing the relative performance of various alkynes in CuAAC provides valuable insights. Propargyl compounds, such as those found in L-propargylglycine and the Poc group of H-L-Phe(4-NH-Poc)-OH, generally exhibit excellent reactivity. Propiolamides are slightly more reactive but can be prone to Michael addition side reactions. Aromatic alkynes, like 4-ethynyl-L-phenylalanine, are also effective substrates.

One critical finding from the literature is that tertiary propargyl carbamates are not suitable for CuAAC as they can undergo copper-induced fragmentation. The propargyloxycarbonyl (Poc) group in H-L-Phe(4-NH-Poc)-OH is a carbamate, and while it is a secondary carbamate, this raises a potential concern about its stability under CuAAC conditions. This instability could lead to cleavage of the Poc group and loss of the alkyne handle.

Alkyne-Modified Amino AcidAlkyne TypeExpected CuAAC ReactivityPotential Issues
H-L-Phe(4-NH-Poc)-OH Propargyl CarbamateGoodPotential instability and fragmentation under Cu(I) catalysis.
L-Propargylglycine (Pra) Propargyl Ether LinkageExcellentGenerally stable and highly reactive.
4-Ethynyl-L-phenylalanine Aromatic AlkyneGoodStable and reactive.

Experimental Protocol: On-Resin CuAAC with an Alkyne-Modified Peptide

This protocol describes a general procedure for performing a click reaction on a peptide that has been synthesized on a solid support and contains an alkyne-modified amino acid.

Materials:

  • Resin-bound peptide containing the alkyne-modified amino acid

  • Azide-functionalized molecule (e.g., Azido-PEG, fluorescent azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent: DMF or a mixture of DMF/water or t-BuOH/water

Procedure:

  • Resin Swelling: Swell the alkyne-containing peptide-resin in DMF.

  • Prepare Click Reagents:

    • Prepare a stock solution of the azide-functionalized molecule (5-10 equivalents relative to the peptide) in DMF.

    • Prepare a stock solution of CuSO₄ (0.5-1 equivalent) in water.

    • Prepare a fresh stock solution of sodium ascorbate (5-10 equivalents) in water.

    • Prepare a stock solution of THPTA (1-5 equivalents) in water or DMF.

  • Click Reaction:

    • To the swollen resin, add the azide solution.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions.

    • Add the CuSO₄/THPTA mixture to the resin slurry.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Agitate the reaction mixture at room temperature for 2-16 hours. The reaction can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF, water, and DCM to remove copper and excess reagents.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Stability Considerations

The stability of the alkyne-modified amino acid throughout the entire process of peptide synthesis, purification, and storage is paramount.

  • Stability during SPPS: The alkyne functional group is generally stable to the acidic and basic conditions used in Fmoc-SPPS. The main concern for H-L-Phe(4-NH-Poc)-OH is the stability of the Poc protecting group. While designed to be stable to the piperidine used for Fmoc removal and cleaved under specific conditions (often with tetrathiomolybdate), its full stability profile under all SPPS conditions should be carefully considered.

  • Stability during Cleavage: The standard cleavage cocktail for Fmoc-SPPS is trifluoroacetic acid (TFA) based. Terminal alkynes are generally stable to TFA. The Poc group is also expected to be stable to TFA.

  • Stability in CuAAC: As mentioned previously, the potential for copper-induced fragmentation of the propargyl carbamate in H-L-Phe(4-NH-Poc)-OH is a significant stability concern during the click reaction itself.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for incorporating an alkyne-modified amino acid into a peptide and subsequent modification via click chemistry.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_click On-Resin Click Chemistry (CuAAC) cluster_final Final Steps start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple Fmoc-AA-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_alkyne Couple Fmoc-Alkyne-AA-OH deprotection2->coupling_alkyne deprotection3 Fmoc Deprotection coupling_alkyne->deprotection3 coupling2 Couple Fmoc-AA-OH deprotection3->coupling2 peptide_on_resin Alkyne-Peptide on Resin coupling2->peptide_on_resin add_reagents Add Azide, CuSO4, Na-Ascorbate, Ligand peptide_on_resin->add_reagents reaction Click Reaction add_reagents->reaction wash Wash Resin reaction->wash clicked_peptide Clicked-Peptide on Resin wash->clicked_peptide cleavage Cleavage & Deprotection clicked_peptide->cleavage purification Purification (HPLC) cleavage->purification final_product Final Modified Peptide purification->final_product

Caption: A general workflow for peptide modification using an alkyne-amino acid.

Signaling Pathway Application: Probing Kinase Activity

Alkyne-modified amino acids can be incorporated into peptide substrates for kinases to study their activity. After the phosphorylation reaction, the alkyne handle can be used to "click" on a reporter tag for detection or enrichment.

kinase_assay cluster_reaction Kinase Activity Assay cluster_detection Detection via Click Chemistry peptide Peptide Substrate (with Alkyne-AA) phospho_peptide Phosphorylated Peptide (with Alkyne-AA) peptide->phospho_peptide Phosphorylation kinase Kinase + ATP kinase->phospho_peptide click_reagents Azide-Tag (e.g., Biotin) + Cu(I) Catalyst phospho_peptide->click_reagents Click Reaction clicked_product Biotinylated Phospho-Peptide click_reagents->clicked_product detection Detection/Enrichment (e.g., Streptavidin) clicked_product->detection

Caption: Probing kinase activity using an alkyne-modified peptide substrate.

Conclusion

The choice of an alkyne-modified amino acid for peptide synthesis and subsequent modification is a critical decision that depends on the specific application.

  • H-L-Phe(4-NH-Poc)-OH offers the advantage of a phenylalanine scaffold, which can be important for maintaining biological activity if the peptide interacts with receptors that recognize aromatic residues. However, the potential instability of the propargyl carbamate under CuAAC conditions is a significant drawback that needs to be carefully evaluated for each specific application.

  • L-Propargylglycine (Pra) is a robust and highly reactive building block with low steric hindrance, making it an excellent choice for applications where the aliphatic nature of the side chain is not detrimental to the peptide's function.

  • 4-Ethynyl-L-phenylalanine provides a stable and reactive aromatic alkyne handle, representing a good balance of properties for many applications.

Researchers should carefully consider the structural requirements of their target peptide, the conditions of the planned click reaction, and the potential for side reactions when selecting an alkyne-modified amino acid. While H-L-Phe(4-NH-Poc)-OH presents an interesting option for introducing an alkyne via a protected amino group on phenylalanine, its potential instability in the presence of copper catalysts warrants caution and may necessitate the use of alternative, more stable alkyne-modified amino acids for many applications. Further research directly comparing the performance and stability of these amino acids under standardized conditions would be highly beneficial to the field.

A Comparative Guide to CuAAC and SPAAC for H-L-Phe(4-NH-Poc)-OH Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modification of amino acids is a cornerstone of modern chemical biology and drug development. The alkyne-bearing phenylalanine derivative, H-L-Phe(4-NH-Poc)-OH, presents a versatile handle for bioconjugation. The two most prominent methods for labeling such molecules are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two powerful "click chemistry" techniques to inform the selection of the optimal strategy for your research needs.

Fundamental Principles

Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition, which forms a stable triazole linkage between an alkyne and an azide. However, their mechanisms of activation differ significantly.

  • CuAAC utilizes a copper(I) catalyst to activate the terminal alkyne of H-L-Phe(4-NH-Poc)-OH, dramatically accelerating the reaction with an azide-modified molecule.[1][2] This method is known for its rapid kinetics and high yields.[3]

  • SPAAC , in contrast, is a copper-free reaction that employs a strained cyclooctyne (e.g., DBCO, BCN) as the reaction partner for the azide.[4] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a toxic catalyst and making it highly biocompatible.[3][4]

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data from studies on analogous systems to facilitate a direct comparison.

Table 1: Reaction Kinetics and Efficiency

ParameterCuAACSPAAC
Catalyst Copper(I) (typically from CuSO₄ + reducing agent)None required
Alkyne Reactant Terminal Alkyne (e.g., H-L-Phe(4-NH-Poc)-OH)Strained Cyclooctyne (e.g., DBCO, BCN)
Typical Reaction Time Minutes to a few hoursSeveral hours to overnight
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹
Typical Yield High to quantitativeHigh to quantitative
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of regioisomers (1,4 and 1,5)

Note: Reaction rates and yields are highly dependent on the specific reactants, solvent, and temperature.

Table 2: Biocompatibility and Practical Considerations

ParameterCuAACSPAAC
Biocompatibility Limited for in vivo applications due to copper cytotoxicityExcellent for in vivo and live-cell labeling
Potential Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.Some cyclooctynes can react with thiols, leading to off-target labeling.
Reagent Cost Generally less expensive (copper salts, ligands, terminal alkynes)Strained cyclooctynes can be significantly more expensive.
Purification Requires removal of copper catalyst, which can be challenging.Generally simpler purification, no metal catalyst to remove.

Reaction Pathway Diagrams

The fundamental difference in the reaction mechanisms of CuAAC and SPAAC is visualized below.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne H-L-Phe(4-NH-Poc)-OH Intermediate Copper-acetylide intermediate Alkyne->Intermediate Activation Azide Azide-modified molecule (R-N3) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Cu(I) Cu(I) catalyst Cu(I)->Intermediate Intermediate->Cycloaddition Product 1,4-disubstituted Triazole Product Cycloaddition->Product Protonation

Figure 1: CuAAC Reaction Mechanism.

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Cycloaddition [3+2] Cycloaddition (spontaneous) Strained_Alkyne->Cycloaddition Azide Azide-modified molecule (R-N3) Azide->Cycloaddition Product Triazole Product (mixture of regioisomers) Cycloaddition->Product

Figure 2: SPAAC Reaction Mechanism.

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for the labeling of H-L-Phe(4-NH-Poc)-OH with an azide-functionalized molecule.

CuAAC Labeling Protocol

This protocol is adapted for a small-scale reaction in solution.

Materials:

  • H-L-Phe(4-NH-Poc)-OH

  • Azide-functionalized molecule (e.g., Azide-PEG-Biotin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of H-L-Phe(4-NH-Poc)-OH in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA or TBTA (e.g., 50 mM in DMSO/water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine H-L-Phe(4-NH-Poc)-OH (1 equivalent) and the azide-functionalized molecule (1.1 equivalents).

    • Add the solvent to achieve the desired final concentration.

    • Add the THPTA or TBTA ligand solution (typically 1-5 mol% relative to the alkyne).

    • Add the CuSO₄ solution (typically 1-5 mol% relative to the alkyne).

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol% relative to the alkyne).

    • Vortex the mixture immediately.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.

  • Quenching and Purification:

    • Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

    • Purify the product using an appropriate method such as reversed-phase HPLC or silica gel chromatography.

SPAAC Labeling Protocol

This protocol describes the reaction of H-L-Phe(4-NH-Poc)-OH with a DBCO-functionalized azide.

Materials:

  • H-L-Phe(4-NH-Poc)-OH

  • DBCO-functionalized azide (e.g., DBCO-PEG-Biotin)

  • Solvent (e.g., PBS, DMSO, or a mixture)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of H-L-Phe(4-NH-Poc)-OH in a suitable solvent.

    • Prepare a stock solution of the DBCO-functionalized azide in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine H-L-Phe(4-NH-Poc)-OH (1 equivalent) and the DBCO-functionalized azide (1.1-1.5 equivalents).

    • Add the solvent to achieve the desired final concentration.

  • Incubation:

    • Incubate the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by TLC, LC-MS, or HPLC. The reaction can be gently agitated during incubation.

  • Purification:

    • Purify the product using an appropriate method such as reversed-phase HPLC or silica gel chromatography to remove any unreacted starting materials.

Experimental Workflow

The following diagram illustrates a typical workflow for a labeling experiment using either CuAAC or SPAAC.

Labeling_Workflow Start Start: H-L-Phe(4-NH-Poc)-OH + Azide-Molecule Choose_Method Choose Labeling Method Start->Choose_Method CuAAC CuAAC Reaction: + Cu(I) catalyst + Ligand + Reducing Agent Choose_Method->CuAAC Fast kinetics, in vitro SPAAC SPAAC Reaction: (with Strained Alkyne) Choose_Method->SPAAC Biocompatible, in vivo Incubation Incubation (Time & Temp vary) CuAAC->Incubation SPAAC->Incubation Monitoring Reaction Monitoring (TLC, LC-MS, HPLC) Incubation->Monitoring Purification Purification (HPLC, Chromatography) Monitoring->Purification Analysis Product Analysis (MS, NMR, etc.) Purification->Analysis

References

A Comparative Guide to Alternatives for the Propargyloxycarbonyl (Poc) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, particularly in the realm of peptide and carbohydrate chemistry, the selection of an appropriate protecting group is a critical determinant of synthetic success. The propargyloxycarbonyl (Poc) group, a valuable tool for the protection of amines and hydroxyl groups, is prized for its unique deprotection conditions. However, a range of alternative protecting groups exists, each with a distinct profile of stability, orthogonality, and ease of removal. This guide provides an objective comparison of the Poc group with its most common alternatives—Fmoc, Boc, Cbz, and Alloc—supported by experimental data and detailed protocols to inform the strategic design of synthetic routes.

At a Glance: A Comparative Overview of Key Protecting Groups

The primary distinction between these carbamate-based protecting groups lies in their lability under different chemical conditions, which forms the basis of orthogonal synthesis strategies. Orthogonality allows for the selective removal of one protecting group in the presence of others, a cornerstone of modern multi-step synthesis.

Protecting GroupStructureLabilityKey AdvantagesPotential Limitations
Poc (Propargyloxycarbonyl)R-NH-CO-O-CH₂-C≡CHTetrathiomolybdateMild, neutral deprotection; Orthogonal to many acid- and base-labile groups.Requires specific, less common deprotection reagents.
Fmoc (9-Fluorenylmethyloxycarbonyl)R-NH-CO-O-CH₂-(Fluorenyl)Base-labile (e.g., piperidine)Widely used in solid-phase peptide synthesis (SPPS); Deprotection can be monitored by UV spectroscopy.Not stable to basic conditions; Can lead to side reactions like aspartimide formation.
Boc (tert-Butoxycarbonyl)R-NH-CO-O-C(CH₃)₃Acid-labile (e.g., TFA)Stable to a wide range of nucleophilic and basic conditions; Well-established in SPPS.Requires strong acids for cleavage, which can be harsh on sensitive substrates.
Cbz (Carbobenzyloxy)R-NH-CO-O-CH₂-PhHydrogenolysis (e.g., H₂/Pd-C)Stable to both acidic and basic conditions; Useful in solution-phase synthesis.Incompatible with reducible functional groups (e.g., alkynes, alkenes).
Alloc (Allyloxycarbonyl)R-NH-CO-O-CH₂-CH=CH₂Palladium(0)-catalyzedMild, neutral deprotection; Orthogonal to acid- and base-labile groups.Requires a palladium catalyst, which can sometimes be sensitive to reaction conditions.

Quantitative Comparison of Deprotection Conditions

The efficiency of deprotection is a critical factor in the overall yield and purity of the final product. The following table summarizes typical deprotection conditions and reported outcomes for each protecting group. It is important to note that direct comparative studies on a single substrate are limited; therefore, these data are compiled from various sources and represent typical experimental observations.

Protecting GroupReagentsSolventTemperatureTimeTypical Yield
Poc Benzyltriethylammonium tetrathiomolybdateAcetonitrileRoom Temp.30 min - 2 hGood to Excellent
Fmoc 20% Piperidine in DMFDMFRoom Temp.5 - 20 minQuantitative
Boc 25-50% TFA in DCMDCMRoom Temp.30 min - 2 hHigh to Quantitative
Cbz H₂ (1 atm), 10% Pd/CMethanol or EthanolRoom Temp.1 - 16 hHigh to Quantitative
Alloc Pd(PPh₃)₄, PhenylsilaneDCM0 °C - Room Temp.1 - 2 hHigh

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are intended as general guidelines and may require optimization based on the specific substrate and reaction scale.

Propargyloxycarbonyl (Poc) Group

Protection of Amines: To a solution of the amine (1.0 equiv) and a base such as pyridine or sodium bicarbonate (2.0 equiv) in a suitable solvent (e.g., THF, DCM), propargyl chloroformate (1.2 equiv) is added dropwise at 0 °C. The reaction is typically stirred at room temperature until completion, as monitored by TLC. An aqueous workup followed by purification by column chromatography affords the Poc-protected amine.

Deprotection: The Poc-protected substrate (1.0 equiv) is dissolved in acetonitrile. Benzyltriethylammonium tetrathiomolybdate (1.5 equiv) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is typically filtered and concentrated, followed by purification to yield the deprotected compound.[1]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection of Amines: The amine (1.0 equiv) is dissolved in a mixture of dioxane and aqueous sodium carbonate solution. Fmoc-Cl (1.1 equiv) is added, and the reaction is stirred at room temperature. After completion, the mixture is worked up by extraction and purified to give the Fmoc-protected amine.

Deprotection (in SPPS): The Fmoc-protected peptide-resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature.[2] The resin is then washed thoroughly with DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[2]

tert-Butoxycarbonyl (Boc) Group

Protection of Amines: The amine (1.0 equiv) is dissolved in a solvent such as THF or a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base like sodium bicarbonate or triethylamine are added. The reaction is stirred at room temperature until completion. An aqueous workup and extraction, followed by purification, yields the Boc-protected amine.

Deprotection: The Boc-protected substrate is dissolved in dichloromethane (DCM) and treated with a 25-50% solution of trifluoroacetic acid (TFA) at room temperature.[] The reaction is typically complete within 30 minutes to 2 hours.[] The solvent and excess TFA are removed under reduced pressure.

Carbobenzyloxy (Cbz) Group

Protection of Amines: The amine (1.0 equiv) is dissolved in a suitable solvent system, such as aqueous sodium hydroxide or a mixture of THF and water with sodium bicarbonate. Benzyl chloroformate (Cbz-Cl, 1.1 equiv) is added dropwise at 0 °C. The reaction is stirred for several hours at room temperature. The Cbz-protected amine is isolated by extraction and purification.

Deprotection: The Cbz-protected compound is dissolved in a solvent like methanol or ethanol. 10% Palladium on carbon (Pd/C) is added as a catalyst. The mixture is stirred under an atmosphere of hydrogen (e.g., using a balloon) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the deprotected amine.[2]

Allyloxycarbonyl (Alloc) Group

Protection of Amines: The amine (1.0 equiv) is dissolved in a mixture of THF and water with sodium bicarbonate. Allyl chloroformate (Alloc-Cl, 1.2 equiv) is added, and the reaction is stirred at room temperature. After an aqueous workup and extraction, the Alloc-protected amine is purified.[4]

Deprotection: The Alloc-protected substrate (1.0 equiv) is dissolved in an anhydrous solvent like DCM or THF under an inert atmosphere. A palladium(0) catalyst, such as Pd(PPh₃)₄ (0.1 equiv), and a scavenger, like phenylsilane (PhSiH₃, 3.0 equiv), are added. The reaction is stirred at room temperature until completion. The mixture is then concentrated and purified by chromatography.[4]

Orthogonal Protection Strategies in Peptide Synthesis

The true power of these protecting groups is realized in orthogonal synthetic strategies, where multiple protecting groups can be selectively removed in any order. This is particularly crucial in the synthesis of complex peptides with side-chain modifications.

Orthogonal_Protection cluster_Fmoc Fmoc Strategy cluster_Boc Boc Side Chain cluster_Alloc Alloc Side Chain cluster_Poc Poc Side Chain Peptide_Resin Peptide-Resin (with various protected side chains) Fmoc_Deprotection Fmoc Deprotection (Base: Piperidine) Peptide_Resin->Fmoc_Deprotection Chain Elongation Boc_Deprotection Boc Deprotection (Acid: TFA) Peptide_Resin->Boc_Deprotection Side Chain Modification Alloc_Deprotection Alloc Deprotection (Pd(0)) Peptide_Resin->Alloc_Deprotection Side Chain Modification Poc_Deprotection Poc Deprotection (Tetrathiomolybdate) Peptide_Resin->Poc_Deprotection Side Chain Modification Fmoc_Peptide Free N-terminus Fmoc_Deprotection->Fmoc_Peptide Boc_Side_Chain Free Side Chain (e.g., Lys) Boc_Deprotection->Boc_Side_Chain Alloc_Side_Chain Free Side Chain (e.g., Lys) Alloc_Deprotection->Alloc_Side_Chain Poc_Side_Chain Free Side Chain (e.g., Ser) Poc_Deprotection->Poc_Side_Chain

Orthogonal deprotection in peptide synthesis.

Deprotection Mechanisms

The distinct deprotection mechanisms underpin the orthogonality of these protecting groups.

Deprotection_Mechanisms cluster_Poc Poc Deprotection cluster_Fmoc Fmoc Deprotection cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection cluster_Alloc Alloc Deprotection Poc_start R-NH-CO-O-CH₂-C≡CH Poc_reagent + [MoS₄]²⁻ Poc_start->Poc_reagent Poc_end R-NH₂ + CO₂ + ... Poc_reagent->Poc_end Fmoc_start R-NH-CO-O-CH₂-(Fluorenyl) Fmoc_reagent + Piperidine (Base) Fmoc_start->Fmoc_reagent Fmoc_end R-NH₂ + CO₂ + Dibenzofulvene-adduct Fmoc_reagent->Fmoc_end Boc_start R-NH-CO-O-C(CH₃)₃ Boc_reagent + H⁺ (Acid) Boc_start->Boc_reagent Boc_end R-NH₃⁺ + CO₂ + Isobutylene Boc_reagent->Boc_end Cbz_start R-NH-CO-O-CH₂-Ph Cbz_reagent + H₂/Pd-C Cbz_start->Cbz_reagent Cbz_end R-NH₂ + CO₂ + Toluene Cbz_reagent->Cbz_end Alloc_start R-NH-CO-O-CH₂-CH=CH₂ Alloc_reagent + Pd(0) Alloc_start->Alloc_reagent Alloc_end R-NH₂ + CO₂ + ... Alloc_reagent->Alloc_end

Simplified deprotection pathways.

Conclusion

The choice of a protecting group is a strategic decision that profoundly influences the design and outcome of a synthetic endeavor. The Propargyloxycarbonyl (Poc) group offers a valuable orthogonal protection strategy with its mild and neutral deprotection conditions. However, the well-established Fmoc and Boc groups remain the workhorses of solid-phase peptide synthesis due to their reliability and the wealth of available protocols. The Cbz group continues to be a mainstay in solution-phase synthesis, while the Alloc group provides a powerful alternative for orthogonal protection, particularly when acid- and base-labile groups must be preserved. A thorough understanding of the stability, orthogonality, and reaction kinetics of each of these protecting groups is essential for the modern synthetic chemist to navigate the complexities of constructing intricate molecules with high fidelity and efficiency.

References

Validating H-L-Phe(4-NH-Poc)-OH Incorporation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) is critical for engineering novel proteins with enhanced functionalities. This guide provides a comparative overview of the mass spectrometry-based validation for the incorporation of H-L-Phe(4-NH-Poc)-OH, a propargyloxycarbonyl-protected phenylalanine derivative, alongside other commonly used unnatural amino acids.

The successful integration of H-L-Phe(4-NH-Poc)-OH into a target protein is a key checkpoint in workflows ranging from therapeutic protein development to fundamental biological studies. Mass spectrometry (MS) stands as the gold standard for confirming the fidelity and efficiency of this incorporation.[][2] This guide details the experimental workflow and presents a comparative analysis with alternative UAAs, supported by generalized experimental data from established methodologies.

Comparative Analysis of Unnatural Amino Acid Incorporation Validation

The validation of UAA incorporation by mass spectrometry typically involves a bottom-up proteomics approach.[3][4] The protein of interest is enzymatically digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The identification of peptides containing the UAA confirms its successful incorporation. The table below compares key mass spectrometry-related parameters for H-L-Phe(4-NH-Poc)-OH and two common alternative UAAs: p-propargyloxy-L-phenylalanine (pPaF) and p-azido-L-phenylalanine (AzF).

FeatureH-L-Phe(4-NH-Poc)-OHp-propargyloxy-L-phenylalanine (pPaF)p-azido-L-phenylalanine (AzF)
Parent Amino Acid L-PhenylalanineL-PhenylalanineL-Phenylalanine
Modification 4-amino-propargyloxycarbonyl4-propargyloxy4-azido
Mass Shift (Da) +125.03+54.01+42.01
Primary Validation Method LC-MS/MSLC-MS/MSLC-MS/MS
Key MS/MS Signature Neutral loss of the Poc group, characteristic b- and y-ion series with modified phenylalanine residue.Characteristic b- and y-ion series with a mass-modified phenylalanine residue.Characteristic b- and y-ion series with a mass-modified phenylalanine residue.
Click Chemistry Handle AlkyneAlkyneAzide

Experimental Workflow for Mass Spectrometry Validation

The following diagram outlines the typical workflow for validating the incorporation of H-L-Phe(4-NH-Poc)-OH into a target protein using mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis protein_expression Protein Expression with H-L-Phe(4-NH-Poc)-OH protein_purification Protein Purification protein_expression->protein_purification protein_digestion Enzymatic Digestion (e.g., Trypsin) protein_purification->protein_digestion lc_separation LC Separation of Peptides protein_digestion->lc_separation ms_ms_acquisition Tandem MS (MS/MS) Data Acquisition lc_separation->ms_ms_acquisition database_search Database Search with Custom Modification ms_ms_acquisition->database_search validation Validation of UAA-containing Peptides database_search->validation

Mass spectrometry validation workflow.

Detailed Experimental Protocols

Protein Expression and Purification

Successful incorporation of H-L-Phe(4-NH-Poc)-OH requires an orthogonal translation system, typically consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding suppressor tRNA.[7][8] The target protein is expressed in a suitable host (e.g., E. coli or mammalian cells) cultured in the presence of H-L-Phe(4-NH-Poc)-OH.[8] Following expression, the protein is purified using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) to isolate it from host cell proteins.

In-Solution or In-Gel Protein Digestion

The purified protein is denatured, reduced, and alkylated to ensure efficient enzymatic digestion.[9] Trypsin is the most commonly used protease, as it cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable length for MS analysis.[10]

  • Denaturation: Resuspend the protein in a buffer containing a denaturant such as 8 M urea or 6 M guanidine hydrochloride.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Add iodoacetamide (IAM) to a final concentration of 20 mM and incubate for 1 hour in the dark at room temperature to alkylate free cysteine residues.

  • Digestion: Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea) and add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:50 (w/w). Incubate overnight at 37°C.

  • Desalting: Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18 solid-phase extraction (SPE) column.

LC-MS/MS Analysis

The desalted peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase liquid chromatography and introduced into the mass spectrometer via electrospray ionization (ESI). The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[4]

Data Analysis and Validation

The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein. The search parameters must be configured to include a variable modification on the target amino acid (e.g., phenylalanine) corresponding to the mass of the incorporated H-L-Phe(4-NH-Poc)-OH residue (+125.03 Da).[] The identification of peptide-spectrum matches (PSMs) for peptides containing the modified residue confirms the successful incorporation of the unnatural amino acid. Manual validation of the MS/MS spectra for these peptides is recommended to ensure high confidence in the identification.

Comparison of Validation Strategies

The following diagram illustrates the logical flow for comparing the validation of H-L-Phe(4-NH-Poc)-OH with alternative methods, which primarily involve other unnatural amino acids with different functionalities.

comparison_logic cluster_goal Validation Goal cluster_primary_method Primary Method cluster_uaa_comparison Unnatural Amino Acid Comparison cluster_validation_parameters Key Validation Parameters goal Confirm Site-Specific Incorporation of UAA ms_validation Mass Spectrometry (LC-MS/MS) goal->ms_validation poc_phe H-L-Phe(4-NH-Poc)-OH ms_validation->poc_phe ppaf p-propargyloxy-L-phenylalanine (pPaF) ms_validation->ppaf azf p-azido-L-phenylalanine (AzF) ms_validation->azf mass_shift Accurate Mass Shift Detection poc_phe->mass_shift fragmentation Characteristic MS/MS Fragmentation poc_phe->fragmentation sequence_coverage Sequence Coverage of Target Protein poc_phe->sequence_coverage ppaf->mass_shift ppaf->fragmentation ppaf->sequence_coverage azf->mass_shift azf->fragmentation azf->sequence_coverage

Comparison of UAA validation logic.

References

Efficacy comparison of Poc protecting group versus Fmoc or Boc

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy Showdown: Poc Protecting Group Versus Fmoc and Boc in Peptide Synthesis

In the intricate world of peptide synthesis, the choice of protecting groups is paramount to achieving high yields and purity. For decades, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) have been the workhorses for the temporary protection of the α-amino group of amino acids. However, the Phenoxyacetyl (Poc) group has emerged as a viable alternative, particularly in specific applications like oligonucleotide synthesis, with potential utility in peptide chemistry. This guide provides a comprehensive comparison of the efficacy of the Poc protecting group against the industry-standard Fmoc and Boc groups, supported by experimental data and detailed protocols.

Unveiling the Contenders: A Head-to-Head Comparison

The selection of a protecting group hinges on its stability under various reaction conditions and the ease and selectivity of its removal (deprotection). Fmoc, Boc, and Poc each exhibit distinct characteristics that make them suitable for different synthetic strategies.

Protecting GroupStructureDeprotection ConditionMechanismKey AdvantagesCommon Applications
Poc (Phenoxyacetyl) Mildly basic (e.g., aqueous ammonia)Nucleophilic acyl substitutionRapid and mild deprotectionOligonucleotide synthesis[1]
Fmoc (Fluorenylmethyloxycarbonyl) Basic (e.g., piperidine)β-eliminationBase-labile, orthogonal to acid-labile groupsSolid-phase peptide synthesis (SPPS)[2][3]
Boc (tert-Butoxycarbonyl) Acidic (e.g., trifluoroacetic acid - TFA)Acid-catalyzed hydrolysisAcid-labile, orthogonal to base-labile groupsSolid-phase and solution-phase peptide synthesis[2][3]

Deprotection Mechanisms Visualized

The distinct deprotection pathways of Poc, Fmoc, and Boc are fundamental to their application in orthogonal protection schemes, where one group can be selectively removed without affecting the others[4].

Deprotection_Mechanisms cluster_Poc Poc Deprotection cluster_Fmoc Fmoc Deprotection cluster_Boc Boc Deprotection Poc_protected Poc-NH-R Poc_intermediate Tetrahedral Intermediate Poc_protected->Poc_intermediate Nucleophilic attack Poc_deprotected H2N-R Poc_intermediate->Poc_deprotected Collapse Poc_reagent NH3 Poc_reagent->Poc_intermediate Fmoc_protected Fmoc-NH-R Fmoc_intermediate Carbanion Intermediate Fmoc_protected->Fmoc_intermediate Proton abstraction Fmoc_deprotected H2N-R Fmoc_intermediate->Fmoc_deprotected Elimination Fmoc_reagent Piperidine Fmoc_reagent->Fmoc_intermediate Boc_protected Boc-NH-R Boc_intermediate Carbocation Intermediate Boc_protected->Boc_intermediate Protonation & Loss of CO2 Boc_deprotected H2N-R Boc_intermediate->Boc_deprotected Loss of isobutylene Boc_reagent TFA Boc_reagent->Boc_intermediate

Deprotection pathways for Poc, Fmoc, and Boc protecting groups.

Experimental Protocols

Detailed and optimized protocols are critical for the successful removal of each protecting group, ensuring high yields and minimal side reactions.

Poc Group Deprotection Protocol (Adapted from Oligonucleotide Synthesis)

This protocol is based on the conditions used for the deprotection of phenoxyacetyl-protected nucleobases.

  • Reagent Preparation : Prepare a solution of concentrated aqueous ammonia (28-30%).

  • Deprotection Reaction :

    • Suspend the Poc-protected substrate (e.g., peptide-resin) in the aqueous ammonia solution.

    • Stir the mixture at room temperature.

    • The reaction time is typically short, often complete within a few hours.[1]

  • Work-up :

    • Filter the resin and wash thoroughly with water, followed by methanol and dichloromethane.

    • Evaporate the filtrate to remove the ammonia and by-products.

    • The deprotected product can be further purified by standard chromatographic techniques.

Fmoc Group Deprotection Protocol (Standard SPPS)
  • Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in a suitable solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Deprotection Reaction :

    • Treat the Fmoc-protected peptide-resin with the 20% piperidine solution.

    • Allow the reaction to proceed for a specified time, typically in two stages: a short initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).

  • Work-up :

    • Filter the resin and wash extensively with the solvent (DMF or NMP) to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.

    • The resin is now ready for the next coupling step.

Boc Group Deprotection Protocol (Standard SPPS)
  • Reagent Preparation : Prepare a solution of trifluoroacetic acid (TFA) in a suitable solvent, typically dichloromethane (DCM). A common concentration is 25-50% (v/v) TFA in DCM. Scavengers, such as triisopropylsilane (TIS) and water, are often added to prevent side reactions with sensitive amino acid residues.

  • Deprotection Reaction :

    • Treat the Boc-protected peptide-resin with the TFA solution.

    • The reaction is typically carried out at room temperature for 20-30 minutes.

  • Work-up :

    • Filter the resin and wash thoroughly with DCM to remove the TFA and cleaved tert-butyl cations.

    • Neutralize the resin with a solution of a tertiary amine, such as diisopropylethylamine (DIPEA), in DCM before the subsequent coupling step.

Efficacy and Performance Data

While direct, large-scale comparative studies of Poc versus Fmoc and Boc in peptide synthesis are not yet widely published, data from related fields and the fundamental chemical properties of these groups allow for a qualitative and semi-quantitative assessment.

ParameterPoc (Phenoxyacetyl)FmocBoc
Deprotection Rate Very Rapid[1]RapidRapid
Orthogonality Orthogonal to acid-labile groupsOrthogonal to acid-labile groups[4]Orthogonal to base-labile groups[4]
Side Reactions Potential for nucleophilic attack on sensitive residuesFormation of piperidine-fulvene adduct requires thorough washingFormation of tert-butyl cations can lead to alkylation of sensitive residues (e.g., Trp, Met)[3]
Reagent Toxicity Ammonia: Corrosive, toxicPiperidine: Toxic, unpleasant odorTFA: Highly corrosive
Cost-Effectiveness Potentially cost-effective due to simple reagentsReagents are moderately expensiveReagents are relatively inexpensive

Conclusion

The choice between Poc, Fmoc, and Boc protecting groups is highly dependent on the specific requirements of the synthetic target and the overall strategy.

  • Fmoc remains the preferred choice for standard solid-phase peptide synthesis due to its mild, base-labile deprotection conditions that are compatible with a wide range of acid-labile side-chain protecting groups.

  • Boc continues to be a valuable protecting group, particularly in solution-phase synthesis and for specific applications in SPPS where acid-lability is desired.

  • Poc , with its exceptionally mild and rapid deprotection using aqueous ammonia, presents an interesting alternative, especially in scenarios where orthogonality to both acid- and standard base-labile groups is required. Its primary application has been in oligonucleotide synthesis, but its properties suggest potential for specialized applications in peptide chemistry, warranting further investigation and direct comparative studies.

Researchers and drug development professionals should carefully consider the stability, orthogonality, and potential side reactions associated with each protecting group to optimize their peptide synthesis workflows for maximum efficiency and purity.

References

A Comparative Guide to Purity Analysis of H-L-Phe(4-NH-Poc)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for determining the chemical and chiral purity of H-L-Phe(4-NH-Poc)-OH hydrochloride, a specialized amino acid derivative crucial in drug development and peptide synthesis. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate quality control strategies.

Introduction

This compound is a synthetic amino acid analog incorporating a propargyloxycarbonyl (Poc) protecting group. Ensuring its purity is paramount for the successful synthesis of peptides and other pharmaceutical compounds, as impurities can lead to side reactions, incorrect final products, and potential safety concerns. This guide focuses on the two primary aspects of its purity: chemical purity (assessment of related substances and degradation products) and enantiomeric purity (quantification of the D-enantiomer).

Methods for Purity Analysis

The principal techniques for the purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) based methods. Reversed-Phase HPLC (RP-HPLC) is the gold standard for determining chemical purity, while Chiral HPLC is employed to establish enantiomeric purity. Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) for the definitive identification of impurities.

Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the analyte, and a gradient of increasing organic solvent in the mobile phase elutes the compounds. This method is highly effective for separating this compound from potential impurities such as starting materials, by-products of the synthesis, and degradation products.

Enantiomeric Purity by Chiral HPLC

Controlling the stereochemistry of amino acid derivatives is critical. The presence of the undesired D-enantiomer can significantly impact the biological activity and safety of the final product. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation.

Comparison of Analytical Methods

The following table summarizes the key performance parameters of representative RP-HPLC and Chiral HPLC methods for the analysis of this compound. The data presented is illustrative and based on typical performance for similar amino acid derivatives.

ParameterRP-HPLC for Chemical PurityChiral HPLC for Enantiomeric Purity
Purity Assessed Chemical (related substances)Enantiomeric (D-enantiomer)
Typical Column C18, 250 x 4.6 mm, 5 µmTeicoplanin-based CSP, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileIsocratic: Methanol with 0.1% Acetic Acid and 0.1% Triethylamine
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 254 nm
Typical Run Time 30 minutes20 minutes
Reported Purity >98%>99.5% ee
Limit of Detection ~0.01% for known impurities~0.05% for D-enantiomer
Advantages High resolution for a wide range of impurities, robust and widely available.Direct separation of enantiomers without derivatization, high selectivity.[1][2]
Disadvantages May not separate enantiomers.Requires specialized and more expensive columns.

Experimental Protocols

General Sample Preparation

Dissolve an accurately weighed amount of this compound in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol for RP-HPLC Analysis
  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-27 min: 95% B

    • 27-28 min: 95% to 5% B

    • 28-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Protocol for Chiral HPLC Analysis
  • Instrumentation: A standard HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

  • Column: Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 100% Methanol containing 0.1% Acetic Acid and 0.1% Triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Impurity Profiling by LC-MS

For the identification of unknown impurities detected during RP-HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. By coupling the HPLC separation with a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the impurities, which provides critical information for their structural elucidation. Common impurities in synthetic amino acids include deletion sequences, products with incomplete removal of protecting groups, and side-reaction products.[3]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Reporting start H-L-Phe(4-NH-Poc)-OH Hydrochloride Sample dissolve Dissolution in Mobile Phase/Solvent start->dissolve filter Filtration (0.45 µm) dissolve->filter rphplc RP-HPLC Analysis filter->rphplc chiralhplc Chiral HPLC Analysis filter->chiralhplc chem_purity Chemical Purity (%) rphplc->chem_purity impurities Impurity Profile rphplc->impurities enant_purity Enantiomeric Purity (% ee) chiralhplc->enant_purity report Final Purity Report chem_purity->report lcms LC-MS for Impurity Identification impurities->lcms If unknown impurities enant_purity->report lcms->report

Caption: Workflow for the purity analysis of this compound.

Conclusion

The purity of this compound is a critical quality attribute that can be reliably assessed using a combination of RP-HPLC and Chiral HPLC. RP-HPLC is a robust method for determining chemical purity and profiling related substances, while Chiral HPLC is essential for confirming the enantiomeric integrity of the L-amino acid derivative. For comprehensive quality control, LC-MS should be employed to identify any unknown impurities. The selection of the most appropriate analytical method will depend on the specific regulatory requirements and the intended use of the compound.

References

Spectroscopic Analysis of H-L-Phe(4-NH-Poc)-OH Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing modified amino acids, a thorough understanding of their structural and spectroscopic properties is paramount. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for H-L-Phe(4-NH-Poc)-OH hydrochloride, a key reagent in click chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted values based on analogous structures and characteristic group frequencies.

Chemical Structure

This compound

  • Molecular Formula: C₁₃H₁₆ClN₂O₄

  • Molecular Weight: 315.73 g/mol

  • Structure:

This molecule is a derivative of L-phenylalanine, where the para-position of the phenyl ring is functionalized with a propargyloxycarbonyl (Poc) protecting group via an amide linkage. The presence of the terminal alkyne makes it a valuable tool for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Spectroscopic Data Comparison

The following tables summarize the expected and comparative spectroscopic data for this compound. The predicted values are derived from spectral data of structurally related compounds, including L-phenylalanine, N-acetyl-L-phenylalanine, and compounds containing terminal alkynes and carbamates.

¹H NMR Spectroscopic Data (Predicted)

Solvent: D₂O Frequency: 400 MHz

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
~4.2Triplet
~3.2MultipletDiastereotopic protons
Aromatic (ortho to CH₂)~7.3Doublet
Aromatic (ortho to NH)~7.1Doublet
Alkyne-CH~2.9Singlet
O-CH₂~4.7Singlet
NH (amide)~10.0Singlet (broad)May exchange with D₂O
NH₃⁺~8.0Singlet (broad)May exchange with D₂O
COOH~11.0Singlet (broad)May exchange with D₂O
¹³C NMR Spectroscopic Data (Predicted)

Solvent: D₂O Frequency: 100 MHz

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxyl)~175
C=O (Carbamate)~155
Aromatic (C-CH₂)~135
Aromatic (C-NH)~138
Aromatic (CH, ortho to CH₂)~130
Aromatic (CH, ortho to NH)~120
~55
~37
O-CH₂~53
Alkyne (C≡CH)~78
Alkyne (C≡CH)~75
IR Spectroscopic Data (Characteristic Absorptions)
Functional Group Characteristic Absorption (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)3300-2500Broad
N-H (Amine HCl Salt)3200-2800BroadOverlaps with C-H stretch
C-H (Aromatic)3100-3000Medium
C-H (Alkyne, ≡C-H)~3300Sharp, StrongA key diagnostic peak
C≡C (Alkyne)2150-2100Weak to Medium
C=O (Carboxylic Acid)~1720Strong
C=O (Amide/Carbamate)~1680Strong
N-H (Amide Bend)~1550Medium
C=C (Aromatic)1600-1450Medium to Weak

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterium oxide (D₂O). Ensure complete dissolution.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Solvent suppression techniques may be employed to reduce the residual HDO signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1][2]

    • The mixture should be homogenous and have a fine, flour-like consistency.[3]

    • Place the mixture into a pellet-forming die.[3]

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1][4]

  • Instrument: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of a Click Chemistry Workflow

The primary application of this compound is in click chemistry, a set of biocompatible reactions for molecular assembly.[5] The following diagram illustrates a typical workflow for incorporating this modified amino acid into a peptide and subsequent conjugation.

click_chemistry_workflow cluster_synthesis Peptide Synthesis cluster_conjugation Click Reaction Amino_Acid H-L-Phe(4-NH-Poc)-OH (Alkyne-modified) SPPS Solid-Phase Peptide Synthesis (SPPS) Amino_Acid->SPPS Incorporation Peptide Alkyne-tagged Peptide SPPS->Peptide Click_Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Peptide->Click_Reaction Azide_Molecule Azide-containing Molecule (e.g., Fluorophore) Azide_Molecule->Click_Reaction Conjugate Peptide-Molecule Conjugate Click_Reaction->Conjugate

Caption: Workflow for peptide modification using this compound via click chemistry.

References

A Comparative Guide to the Biological Inertness of Protecting Group Cleavage Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of drug development and chemical biology, the use of protecting groups is a cornerstone of multistep organic synthesis. A protecting group temporarily masks a reactive functional group, allowing chemical modifications to be performed selectively at other positions of a complex molecule. A critical, yet often overlooked, aspect of this strategy is the biological activity of the chemical fragments that remain after the protecting group is removed (cleaved). Ideally, these cleavage byproducts should be biologically inert to prevent off-target effects, cytotoxicity, or immunogenicity in preclinical and clinical studies.

This guide provides a comparative analysis of the biological inertness of byproducts generated from the cleavage of the Propargyloxycarbonyl (Poc) protecting group and other commonly used alternatives.

The Propargyloxycarbonyl (Poc) Group and its Cleavage Byproduct

The Propargyloxycarbonyl (Poc) group is utilized for the protection of amines and hydroxyl groups. Its cleavage, typically under neutral conditions using reagents like tetrathiomolybdate or low-valent titanium, is valued for its mildness. The primary byproduct of this cleavage is propargyl alcohol.

  • Biological Assessment of Propargyl Alcohol: Propargyl alcohol is not biologically inert. It is classified as a toxic and flammable liquid.[1] Studies have shown it to be toxic by inhalation, ingestion, and skin absorption.[1] Animal studies indicate that its toxicity may be due to its metabolism into the more reactive aldehyde, propargylaldehyde. Long-term inhalation exposure in rodents led to nonneoplastic changes in the nose and an increased incidence of respiratory adenomas. The oral LD50 in female rats is reported as 55 mg/kg, highlighting its significant acute toxicity.[2]

Comparison with Alternative Protecting Groups

The selection of a protecting group is a balance between its stability, ease of removal, and the impact of its byproducts. Below is a comparison of the Poc group with three widely used alternatives: Boc, Fmoc, and Cbz.

Table 1: Comparison of Protecting Groups and their Cleavage Byproducts

Protecting GroupFull NameCleavage ConditionPrimary Byproduct(s)Reported Biological Activity/Toxicity
Poc PropargyloxycarbonylMild, neutral (e.g., tetrathiomolybdate)Propargyl alcoholToxic . Oral LD50 (rat) = 55-110 mg/kg.[2] Irritant and respiratory toxin.[3][4]
Boc tert-ButyloxycarbonylStrong acid (e.g., TFA)Isobutylene, CO₂Low Toxicity . 4-hour LC50 (rat) > 620,000 ppm.[5] Not mutagenic or carcinogenic.[6][7] Considered largely inert.
Fmoc 9-FluorenylmethyloxycarbonylBase (e.g., 20% piperidine in DMF)Dibenzofulvene-piperidine adductNo specific cytotoxicity data (e.g., IC50) found. Byproduct is typically removed via precipitation and purification during peptide synthesis workup.[3][8]
Cbz CarbobenzyloxyHydrogenolysis (H₂, Pd/C)Toluene, CO₂Moderately Toxic . Oral LD50 (rat) ≈ 5000 mg/kg.[9] Known neurotoxin and irritant.

Experimental Protocols for Assessing Biological Inertness

To quantitatively assess the biological impact of cleavage byproducts, standardized in vitro cytotoxicity assays are employed. These assays measure critical aspects of cell health, such as membrane integrity and metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11] An increase in LDH in the culture supernatant is proportional to the number of lysed cells.[12]

  • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (like MTT) into a colored formazan product, the amount of which is proportional to the number of living cells.

This protocol provides a generalized method for assessing the cytotoxicity of a test compound (e.g., a cleavage byproduct) on a cultured cell line.

Materials:

  • 96-well clear, flat-bottom tissue culture plates

  • Adherent cell line of choice (e.g., HeLa, HEK293)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compound stock solution (dissolved in a suitable solvent like DMSO or PBS)

  • Vehicle control (solvent used for the test compound)

  • Positive control (e.g., 10% Triton™ X-100 Lysis Solution)

  • Commercial LDH cytotoxicity assay kit (e.g., CytoTox 96®)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust cell density to 5 x 10⁴ cells/mL in pre-warmed complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Assay Controls Setup:

    • Untreated Control: Wells with cells treated only with culture medium.

    • Vehicle Control: Wells with cells treated with the same concentration of solvent used to deliver the test compound.

    • Maximum LDH Release Control: Wells with cells that will be lysed with Triton™ X-100 to determine 100% cytotoxicity.

    • Medium Background Control: Wells containing only culture medium (no cells) to measure background absorbance.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free culture medium.

    • Carefully aspirate the old medium from the wells (excluding the background control wells).

    • Add 100 µL of the diluted test compound, vehicle, or control medium to the appropriate wells.

    • Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • LDH Measurement:

    • About 30 minutes before the end of the incubation period, add 10 µL of the 10X Lysis Solution (positive control) to the "Maximum LDH Release" wells.

    • Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the Substrate Mix with the Assay Buffer).[12]

    • Add 50 µL of the prepared LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Test Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) (Where "Spontaneous LDH Release" is the reading from the untreated or vehicle control wells).

Visualizations

G cluster_poc Poc Group Cleavage PocProtected Poc-Protected Substrate (e.g., R-O-Poc) Deprotected Deprotected Substrate (R-OH) PocProtected->Deprotected Deprotection Byproduct Propargyl Alcohol (HC≡CCH₂OH) + CO₂ PocProtected->Byproduct Byproduct Generation Cleavage Cleavage Reagent (e.g., Tetrathiomolybdate) Cleavage->Deprotected Cleavage->Byproduct

Caption: Cleavage pathway of the Propargyloxycarbonyl (Poc) protecting group.

G cluster_workflow Cytotoxicity Assay Workflow (LDH) A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Adherence) A->B C 3. Treat with Byproducts & Controls B->C D 4. Incubate 24-72h (Exposure) C->D E 5. Transfer Supernatant to new plate D->E F 6. Add LDH Reaction Reagent E->F G 7. Incubate 30 min (Color Development) F->G H 8. Add Stop Solution & Read Absorbance (490nm) G->H I 9. Calculate % Cytotoxicity H->I

Caption: Experimental workflow for assessing cytotoxicity using the LDH assay.

G ProtectingGroups Protecting Groups Poc Poc (Propargyloxycarbonyl) ProtectingGroups->Poc Boc Boc (tert-Butyloxycarbonyl) ProtectingGroups->Boc Fmoc Fmoc (Fluorenylmethyloxycarbonyl) ProtectingGroups->Fmoc Cbz Cbz (Carbobenzyloxy) ProtectingGroups->Cbz Byproduct_Poc Propargyl Alcohol Poc->Byproduct_Poc Cleavage Byproduct Byproduct_Boc Isobutylene Boc->Byproduct_Boc Cleavage Byproduct Byproduct_Fmoc Dibenzofulvene Adduct Fmoc->Byproduct_Fmoc Cleavage Byproduct Byproduct_Cbz Toluene Cbz->Byproduct_Cbz Cleavage Byproduct

Caption: Comparison of protecting groups and their primary cleavage byproducts.

References

A Researcher's Guide to Selecting H-L-Phe(4-NH-Poc)-OH Hydrochloride: A Comparative Analysis of Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of chemical reagents are paramount to achieving reliable and reproducible results. This guide provides a comparative analysis of commercial suppliers of H-L-Phe(4-NH-Poc)-OH hydrochloride, a key reagent in click chemistry for peptide and protein modification. Due to the lack of publicly available, direct comparative studies, this guide focuses on supplier-provided data and outlines a rigorous set of experimental protocols for independent verification.

This compound, where 'Poc' stands for propargyloxycarbonyl, is an unnatural amino acid derivative containing a terminal alkyne group. This functional group allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2] Its primary application lies in the site-specific modification of peptides and proteins, enabling the attachment of various molecules such as fluorophores, imaging agents, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[1][2]

Supplier Specification Overview

Several reputable chemical suppliers offer this compound. Below is a summary of their product specifications as stated on their respective websites. It is crucial to note that this information is provided by the suppliers and should be independently verified.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
MedChemExpress HY-1518372737202-66-1C₁₃H₁₅ClN₂O₄298.72Not explicitly stated; CoA available upon request
Precise PEG AAD-54642737202-66-1C₁₃H₁₅ClN₂O₄298.72> 96%[3]
Immunomart HY-1518372737202-66-1C₁₃H₁₅ClN₂O₄298.72Not explicitly stated
TargetMol Not specified2737202-66-1C₁₃H₁₅ClN₂O₄298.72Not explicitly stated
Iris Biotech HAA49702737202-66-1C₁₃H₁₄N₂O₄*HCl298.72Not explicitly stated

Note: The absence of a stated purity on a supplier's website does not imply a lower quality product; however, it necessitates a request for the Certificate of Analysis (CoA) for detailed information.

Essential Experimental Protocols for Quality Verification

To ensure the quality and consistency of this compound for your research, it is highly recommended to perform in-house quality control. The following are detailed protocols for the most critical analytical tests.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and identify any potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient would be 5% to 95% acetonitrile over 20 minutes.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Injection Volume: 10 µL.

  • Detection: Monitor the elution profile at 254 nm and 280 nm.

  • Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Methodology:

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Analysis: Infuse the sample directly into the mass spectrometer. The expected [M+H]⁺ ion for the free base (C₁₃H₁₄N₂O₄) is approximately 263.10 m/z.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the compound.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of H-L-Phe(4-NH-Poc)-OH.

Solubility Testing

Objective: To determine the solubility of the compound in common laboratory solvents.

Methodology:

  • Solvents: Test solubility in water, DMSO, DMF, and methanol.

  • Procedure: Add a known amount of the compound (e.g., 1 mg) to a specific volume of solvent (e.g., 1 mL) and vortex. Observe for complete dissolution. If it dissolves, incrementally add more compound until saturation is reached.

Experimental Workflows and Reaction Mechanisms

The following diagrams illustrate the key experimental processes involving this compound.

experimental_workflow cluster_SPPS Fmoc Solid-Phase Peptide Synthesis (SPPS) resin Resin Bead fmoc_aa Fmoc-AA-OH deprotection Fmoc Deprotection (20% Piperidine in DMF) fmoc_aa->deprotection Couple first AA wash1 Wash (DMF) deprotection->wash1 coupling Coupling (H-L-Phe(4-NH-Poc)-OH + Coupling Reagents) wash2 Wash (DMF) coupling->wash2 wash1->coupling peptide_chain Growing Peptide Chain wash2->peptide_chain peptide_chain->deprotection Repeat cycle for next amino acid final_cleavage Cleavage from Resin (e.g., 95% TFA) peptide_chain->final_cleavage poc_peptide Peptide with Poc Group final_cleavage->poc_peptide

Caption: Workflow for incorporating H-L-Phe(4-NH-Poc)-OH into a peptide via SPPS.

click_chemistry poc_peptide Peptide-Poc (Alkyne) triazole_product Conjugated Peptide (Stable Triazole Linkage) poc_peptide->triazole_product azide_molecule Azide-Molecule (e.g., Fluorophore, Drug) azide_molecule->triazole_product catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) catalyst->triazole_product CuAAC Reaction

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion and Recommendations

The selection of a high-quality this compound is a critical first step for any research involving click chemistry-mediated peptide modification. While suppliers provide initial specifications, independent verification of purity, identity, and structure is essential for ensuring the validity of experimental outcomes. Researchers are encouraged to request the Certificate of Analysis from their chosen supplier and to perform the outlined quality control experiments before incorporating this reagent into their studies. By taking these steps, the scientific community can ensure greater reproducibility and reliability in this exciting and rapidly advancing field.

References

Safety Operating Guide

Proper Disposal of H-L-Phe(4-NH-Poc)-OH Hydrochloride: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the available quantitative data for H-L-Phe(4-NH-Poc)-OH hydrochloride is presented below. It is important to note that toxicological and environmental hazard data are largely unavailable for this specific compound, a common occurrence for specialized research chemicals.[4][5]

PropertyValueSource
Chemical Name This compoundN/A
Synonym 4-(Propargyloxycarbonyl)amino-L-phenylalanine hydrochloride[1]
CAS Number 2737202-66-1[2]
Molecular Formula C13H15ClN2O4[2]
Molecular Weight 298.72 g/mol [2]
Purity > 96%[2]
Acute Toxicity No data available[4]
Chronic Toxicity No data available[4]
Carcinogenicity No data available[4]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound, based on standard laboratory procedures for non-hazardous chemical waste.

Disposal_Workflow cluster_assessment Initial Assessment cluster_preparation Waste Preparation cluster_disposal Disposal Action start Start: Unused or Waste this compound check_sds Consult available Safety Data Sheets for similar compounds start->check_sds Step 1 check_regs Review Federal, State, and Local environmental regulations check_sds->check_regs Step 2 ppe Wear appropriate Personal Protective Equipment (PPE) check_regs->ppe Step 3 package Package waste in a suitable, sealed, and labeled container disposal_co Transfer to a licensed chemical disposal company package->disposal_co Step 5 no_drain Do NOT discharge into drains or the environment package->no_drain ppe->package Step 4

Disposal workflow for this compound.

Detailed Disposal Procedures

Based on safety data sheets for analogous chemical compounds, the following step-by-step procedures are recommended for the disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the material for disposal, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety glasses with side-shields

  • Chemically resistant gloves

  • A laboratory coat or other protective clothing

2. Spill Management: In the event of a spill, take the following precautions:

  • Avoid dust formation.

  • Sweep up the solid material and place it into a suitable, sealed container for disposal.

  • Ensure adequate ventilation in the area of the spill.

3. Waste Containment and Labeling:

  • Collect waste this compound, including any contaminated materials from spill cleanup, in a designated and appropriate waste container.

  • The container should be kept tightly closed and stored in a dry, well-ventilated area.

  • Clearly label the container with the chemical name and any associated hazards.

4. Final Disposal:

  • It is imperative that this compound is not disposed of down the drain or released into the environment.[4]

  • The disposal of this chemical must be conducted in accordance with all federal, state, and local environmental control regulations.[4]

  • Engage a licensed and qualified chemical waste disposal company to handle the final disposal of the material.

Disclaimer: The information provided here is based on publicly available data for similar chemical compounds and is intended as a guide. A specific Safety Data Sheet for this compound should be consulted if available. Always prioritize and adhere to the specific disposal protocols and regulations established by your institution and local authorities.

References

Essential Safety and Logistical Guidance for H-L-Phe(4-NH-Poc)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides crucial safety and logistical information for H-L-Phe(4-NH-Poc)-OH hydrochloride, a click chemistry reagent.[1] While this specific compound has not been exhaustively studied for its toxicological properties, the following guidelines are based on best practices for handling similar peptide compounds and are designed to minimize risk and ensure procedural consistency.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety when handling this compound, particularly in its lyophilized powder form.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to shield against dust particles and potential splashes. Must conform to ANSI Z87.1 standards.[2]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing.[2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is advisable for enhanced protection. Gloves should be promptly removed and replaced after any direct contact with the compound.[2]
Body Protection Laboratory CoatStandard lab coats are mandatory to protect skin and clothing from contamination.[2]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling larger quantities of the lyophilized peptide to prevent inhalation of fine dust particles.[2][3]
General Laboratory Attire Long Pants and Closed-Toe ShoesThese are the minimum requirements for attire when working in a laboratory environment with hazardous materials.[2]

Operational Plan: Handling and Storage

Proper handling and storage protocols are critical for maintaining the stability and integrity of this compound.

Handling Lyophilized Peptide:

Due to the hygroscopic nature of many peptides, it is crucial to prevent moisture absorption. Before opening, allow the container to warm to room temperature in a desiccator.[2] Weighing of the lyophilized powder should be performed swiftly in a controlled environment to minimize exposure to air and moisture.[2] After weighing, the container must be tightly resealed.[2]

Reconstitution:

If preparing a solution, use a sterile, appropriate solvent. The solvent should be added slowly to the peptide. To dissolve, gently swirl or vortex the vial; do not shake vigorously to avoid denaturation. For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use vials to prevent degradation from repeated freeze-thaw cycles.[4]

Storage:

Lyophilized peptides should be stored at -20°C for long-term stability.[4][5] Reconstituted peptide solutions should be stored at 2°C to 8°C for short-term use or frozen at -20°C or lower for extended periods.[4] All containers must be clearly labeled with the chemical name, concentration, and any relevant hazard information.[4]

G cluster_handling Handling Protocol prep Preparation: Clean work area, gather materials. ppe Don PPE: Lab coat, gloves, safety goggles. prep->ppe weigh Weighing: Equilibrate vial to RT in desiccator. Weigh powder quickly. ppe->weigh reconstitute Reconstitution: Add solvent, swirl gently. Aliquot for storage. weigh->reconstitute cleanup Clean-up: Wipe down surfaces. Dispose of contaminated materials. reconstitute->cleanup

Caption: Experimental workflow for handling this compound.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

SituationRecommended Action
Spill For small spills, sweep up the solid material, place it in a suitable container for disposal, and avoid generating dust.[5][6] For large spills, evacuate the area and ensure adequate ventilation before cleaning up with appropriate PPE.[7]
Inhalation If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[5]
Skin Contact In case of skin contact, immediately wash the affected area with plenty of soap and water.[5][6]
Eye Contact If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][7]
Ingestion If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Disposal Plan

All waste materials must be handled and disposed of in accordance with federal, state, and local environmental regulations.[5]

Step-by-Step Disposal Procedure:

  • Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[3]

  • Container Sealing: Securely seal the waste container to prevent any leakage.[3]

  • Disposal Method: For disposal, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Alternatively, consult with a licensed professional waste disposal service.

G cluster_disposal Disposal Workflow collect Collect Waste: Place in a labeled chemical waste container. seal Seal Container: Ensure the container is securely sealed. collect->seal dispose Dispose: Consult licensed disposal service or incinerate with a combustible solvent. seal->dispose document Document: Maintain records of disposal. dispose->document

Caption: Logical relationship for the disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。